molecular formula C10H16N2O3 B581711 tert-Butyl 2-cyanomorpholine-4-carboxylate CAS No. 1211592-70-9

tert-Butyl 2-cyanomorpholine-4-carboxylate

Cat. No.: B581711
CAS No.: 1211592-70-9
M. Wt: 212.249
InChI Key: GZZBGWUQUIKDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-cyanomorpholine-4-carboxylate is a valuable synthetic building block in medicinal chemistry, recognized for its role in the development of novel therapeutic agents. Its key structural features—a protected carboxylate group and a cyano-functionalized morpholine ring—make it a versatile intermediate for constructing complex molecules. This compound is particularly significant in the synthesis of N-substituted hydroxypyrimidinone carboxamides , a class of potent inhibitors targeting HIV integrase . The morpholine core serves as a critical scaffold that can influence the pharmacodynamic and pharmacokinetic properties of the resulting drug candidates. Researchers utilize this reagent to introduce chiral centers and functional groups that are essential for achieving high binding affinity and selectivity against biological targets. Its application is strictly for research and further manufacturing purposes, supporting ongoing innovation in antiviral and other therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-cyanomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZBGWUQUIKDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743296
Record name tert-Butyl 2-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211592-70-9
Record name tert-Butyl 2-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-cyanomorpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 259180-69-3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate, a key heterocyclic intermediate in medicinal chemistry and drug development. Due to ambiguity in the common nomenclature, this document focuses on the well-characterized compound with CAS number 259180-69-3, where a cyanomethyl group is attached at the 2-position of the morpholine ring. A related compound, tert-butyl 2-cyanomorpholine-4-carboxylate (CAS 1211592-70-9), is also identified but lacks extensive published data. This guide details the physicochemical properties, a representative synthetic protocol, and the applications of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate as a versatile building block in the synthesis of bioactive molecules.

Introduction

Morpholine and its derivatives are ubiquitous scaffolds in medicinal chemistry, prized for their favorable physicochemical properties, including metabolic stability and aqueous solubility, which they impart to parent drug molecules.[1][2] The morpholine ring system is a core component of numerous approved drugs. tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate is a valuable intermediate, featuring a protected amine and a reactive cyanomethyl group, making it amenable to a variety of chemical transformations for the construction of diverse molecular architectures.[3]

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate is presented in Table 1. These properties are essential for understanding its behavior in both chemical reactions and biological systems.

PropertyValueReference
CAS Number 259180-69-3[3]
Molecular Formula C₁₁H₁₈N₂O₃[3]
Molecular Weight 226.27 g/mol [3]
IUPAC Name tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate[3]
Appearance Not specified in literature; likely an oil or low-melting solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Chirality The compound possesses a chiral center at the C2 position of the morpholine ring and can exist as R and S enantiomers. The racemic form is commonly available.[3]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate are not extensively published in peer-reviewed journals, a general synthetic strategy can be outlined based on established organic chemistry principles and information from chemical suppliers.[3] The following represents a generalized, representative protocol.

General Synthetic Route

The synthesis of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate can be envisioned as a two-step process:

  • Boc Protection of a 2-(cyanomethyl)morpholine precursor: This involves the reaction of a suitable 2-(cyanomethyl)morpholine derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Formation of the 2-(cyanomethyl)morpholine scaffold: This can be achieved through various methods, including the alkylation of a pre-formed morpholine derivative or through a cyclization reaction.

Representative Experimental Protocol

Objective: To synthesize tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate.

Materials:

  • 2-(Cyanomethyl)morpholine (or its hydrochloride salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-(cyanomethyl)morpholine (1.0 equivalent). Dissolve the starting material in dichloromethane.

  • Addition of Base: Add triethylamine (1.1-1.5 equivalents) to the solution. If the starting material is a hydrochloride salt, 2.1-2.5 equivalents of the base will be required.

  • Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in dichloromethane. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate.

Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

G Generalized Synthetic Workflow A 2-(Cyanomethyl)morpholine B Boc₂O, Base (e.g., Et₃N) DCM, Room Temperature A->B C tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate (Crude) B->C D Aqueous Workup C->D E Purification (Chromatography) D->E F Pure Product E->F

A generalized workflow for the synthesis of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate.

Applications in Drug Development

tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate is a versatile intermediate in the synthesis of more complex molecules for pharmaceutical applications.[3] The cyanomethyl group can be elaborated through various chemical transformations, while the Boc-protected amine provides a stable handle for subsequent deprotection and functionalization.

Elaboration of the Cyanomethyl Group

The nitrile functionality of the cyanomethyl group can undergo a range of chemical reactions, including:

  • Reduction: Reduction of the nitrile to a primary amine provides a key functional group for the introduction of further diversity.

  • Hydrolysis: Hydrolysis of the nitrile to a carboxylic acid allows for the formation of amide bonds.

  • Cyclization Reactions: The nitrile can participate in cyclization reactions to form various heterocyclic systems.

Role as a Building Block

The Boc-protected morpholine scaffold is a common feature in modern drug discovery. After the elaboration of the cyanomethyl group, the Boc protecting group can be readily removed under acidic conditions to reveal the secondary amine of the morpholine ring. This amine can then be further functionalized, for example, by amide bond formation, reductive amination, or arylation, to generate a library of compounds for biological screening.

G Role in Drug Discovery A tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate B Chemical Transformation of Cyanomethyl Group A->B Step 1 C Boc Deprotection B->C Step 2 D Further Functionalization C->D Step 3 E Library of Bioactive Molecule Candidates D->E F Biological Screening (e.g., Enzyme Inhibition, Receptor Binding) E->F

Logical workflow illustrating the use of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate in drug discovery.

Conclusion

tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate (CAS 259180-69-3) is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in medicinal chemistry is derived from the presence of multiple functional groups that can be selectively manipulated to generate diverse libraries of compounds for drug discovery programs. While detailed, peer-reviewed synthetic protocols are not widely available, its preparation can be achieved through standard organic chemistry techniques. This guide provides a foundational understanding of this important chemical intermediate for researchers in the pharmaceutical sciences.

References

tert-Butyl 2-cyanomorpholine-4-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Weight of tert-Butyl 2-cyanomorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of this compound, a compound of interest in pharmaceutical research and organic synthesis. This document details the calculation of its molecular weight from its elemental composition and outlines the experimental methodology for its determination via mass spectrometry.

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, crucial for substance identification, reaction stoichiometry, and analytical characterization. It is calculated by summing the atomic weights of all constituent atoms in the molecular formula.

Molecular Formula

The molecular formula for this compound has been identified as C₁₁H₁₈N₂O₃[1].

Calculation of Molecular Weight

The molecular weight is calculated using the standard atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O). The abridged standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation[2][3][4].

The calculated molecular weight of this compound is 226.27 g/mol [1].

Data Presentation

The following table summarizes the quantitative data used in the calculation of the molecular weight of this compound.

Element (Symbol)Number of AtomsStandard Atomic Weight ( g/mol )Subtotal Molecular Weight ( g/mol )
Carbon (C)1112.011[5]132.121
Hydrogen (H)181.008[2]18.144
Nitrogen (N)214.007[4][6]28.014
Oxygen (O)315.999[3][7]47.997
Total 226.276

Note: The total molecular weight is often rounded to two decimal places in common practice.

Experimental Protocols

The experimental determination of the molecular weight of small organic compounds like this compound is most accurately achieved using mass spectrometry[8][9]. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule[10][11].

High-Resolution Mass Spectrometry (HRMS) Protocol

This protocol provides a general methodology for the determination of the molecular weight of this compound.

1. Sample Preparation:

  • Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
  • Further dilute the stock solution to a working concentration in the low µg/mL to high ng/mL range, depending on the sensitivity of the mass spectrometer.

2. Mass Spectrometer Calibration:

  • Calibrate the mass spectrometer using a well-characterized standard compound with known m/z values that bracket the expected mass of the analyte.
  • For high accuracy, an internal calibrant (lock mass) can be introduced simultaneously with the analyte to correct for any drift in the mass-to-charge ratio measurement during the analysis[12].

3. Ionization:

  • Introduce the sample solution into the ion source of the mass spectrometer.
  • For a molecule like this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) is typically employed to minimize fragmentation and maximize the abundance of the molecular ion[13].
  • The analysis is usually performed in positive ion mode, where the molecule is expected to form a protonated species [M+H]⁺ or adducts with other cations present in the solvent (e.g., [M+Na]⁺).

4. Mass Analysis:

  • The generated ions are guided into the mass analyzer.
  • High-resolution mass analyzers, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), are used to separate the ions based on their mass-to-charge ratio (m/z) with high precision[13].

5. Detection and Data Analysis:

  • The detector records the abundance of ions at each m/z value, generating a mass spectrum.
  • The peak with the highest m/z value in the spectrum, excluding isotopic peaks, generally corresponds to the molecular ion (or a related adduct)[10][14].
  • The accurate mass of the molecular ion is determined from the spectrum.
  • The molecular weight of the neutral compound is then calculated by subtracting the mass of the adduct ion (e.g., a proton for [M+H]⁺).
  • The high-resolution data allows for the determination of the elemental formula by comparing the experimentally measured accurate mass with the theoretical exact masses of possible elemental compositions.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the molecular weight of an organic compound using mass spectrometry.

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing dissolve Dissolve Compound in Solvent dilute Dilute to Working Concentration dissolve->dilute ionization Ionization (e.g., ESI) dilute->ionization mass_analyzer Mass Analysis (e.g., TOF, Orbitrap) ionization->mass_analyzer detection Detection mass_analyzer->detection spectrum Generate Mass Spectrum detection->spectrum identify_peak Identify Molecular Ion Peak spectrum->identify_peak calculate_mw Calculate Molecular Weight identify_peak->calculate_mw final_result Final Molecular Weight calculate_mw->final_result

Workflow for Molecular Weight Determination via Mass Spectrometry.

References

tert-Butyl 2-cyanomorpholine-4-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known chemical and physical properties of tert-butyl 2-cyanomorpholine-4-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public data, this document focuses on compiling existing information and identifying areas where further experimental characterization is required. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, development, and application of novel morpholine derivatives.

Chemical Properties and Identifiers

This compound is a morpholine derivative featuring a nitrile group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen. This structure makes it a potentially valuable intermediate in the synthesis of more complex molecules for pharmaceutical and chemical biology applications.[1] The presence of the Boc group allows for selective deprotection under acidic conditions, enabling further functionalization of the morpholine nitrogen.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC NameThis compound
CAS Number1211592-70-9
Molecular FormulaC10H16N2O3
InChIInChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-5,7H2,1-3H3
InChIKeyGZZBGWUQUIKDNN-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CCOC(C1)C#N

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The available data for this compound is summarized below. It is important to note that some of these values are predicted and await experimental verification.

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Molecular Weight212.246 g/mol
AppearanceNot available
Melting PointNot available
Boiling Point340.3 ± 42.0 °C at 760 mmHgPredicted value
Density1.1 ± 0.1 g/cm³Predicted value
SolubilityNot availableExperimental data in common organic solvents and aqueous solutions is needed.
pKaNot available
LogPNot available

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of a chemical compound. Currently, there is a lack of publicly available experimental spectral data for this compound.

Table 3: Spectral Data for this compound

TechniqueData
¹H NMR No experimental data available.
¹³C NMR No experimental data available.
Infrared (IR) No experimental spectrum available. Characteristic absorptions would be expected for the nitrile (C≡N) and carbamate carbonyl (C=O) functional groups.
Mass Spectrometry (MS) No experimental data available. Predicted mass spectrometry data for various adducts has been calculated.

Synthesis and Purification

General Synthetic Approach

The synthesis would likely involve the protection of the morpholine nitrogen with a Boc group, followed by the introduction of the cyano group at the 2-position. A possible synthetic workflow is outlined below.

G Morpholine Morpholine Boc_Morpholine tert-Butyl morpholine-4-carboxylate Morpholine->Boc_Morpholine Boc Anhydride Cyanation Cyanation at C2 Boc_Morpholine->Cyanation Product This compound Cyanation->Product

Caption: General synthetic workflow for this compound.

Purification

Standard purification techniques for organic compounds, such as column chromatography on silica gel, would likely be employed to isolate the desired product. The choice of eluent would depend on the polarity of the compound and any impurities present. Recrystallization could also be a viable method for obtaining highly pure material, provided a suitable solvent system is identified.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain detailing the biological activity of this compound or its involvement in any signaling pathways. Morpholine-containing compounds are known to exhibit a wide range of biological activities and are present in several approved drugs. The introduction of a cyano group can modulate the electronic and steric properties of the molecule, potentially leading to novel biological functions. Further research is required to elucidate the pharmacological profile of this compound.

Conclusion and Future Directions

This compound is a chemical entity with potential applications in synthetic and medicinal chemistry. However, a comprehensive understanding of its properties is hampered by the limited availability of experimental data. To fully assess the potential of this compound, the following areas require further investigation:

  • Experimental determination of physicochemical properties: Accurate measurements of melting point, solubility, and pKa are essential.

  • Detailed spectral characterization: Acquisition and interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectra are necessary for unambiguous identification and quality control.

  • Development and optimization of synthetic protocols: Detailed, reproducible procedures for the synthesis and purification of the compound are needed.

  • Biological screening and target identification: A thorough investigation of the compound's biological activity is required to identify potential therapeutic applications and mechanisms of action.

This technical guide highlights the current knowledge gaps and underscores the need for further experimental work to fully characterize this compound. The data presented herein serves as a starting point for researchers interested in exploring the chemistry and biology of this and related compounds.

References

The Elusive Structure: A Technical Overview of tert-Butyl 2-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – The synthesis and structural verification of novel chemical entities are foundational to the advancement of pharmaceutical and materials science. This document provides a technical overview of tert-butyl 2-cyanomorpholine-4-carboxylate, a heterocyclic compound with potential applications in drug discovery and organic synthesis. However, a comprehensive guide to its structure elucidation is currently hampered by the limited availability of detailed experimental data in the public domain.

While foundational chemical information for this compound is established, including its molecular formula and mass, the detailed spectroscopic data necessary for a full structural analysis remains largely unreported in accessible scientific literature. This whitepaper will summarize the available information and outline the standard methodologies that would be employed for its complete structure elucidation, serving as a guide for researchers undertaking the synthesis and characterization of this and related molecules.

Compound Identification and Properties

This compound is a morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a nitrile functional group at the C2 position of the morpholine ring. The presence of a chiral center at the C2 position indicates that the compound can exist as a racemic mixture of (R) and (S) enantiomers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₃PubChem
Molecular Weight 212.25 g/mol PubChem
CAS Number 1211592-70-9Various Suppliers
Canonical SMILES CC(C)(C)OC(=O)N1CCOC(C1)C#NPubChem

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound would likely involve a multi-step process, commencing with a commercially available morpholine precursor. A generalized protocol is as follows:

Experimental Protocol: Synthesis of this compound (Hypothetical)

  • Protection of Morpholine: Morpholine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate) in an appropriate solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature for several hours to yield N-Boc-morpholine.

  • Introduction of the Cyano Group: The protected morpholine is then subjected to a reaction to introduce the cyano group at the C2 position. This could potentially be achieved through various methods, such as α-cyanation of the corresponding N-Boc-morpholin-2-one followed by reduction, or via a multi-step sequence involving the introduction of a suitable leaving group at the C2 position and subsequent nucleophilic substitution with a cyanide salt.

  • Work-up and Purification: Following the reaction, the mixture would be subjected to a standard aqueous work-up to remove inorganic byproducts. The crude product would then be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Structure Elucidation Workflow

The definitive confirmation of the structure of a newly synthesized batch of this compound would rely on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

structure_elucidation_workflow Synthesis Synthesis and Purification MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight IR Infrared (IR) Spectroscopy Synthesis->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC) Synthesis->NMR Connectivity & Stereochemistry Xray X-ray Crystallography (if crystalline solid) Synthesis->Xray Absolute Structure Structure Structure Confirmation MS->Structure IR->Structure NMR->Structure Xray->Structure

Caption: Logical workflow for the structure elucidation of a synthesized compound.

Spectroscopic Analysis (Anticipated Data)

While specific experimental data is not publicly available, the expected spectroscopic features of this compound can be predicted based on its structure.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Table 2: Predicted Mass Spectrometry Data for C₁₀H₁₆N₂O₃

AdductPredicted m/z
[M+H]⁺ 213.1234
[M+Na]⁺ 235.1053
[M+K]⁺ 251.0792
[M-H]⁻ 211.1088
Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the key functional groups present in the molecule.

Table 3: Anticipated IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
Nitrile (C≡N) ~2250 - 2210Medium
Carbamate (C=O) ~1700 - 1670Strong
C-O-C (Ether) ~1150 - 1085Strong
C-N ~1250 - 1020Medium
C-H (sp³) ~2980 - 2850Medium-Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure, including the connectivity of atoms and the stereochemistry.

¹H NMR (Proton NMR):

  • A singlet integrating to 9 protons for the tert-butyl group, expected in the upfield region (~1.4-1.6 ppm).

  • A series of multiplets in the range of ~3.0-4.5 ppm corresponding to the seven protons of the morpholine ring. The chemical shifts and coupling patterns would be complex due to the chair conformation of the ring and the diastereotopic nature of the methylene protons.

  • The proton at the C2 position, adjacent to the cyano group, would likely appear as a distinct multiplet, with its chemical shift influenced by the electronegativity of the nitrile.

¹³C NMR (Carbon NMR):

  • A signal for the quaternary carbon of the tert-butyl group (~80-82 ppm) and a signal for the methyl carbons (~28 ppm).

  • Signals for the carbon atoms of the morpholine ring, with the C2 carbon bearing the cyano group expected to be significantly downfield.

  • A signal for the nitrile carbon (~115-120 ppm).

  • A signal for the carbamate carbonyl carbon (~154-156 ppm).

Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign all proton and carbon signals and confirm the connectivity within the morpholine ring.

Conclusion

The structure elucidation of this compound is a straightforward process for a fully equipped organic chemistry laboratory. However, the lack of publicly available, detailed experimental ¹H NMR, ¹³C NMR, and IR spectra prevents the creation of a definitive, in-depth technical guide at this time. The information and protocols outlined in this document are based on established principles of organic synthesis and spectroscopic analysis and are intended to serve as a foundational guide for researchers working with this compound. The publication of detailed experimental data for this molecule would be a valuable contribution to the chemical science community.

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for tert-butyl 2-cyanomorpholine-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the proposed reaction scheme, experimental protocols, and relevant quantitative data.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a three-stage process. The initial stage involves the synthesis of an N-Boc protected morpholine precursor, followed by the introduction of a carbonyl group at the 2-position. The final stage focuses on the conversion of the carbonyl group to the desired nitrile functionality.

The proposed pathway is as follows:

  • Synthesis of tert-butyl 2-hydroxymethylmorpholine-4-carboxylate (2) : This intermediate can be synthesized from a suitable starting material such as epichlorohydrin.

  • Oxidation to tert-butyl 2-oxomorpholine-4-carboxylate (3) : The hydroxyl group of intermediate 2 is oxidized to a ketone.

  • Cyanation to tert-butyl 2-cyano-2-hydroxymorpholine-4-carboxylate (4) : The ketone is converted to a cyanohydrin.

  • Reductive Deoxygenation to this compound (1) : The hydroxyl group of the cyanohydrin is removed to yield the final product.

The overall synthetic scheme is illustrated below:

Synthesis_Pathway start Starting Materials intermediate1 tert-Butyl 2-hydroxymethylmorpholine-4-carboxylate (2) start->intermediate1 Synthesis intermediate2 tert-Butyl 2-oxomorpholine-4-carboxylate (3) intermediate1->intermediate2 Oxidation intermediate3 tert-Butyl 2-cyano-2-hydroxymorpholine-4-carboxylate (4) intermediate2->intermediate3 Cyanation product tert-Butyl 2-cyanomorpholine-4-carboxylate (1) intermediate3->product Reductive Deoxygenation

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for each step of the proposed synthesis. These are based on established chemical transformations and may require optimization for specific laboratory conditions.

2.1. Synthesis of tert-butyl 2-hydroxymethylmorpholine-4-carboxylate (2)

A concise and operationally simple synthesis of N-Boc-2-hydroxymethylmorpholine has been developed from epichlorohydrin, which does not require chromatography, allowing for high process throughput[1].

2.2. Oxidation of tert-butyl 2-hydroxymethylmorpholine-4-carboxylate (2) to tert-butyl 2-oxomorpholine-4-carboxylate (3)

  • Reagents and Materials:

    • tert-Butyl 2-hydroxymethylmorpholine-4-carboxylate (1.0 eq)

    • Dess-Martin Periodinane (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve tert-butyl 2-hydroxymethylmorpholine-4-carboxylate (2 ) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add Dess-Martin Periodinane portion-wise to the stirred solution over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield tert-butyl 2-oxomorpholine-4-carboxylate (3 ).

2.3. Cyanation of tert-butyl 2-oxomorpholine-4-carboxylate (3) to tert-butyl 2-cyano-2-hydroxymorpholine-4-carboxylate (4)

  • Reagents and Materials:

    • tert-Butyl 2-oxomorpholine-4-carboxylate (1.0 eq)

    • Trimethylsilyl cyanide (TMSCN) (1.5 eq)

    • Zinc iodide (ZnI₂, catalytic amount)

    • Dichloromethane (DCM), anhydrous

    • Aqueous sodium bicarbonate solution

  • Procedure:

    • To a solution of tert-butyl 2-oxomorpholine-4-carboxylate (3 ) in anhydrous DCM, add a catalytic amount of ZnI₂.

    • Cool the mixture to 0 °C and add TMSCN dropwise.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • After completion, quench the reaction by carefully adding an aqueous solution of sodium bicarbonate.

    • Extract the mixture with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the cyanohydrin (4 ). This intermediate may be used in the next step without further purification.

2.4. Reductive Deoxygenation of tert-butyl 2-cyano-2-hydroxymorpholine-4-carboxylate (4) to this compound (1)

  • Reagents and Materials:

    • tert-Butyl 2-cyano-2-hydroxymorpholine-4-carboxylate (1.0 eq)

    • Triethylsilane (3.0 eq)

    • Boron trifluoride etherate (BF₃·OEt₂) (2.0 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the crude cyanohydrin (4 ) in anhydrous DCM and cool to -78 °C under a nitrogen atmosphere.

    • Add triethylsilane, followed by the slow addition of boron trifluoride etherate.

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • After filtration and concentration, purify the crude product by flash column chromatography to obtain this compound (1 ).

Quantitative Data

The following table summarizes the expected molecular weights and hypothetical yields for the key compounds in the synthesis pathway. Actual yields may vary depending on the specific reaction conditions and optimization.

Compound NameCompound NumberMolecular FormulaMolecular Weight ( g/mol )Hypothetical Yield (%)
tert-Butyl 2-hydroxymethylmorpholine-4-carboxylate2 C₁₀H₁₉NO₄217.26-
tert-Butyl 2-oxomorpholine-4-carboxylate3 C₉H₁₅NO₄201.2285-95
tert-Butyl 2-cyano-2-hydroxymorpholine-4-carboxylate4 C₁₀H₁₆N₂O₄228.2590-98 (crude)
This compound1 C₁₀H₁₆N₂O₃212.2560-75

Logical Workflow for Synthesis Troubleshooting

Effective troubleshooting is crucial for optimizing chemical syntheses. The following diagram outlines a logical workflow for addressing common issues that may arise during the synthesis of this compound.

Troubleshooting_Workflow start Low or No Product Yield check_sm Verify Starting Material Purity and Identity start->check_sm check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_purification Optimize Purification Method start->optimize_purification Product loss during workup analyze_side_products Analyze Byproducts (NMR, MS) check_conditions->analyze_side_products incomplete_reaction Incomplete Reaction analyze_side_products->incomplete_reaction Starting material remains decomposition Product/Intermediate Decomposition analyze_side_products->decomposition Unidentified products wrong_product Incorrect Product Formation analyze_side_products->wrong_product Unexpected product increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp change_reagent Change Reagent or Catalyst incomplete_reaction->change_reagent modify_conditions Modify Reaction Conditions (e.g., solvent) decomposition->modify_conditions wrong_product->modify_conditions

Figure 2: A logical workflow for troubleshooting the synthesis of this compound.

References

Unraveling the Role of tert-Butyl 2-cyanomorpholine-4-carboxylate: A Key Synthetic Intermediate with Unexplored Mechanistic Depths

Author: BenchChem Technical Support Team. Date: December 2025

Despite its frequent appearance as a versatile building block in medicinal chemistry, a detailed, publicly available account of the specific mechanism of action for tert-butyl 2-cyanomorpholine-4-carboxylate remains elusive. Current scientific literature primarily highlights its role as a crucial intermediate in the synthesis of more complex pharmaceutical agents rather than as a bioactive molecule with a well-defined pharmacological target and pathway.

This technical overview consolidates the available information on this compound, focusing on its chemical properties, synthetic utility, and the broader, inferred biological potential of the morpholine scaffold. While direct quantitative data on its mechanism of action is not available, this guide will provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's significance in the landscape of chemical biology and pharmaceutical research.

Chemical Profile and Synthetic Versatility

This compound is a heterocyclic compound featuring a morpholine ring, a cyanomethyl group at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[1] Its molecular formula is C₁₁H₁₈N₂O₃, and it has a molecular weight of approximately 226.27 g/mol .[1] The presence of the Boc group is critical in multi-step syntheses as it shields the morpholine nitrogen from unwanted reactions, allowing for selective chemical transformations at other sites of the molecule.[1][2] This protecting group can be readily removed under acidic conditions.[2]

The reactivity of the cyanomethyl group allows for a variety of chemical modifications, including nucleophilic substitution and condensation reactions, making it a valuable precursor for creating diverse molecular architectures.[1]

Inferred Biological Significance and Therapeutic Potential

While specific studies detailing the mechanism of action of this compound are not prevalent in the reviewed literature, the morpholine moiety is a well-established pharmacophore present in numerous approved drugs and bioactive molecules.[3][4] Morpholine-containing compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][4]

Some research suggests that this compound itself may possess biological activity, with potential antimicrobial properties mentioned.[1] It is hypothesized to interact with various enzymes and proteins, potentially influencing metabolic pathways.[1] However, without dedicated studies, these remain general attributions based on the broader class of morpholine derivatives. The stereochemistry at the C2 position of the morpholine ring is also considered critical for biological target interactions.[5]

Synthesis and Experimental Approaches

The synthesis of this compound and related morpholine derivatives typically involves multi-step chemical processes. A general synthetic workflow is outlined below.

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., Morpholine) step1 Introduction of Cyanomethyl Group start->step1 Cyanomethylating agent step2 Boc Protection of Morpholine Nitrogen step1->step2 Di-tert-butyl dicarbonate (Boc)₂O purification Purification (Chromatography/Recrystallization) step2->purification product This compound purification->product

Figure 1. A generalized workflow for the synthesis of this compound.

General Experimental Protocol for Synthesis

While specific protocols for this compound were not exhaustively detailed in the initial search, a representative synthesis of a related morpholine derivative is described for illustrative purposes. The synthesis of (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate involved the following steps:

  • Reaction Setup: (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid (132 mg, 0.54 mmol), EDC (125 mg, 0.54 mmol), and HOAt (74 mg, 0.54 mmol) were dissolved in DMF (2 ml).

  • Addition of Amine: Diphenylmethanamine (82 mg, 0.45 mmol) was added to the solution.

  • Reaction: The mixture was stirred at room temperature overnight.

  • Workup: The reaction mixture was partitioned between ethyl acetate (EtOAc) and water.

  • Washing: The organic layer was washed successively with saturated aqueous sodium bicarbonate and brine.

  • Drying and Purification: The organic layer was dried over MgSO₄, and the solvent was evaporated. The resulting residue was purified by flash column chromatography to yield the final product.[3]

Future Research Directions

The current body of knowledge clearly establishes the importance of this compound as a synthetic intermediate. However, its own biological activity and mechanism of action remain a significant knowledge gap. Future research should focus on:

  • Screening for Biological Activity: Comprehensive screening of the compound against various biological targets, including enzymes, receptors, and microbial strains, to identify potential therapeutic applications.

  • Mechanism of Action Studies: Upon identification of a biological effect, detailed mechanistic studies should be undertaken to elucidate the specific molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the structural requirements for any observed biological activity.

References

Spectroscopic Profile of tert-Butyl 2-cyanomorpholine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of tert-Butyl 2-cyanomorpholine-4-carboxylate. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents predicted mass spectrometry data alongside expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values. The expected values are derived from the analysis of its constituent functional groups and comparison with analogous molecular structures. Furthermore, this guide outlines general experimental protocols for the acquisition of such spectroscopic data, serving as a practical reference for researchers in the field of organic synthesis and drug discovery.

Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical technique for the determination of a compound's elemental composition. The table below summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is computationally derived and serves as a valuable reference for experimental analysis.[1]

AdductPredicted m/z
[M+H]⁺213.12337
[M+Na]⁺235.10531
[M+NH₄]⁺230.14991
[M+K]⁺251.07925
[M-H]⁻211.10881
[M+HCOO]⁻257.11429
[M+CH₃COO]⁻271.12994
[M]⁺212.11554
[M]⁻212.11664

Expected Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound based on its chemical structure.

Expected ¹H NMR Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The expected chemical shifts (δ) for the protons of this compound are listed below. These estimations are based on typical values for similar functional groups and molecular fragments.

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-C(CH₃)₃ (tert-Butyl)1.4 - 1.6Singlet (s)9H
Morpholine Ring Protons2.8 - 4.2Multiplet (m)7H
-CH(CN)- (Proton at C2)4.5 - 4.8Multiplet (m)1H
Expected ¹³C NMR Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The predicted chemical shifts for the carbon atoms in this compound are presented in the following table.

Carbon AtomExpected Chemical Shift (ppm)
-C(CH₃)₃ (tert-Butyl Methyls)28 - 29
-C(CH₃)₃ (tert-Butyl Quaternary)80 - 82
Morpholine Ring Carbons40 - 70
-CH(CN)- (Carbon at C2)50 - 55
-C≡N (Nitrile Carbon)117 - 120
-C=O (Carboxylate Carbonyl)153 - 155
Expected IR Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The expected characteristic IR absorption bands for the functional groups present in this compound are outlined below.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
C-H (Alkyl)2850 - 3000Stretch
C≡N (Nitrile)2220 - 2260Stretch (Weak to Medium)
C=O (Carbamate)1680 - 1720Stretch (Strong)
C-O (Ether and Ester)1050 - 1300Stretch

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to acquire the spectrum. This will result in single lines for each unique carbon atom.

  • A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Process the FID similarly to the ¹H spectrum.

  • Reference the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of the solid sample (1-2 mg) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

  • Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

  • Record a background spectrum of the clean, empty sample compartment.

  • Place the salt plate with the sample film into the spectrometer's sample holder.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution should be free of any particulate matter; filter if necessary.

Data Acquisition (using Electrospray Ionization - ESI):

  • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

  • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve stable ionization.

  • Acquire mass spectra in both positive and negative ion modes to observe different adducts.

  • For high-resolution mass spectrometry (HRMS), use a suitable analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements, which can be used to determine the elemental formula.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report / Publication Structure_Confirmation->Final_Report

Caption: A flowchart illustrating the general workflow for the characterization of a chemical compound.

References

In-Depth Technical Guide: The Biological Significance of tert-Butyl 2-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological relevance of tert-butyl 2-cyanomorpholine-4-carboxylate. While direct biological activity data for this specific compound is not extensively available in public literature, its structural features, particularly the cyanomorpholine scaffold, strongly position it as a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. This document will delve into the established role of analogous compounds, detail relevant experimental protocols for synthesis and biological screening, and explore the underlying signaling pathways. All quantitative data from related compounds is summarized for comparative analysis, and key experimental workflows are visualized to provide a clear understanding of the scientific context and potential applications of this molecule in drug discovery.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged heterocyclic motif frequently incorporated into the architecture of bioactive molecules.[1] Its presence can enhance the pharmacokinetic profile of a compound, contributing to improved solubility and metabolic stability.[1] Derivatives of morpholine have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] this compound, featuring this key scaffold, is recognized primarily as a versatile building block in pharmaceutical research for the synthesis of more complex therapeutic agents.[2]

Predicted Biological Activity: A Precursor to DPP-IV Inhibitors

The primary biological significance of this compound lies in its role as a synthetic intermediate for Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[3][4] This assertion is based on the well-established activity of structurally analogous cyanopyrrolidine compounds, which are potent DPP-IV inhibitors.[4][5]

The Dipeptidyl Peptidase IV (DPP-IV) Signaling Pathway

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis.[6] It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by cleaving their N-terminal dipeptides.[6] The inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[6] This mechanism makes DPP-IV a key therapeutic target for the management of type 2 diabetes mellitus.

Diagram 1: DPP-IV Signaling Pathway

DPP-IV_Signaling_Pathway DPP-IV Signaling Pathway in Glucose Homeostasis Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release of Pancreas Pancreatic β-cells Incretins->Pancreas stimulate DPPIV DPP-IV Enzyme Incretins->DPPIV are substrates for Insulin Insulin Secretion Pancreas->Insulin increases Glucose Glucose Uptake by Tissues Insulin->Glucose promotes Inactive_Incretins Inactive Incretins DPPIV->Inactive_Incretins inactivates DPPIV_Inhibitor DPP-IV Inhibitor (e.g., derived from This compound) DPPIV_Inhibitor->DPPIV inhibits

Caption: The signaling cascade of DPP-IV in regulating glucose levels.

Quantitative Data for Analogous DPP-IV Inhibitors

While specific IC50 values for this compound are not available, the inhibitory activities of final drug compounds derived from similar heterocyclic precursors provide a strong indication of the potential potency that can be achieved.

Compound Class/NameTargetIC50 Value (nM)Reference
Pyrazole Thiosemicarbazone (Compound 2f)DPP-IV1.266 ± 0.264[1]
SitagliptinDPP-IV4.380 ± 0.319[1]
Pyrazole Thiosemicarbazone (Compound 2g)DPP-IV4.775 ± 0.296[1]
Biphenyl-substituted Thiosemicarbazone (Compound 2o)DPP-IV18.061 ± 0.311[1]
Thiomethyl-substituted Thiosemicarbazone (Compound 2k)DPP-IV22.671 ± 0.301[1]
Methoxy-substituted Thiosemicarbazone (Compound 2i)DPP-IV43.312 ± 0.372[1]
Linagliptin Analog (Compound 13a)DPP-IV22 ± 1[7]
Linagliptin Analog (Compound 13k)DPP-IV2.0 ± 0.2[7]

Experimental Protocols

Synthesis of this compound

A general synthetic route to tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate involves a multi-step process.[2] This typically begins with the formation of a morpholine derivative, followed by the introduction of the cyanomethyl group and subsequent protection of the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group.[2]

Diagram 2: General Synthesis Workflow

Synthesis_Workflow General Synthesis of this compound Start Starting Morpholine Derivative Step1 Cyanomethylation Start->Step1 Intermediate1 2-(Cyanomethyl)morpholine Step1->Intermediate1 Step2 Boc Protection (di-tert-butyl dicarbonate, base) Intermediate1->Step2 FinalProduct tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate Step2->FinalProduct Purification Purification (Chromatography/Recrystallization) FinalProduct->Purification

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Protocol:

While a precise, published step-by-step protocol for the named compound is scarce, a representative procedure for a similar transformation, the Boc protection of a morpholine derivative, is as follows. This can be adapted for the final step in the synthesis of this compound.

Materials:

  • 2-(Cyanomethyl)morpholine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 2-(cyanomethyl)morpholine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (typically 1.1 to 1.5 equivalents) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (typically 1.0 to 1.2 equivalents) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.[8]

Fluorometric DPP-IV Inhibition Assay

This is a common and sensitive method for screening potential DPP-IV inhibitors.[9] The assay relies on the cleavage of a fluorogenic substrate by DPP-IV, releasing a fluorescent product. The presence of an inhibitor reduces the rate of this reaction, leading to a decrease in the fluorescence signal.

Materials:

  • Human recombinant DPP-IV enzyme[9]

  • DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0[9]

  • Test compound (this compound or its derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)[9]

  • 96-well black microplate[9]

  • Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[3][10]

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human recombinant DPP-IV in cold assay buffer (e.g., 1.73 mU/mL).[9] Keep the enzyme solution on ice.

    • Prepare a substrate solution of Gly-Pro-AMC in assay buffer (e.g., 200 µM).[9]

    • Prepare a stock solution of the test compound and the positive control in DMSO. Create a series of dilutions in the assay buffer to determine the IC50 value.[9]

  • Assay Setup (in a 96-well plate):

    • Inhibitor Wells: Add 26 µL of the test inhibitor solution at various concentrations and 24 µL of the DPP-IV enzyme solution.[9]

    • 100% Activity Control Wells: Add 26 µL of the assay buffer (with the same percentage of DMSO as the inhibitor wells) and 24 µL of the DPP-IV enzyme solution.[9]

    • Background Wells: Add 50 µL of assay buffer without the enzyme.[9]

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.[9]

  • Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.[3]

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[3]

  • Measurement: Measure the fluorescence intensity using a microplate reader at the specified wavelengths.

Diagram 3: DPP-IV Inhibition Assay Workflow

DPPIV_Assay_Workflow Fluorometric DPP-IV Inhibition Assay Workflow Start Prepare Reagents: - DPP-IV Enzyme - Gly-Pro-AMC Substrate - Test Compound/Control - Assay Buffer Setup Set up 96-well plate: - Inhibitor Wells - 100% Activity Control - Background Control Start->Setup PreIncubate Pre-incubate DPP-IV with Inhibitor (10 min at 37°C) Setup->PreIncubate Initiate Initiate reaction with Gly-Pro-AMC Substrate PreIncubate->Initiate Incubate Incubate (30 min at 37°C) Initiate->Incubate Measure Measure Fluorescence (Ex: 350-360 nm, Em: 450-465 nm) Incubate->Measure Analyze Data Analysis: - Subtract background - Calculate % inhibition - Determine IC50 Measure->Analyze

Caption: Step-by-step workflow for the DPP-IV fluorometric inhibition assay.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry, not for its direct biological effects, but as a crucial and versatile intermediate in the synthesis of potent Dipeptidyl Peptidase IV inhibitors. The structural similarity of its cyanomorpholine core to the established cyanopyrrolidine pharmacophore underscores its potential in the development of novel therapeutics for type 2 diabetes. The experimental protocols detailed in this guide for both the synthesis of this intermediate and the biological evaluation of its downstream products provide a solid foundation for researchers and drug development professionals. Future research should focus on the synthesis and biological testing of final compounds derived from this compound to fully elucidate the therapeutic potential of this chemical scaffold.

References

A Technical Guide to the Solubility Profile of tert-Butyl 2-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-cyanomorpholine-4-carboxylate is a heterocyclic organic compound featuring a morpholine core, a nitrile functional group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Its molecular structure suggests a balance of polar and non-polar characteristics, making its solubility a critical parameter for applications in medicinal chemistry, process development, and materials science. The Boc group provides lipophilicity, while the morpholine ether oxygen, carbonyl group, and nitrile moiety introduce polarity.

Physicochemical Properties & Predicted Solubility

The structure of this compound (CAS Number: 1211592-70-9, Molecular Formula: C₁₀H₁₆N₂O₃) dictates its likely solubility behavior.[1][2] The large, non-polar tert-butyl group is expected to significantly limit its solubility in aqueous media. Conversely, the overall structure is anticipated to be readily soluble in a range of common organic solvents.

A structurally related compound, (R)-tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate, is reported to have limited water solubility but good solubility in organic solvents such as methanol and ethyl acetate. Based on these principles and analogue data, a qualitative solubility profile can be predicted.

Quantitative Solubility Data

No empirical quantitative solubility data for this compound has been found in publicly accessible literature. Researchers are advised to determine this experimentally using the protocols outlined in Section 4.0. The table below is structured for the presentation of such data once generated.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water25Not Publicly AvailableNot Publicly AvailableShake-Flask
Phosphate-Buffered Saline (pH 7.4)25Not Publicly AvailableNot Publicly AvailableShake-Flask
Methanol (MeOH)25Predicted: SolubleNot Applicable-
Ethanol (EtOH)25Predicted: SolubleNot Applicable-
Dichloromethane (DCM)25Predicted: SolubleNot Applicable-
Ethyl Acetate (EtOAc)25Predicted: SolubleNot Applicable-
Acetonitrile (ACN)25Predicted: SolubleNot Applicable-
Hexanes25Predicted: Sparingly Soluble / InsolubleNot Applicable-

Experimental Protocols

The following are detailed methodologies for determining the solubility of a compound like this compound.

Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium or thermodynamic solubility.[3] It measures the concentration of a saturated solution after a prolonged equilibration period.[4]

Objective: To determine the maximum concentration of the compound that dissolves in a specific solvent at a set temperature at equilibrium.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, PBS, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

  • Calibrated analytical balance

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. The presence of undissolved solid at the end of the experiment is critical.[4]

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the vial to stand to let the solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vial at high speed or filter the supernatant through a chemically inert filter (e.g., PTFE or PVDF).[5] This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification: Prepare a series of dilutions of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or LC-MS.[3][5] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation: The determined concentration of the saturated solution represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Assay

Kinetic solubility is a higher-throughput method often used in early drug discovery to assess the dissolution rate and precipitation tendency of a compound.[5][6] It typically involves adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer.[6]

Objective: To quickly assess the solubility and precipitation of a compound under non-equilibrium conditions.

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of the compound, typically 10-20 mM in dimethyl sulfoxide (DMSO).[5]

  • Dilution: In a microplate format, add the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4).

  • Incubation: Shake the plate for a short period, typically 1 to 2 hours, at a controlled temperature.[6]

  • Precipitate Detection: Analyze the samples for precipitation. This can be done visually or instrumentally via light scattering techniques like nephelometry.[6]

  • Quantification (Optional): The plate can be filtered or centrifuged to remove precipitate, and the concentration of the compound remaining in the solution can be measured by UV-Vis or LC-MS.[5]

Visualizations

Experimental and Logical Diagrams

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence this critical property.

G start Start: Excess Solid + Solvent in Vial p1 Agitate at Constant Temp (e.g., 24-72 hours) start->p1 Step 1 process process decision decision analysis Quantify Concentration (e.g., HPLC, LC-MS) end_node End: Solubility Value (e.g., mg/mL) analysis->end_node Step 5 p2 Separate Solid & Liquid (Centrifuge or Filter) p1->p2 Step 2: Equilibrate p3 Collect Saturated Supernatant/Filtrate p2->p3 Step 3 p3->analysis Step 4

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

G center Compound Solubility f1 Solvent Properties (e.g., Polarity) center->f1 'Like Dissolves Like' [14] f2 Temperature center->f2 Affects Dissolution Energy [3] f3 pH of Solution center->f3 Critical for Ionizable Groups [14] f4 Molecular Properties (Size, Polarity, pKa) center->f4 Intrinsic Properties [9] f5 Solid State Form (Crystal vs. Amorphous) center->f5 Affects Lattice Energy

Caption: Key Physicochemical Factors Influencing Compound Solubility.

Conclusion

While direct, quantitative solubility data for this compound is not currently published, a comprehensive solubility profile can be effectively established through standardized experimental methods. Based on its chemical structure, the compound is predicted to have low solubility in aqueous solutions and high solubility in common polar organic solvents. The gold-standard shake-flask method is recommended for determining precise thermodynamic solubility, which is crucial for downstream applications. For higher throughput needs, kinetic assays provide a rapid assessment. By employing the protocols and considering the influencing factors detailed in this guide, researchers can generate the necessary data to confidently advance their work with this compound.

References

Navigating the Stability and Storage of tert-Butyl 2-cyanomorpholine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of chemical intermediates is paramount to ensuring the integrity and success of their work. This technical guide provides an in-depth analysis of the stability and recommended storage for tert-Butyl 2-cyanomorpholine-4-carboxylate, a key building block in the synthesis of various pharmaceutical agents.

While specific, publicly available stability studies on this compound are limited, an understanding of its chemical structure allows for an informed assessment of its stability profile and the formulation of best practices for its handling and storage. This compound features a morpholine ring, a tert-butoxycarbonyl (Boc) protecting group, and a cyanomethyl group, each contributing to its overall reactivity and stability.

Chemical Profile and Inherent Stability

This compound has a molecular formula of C₁₀H₁₆N₂O₃. The presence of the Boc group generally imparts good stability under a wide range of reaction conditions. However, it is sensitive to strong acids, which can lead to its removal. The cyanomethyl group can be susceptible to hydrolysis under strong acidic or basic conditions, converting to a carboxylic acid or amide. The morpholine ring itself is a stable heterocyclic scaffold.

Recommended Storage Conditions

Based on the analysis of its functional groups and general laboratory best practices for similar chemical intermediates, the following storage conditions are recommended to maintain the purity and integrity of this compound:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent potential oxidation or reaction with atmospheric moisture.
Container Tightly sealed, light-resistant containerTo protect from moisture and light, which can catalyze degradation.
Moisture Store in a dry environmentTo prevent hydrolysis of the cyano and ester functionalities.
Light Protect from lightTo prevent potential photolytic degradation.

For a structurally similar compound, (R)-tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate, storage in a tightly sealed container at room temperature, away from heat and ignition sources, is recommended. While this provides a useful reference, the specific electronic and steric differences in this compound warrant the more stringent conditions outlined above as a precautionary measure in a research or drug development setting.

Experimental Workflow for Handling and Storage

To ensure the compound's quality is maintained throughout its lifecycle in the laboratory, a systematic workflow should be followed. The diagram below illustrates the key decision points and actions from receiving the compound to its use in a reaction.

G cluster_0 Receive Compound Receive Compound Inspect Container Inspect Container Receive Compound->Inspect Container Log and Label Log and Label Inspect Container->Log and Label Seal Intact Quarantine/Contact Supplier Quarantine/Contact Supplier Inspect Container->Quarantine/Contact Supplier Damaged Seal Store under Recommended Conditions Store under Recommended Conditions Log and Label->Store under Recommended Conditions Aliquot for Use Aliquot for Use Store under Recommended Conditions->Aliquot for Use Equilibrate to Room Temperature Equilibrate to Room Temperature Aliquot for Use->Equilibrate to Room Temperature Return to Storage Return to Storage Aliquot for Use->Return to Storage Unused Portion Use in Experiment Use in Experiment Equilibrate to Room Temperature->Use in Experiment G This compound This compound Deprotected Morpholine Deprotected Morpholine This compound->Deprotected Morpholine Acid-Catalyzed Deprotection Hydrolyzed Cyano Group (Carboxylic Acid/Amide) Hydrolyzed Cyano Group (Carboxylic Acid/Amide) This compound->Hydrolyzed Cyano Group (Carboxylic Acid/Amide) Hydrolysis Oxidative Degradation Products Oxidative Degradation Products This compound->Oxidative Degradation Products Oxidation Strong Acid Strong Acid Strong Acid->Deprotected Morpholine Strong Acid/Base + H2O Strong Acid/Base + H2O Strong Acid/Base + H2O->Hydrolyzed Cyano Group (Carboxylic Acid/Amide) Strong Oxidizing Agent Strong Oxidizing Agent Strong Oxidizing Agent->Oxidative Degradation Products

tert-Butyl 2-cyanomorpholine-4-carboxylate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of tert-Butyl 2-cyanomorpholine-4-carboxylate

This guide provides a comprehensive overview of the safety information for this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets (SDS) to ensure a high standard of accuracy and relevance.

Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 1211592-70-9[1]
Molecular Formula C10H16N2O3[2][3]
Synonyms Not available[1]
Purity 98%[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Weight 212.246 g/mol [2]
Density 1.1 ± 0.1 g/cm³[2]
Boiling Point 340.3 ± 42.0 °C at 760 mmHg[2]
Melting Point N/A

Hazard Identification and Classification

This chemical is classified as hazardous. The following table details its GHS hazard statements.

Hazard ClassHazard StatementSignal WordPictogram
Skin IrritationH315: Causes skin irritation[1]Warning[1]Irritant
Eye IrritationH319: Causes serious eye irritation[1]Warning[1]Irritant
Respiratory IrritationH335: May cause respiratory irritation[1]Warning[1]Irritant

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheet and includes, but is not limited to: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[1].

Experimental Protocols and Methodologies

Detailed experimental protocols for the determination of toxicological and physical properties for this specific compound are not provided in the source safety data sheets. The methodologies below are generalized best-practice procedures based on the SDS for handling and safety.

First Aid Measures
  • General Advice: Immediately remove any contaminated clothing. Consult a physician and provide them with this safety data sheet[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, give artificial respiration and seek immediate medical attention[1].

  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical aid. Wash clothing before reuse[1].

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical attention[1].

Accidental Release Measures

The workflow for handling an accidental spill is outlined in the diagram below. The primary steps involve ensuring personal safety, containing the spill, and cleaning the affected area in accordance with local regulations.

start Spill Detected precautions Wear appropriate PPE (Gloves, Goggles, Protective Clothing) start->precautions ventilation Ensure adequate ventilation precautions->ventilation ignition Remove all sources of ignition ventilation->ignition contain Contain spill with inert material (e.g., sand, earth) ignition->contain cleanup Vacuum, sweep up, or absorb and place into a suitable disposal container contain->cleanup disposal Dispose of waste according to local regulations cleanup->disposal end Decontaminate Area & Report Incident disposal->end

Caption: Workflow for Accidental Chemical Spill Response.

Handling, Storage, and Personal Protection

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area and wear suitable protective equipment[1].

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances and sources of ignition[1].

Exposure Controls and Personal Protection

Currently, there are no established OSHA PEL, NIOSH REL, or ACGIH TLV exposure limits for this compound[1]. Engineering controls should be used to minimize exposure.

The following diagram illustrates the necessary personal protective equipment (PPE) for handling this compound.

cluster_ppe Required Personal Protective Equipment eye Eye Protection (Safety glasses, chemical goggles) hands Hand Protection (Chemical-resistant gloves) body Body Protection (Lab coat, protective suit) respiratory Respiratory Protection (Use in well-ventilated area or with respirator) compound This compound compound->eye compound->hands compound->body compound->respiratory

Caption: Mandatory PPE for Handling the Compound.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam[1].

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated by thermal decomposition or combustion[1].

  • Firefighter Advice: Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear[1].

Toxicological Information

The safety data sheet indicates that no further information is available for the most important symptoms and effects, both acute and delayed[1]. The primary known hazards are irritation to the skin, eyes, and respiratory system.

Disposal Considerations

Dispose of this chemical and its container through an approved waste disposal plant, in accordance with all applicable local, state, and federal regulations[1]. Do not allow the product to enter drains, waterways, or soil[1].

References

Chiral Separation of tert-Butyl 2-cyanomorpholine-4-carboxylate Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, the development of robust and efficient methods for chiral separation is a critical aspect of drug discovery and development. tert-Butyl 2-cyanomorpholine-4-carboxylate is a chiral heterocyclic compound, and the ability to isolate and characterize its individual enantiomers is essential for any potential therapeutic application.

This technical guide outlines a systematic approach to developing a chiral separation method for this compound enantiomers, focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), the two most powerful and widely used techniques for this purpose.

Chromatographic Methodologies

Both HPLC and SFC are highly effective for chiral separations, with the choice often depending on factors such as desired throughput, solvent consumption, and downstream processing.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely accessible technique. Chiral separations are typically achieved using a chiral stationary phase (CSP). Normal-phase, reversed-phase, and polar organic modes can be employed.

  • Supercritical Fluid Chromatography (SFC): A "green" alternative to normal-phase HPLC that uses supercritical CO2 as the primary mobile phase. SFC often provides faster separations and higher efficiency. It is particularly well-suited for preparative scale separations due to the ease of solvent removal.

Experimental Approach to Method Development

A systematic screening approach is recommended to identify the optimal conditions for the chiral separation of this compound.

Chiral Stationary Phase (CSP) Screening

The selection of the CSP is the most critical factor in achieving chiral separation. Based on the structure of the target molecule (an N-Boc protected cyanomorpholine), polysaccharide-based and macrocyclic glycopeptide-based CSPs are promising candidates.

Table 1: Recommended Chiral Stationary Phases for Screening

CSP ClassSpecific ExamplesPotential Interaction Mechanisms
Polysaccharide-based CHIRALPAK® IA, CHIRALPAK® IB, CHIRALPAK® IC, CHIRALPAK® ID, CHIRALPAK® IE, CHIRALPAK® IF, CHIRALCEL® OD, CHIRALCEL® OJπ-π interactions, hydrogen bonding, dipole-dipole interactions, steric hindrance
Macrocyclic Glycopeptide-based CHIROBIOTIC™ V, CHIROBIOTIC™ TInclusion complexes, hydrogen bonding, ionic interactions, steric interactions
Mobile Phase Screening

The mobile phase composition significantly influences retention, selectivity, and resolution. A screening of different mobile phases for both HPLC and SFC is crucial.

Table 2: Recommended Mobile Phases for Screening

Chromatography ModeMobile Phase SystemCommon ModifiersAdditives (for peak shape improvement)
Normal-Phase HPLC (NP-HPLC) Hexane/HeptaneEthanol, Isopropanol (IPA), Methanol0.1% Trifluoroacetic acid (TFA) or Diethylamine (DEA)
Reversed-Phase HPLC (RP-HPLC) Acetonitrile/Water or Methanol/Water-0.1% Formic acid or Ammonium formate
Polar Organic HPLC Acetonitrile or Methanol-0.1% TFA, DEA, or Ammonium acetate
Supercritical Fluid Chromatography (SFC) CO2Methanol, Ethanol, Isopropanol0.1-0.5% TFA, DEA, or Isopropylamine

Generalized Experimental Protocol for Method Development

  • Sample Preparation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a component of the mobile phase) to a concentration of approximately 1 mg/mL.

  • Initial Screening:

    • Screen a diverse set of chiral stationary phases (as listed in Table 1).

    • For each column, test a range of mobile phases (as listed in Table 2).

    • Use a generic gradient for initial screening in HPLC or a gradient of the co-solvent in SFC to elute the compound.

    • Monitor the separation at a suitable UV wavelength (e.g., 210-230 nm, as the Boc- and cyano- groups have some UV absorbance).

  • Method Optimization:

    • Once partial separation is observed, optimize the mobile phase composition (isocratic or gradient), flow rate, and column temperature to improve resolution.

    • For SFC, also optimize the back pressure.

    • Evaluate the effect of additives on peak shape and resolution.

  • Method Validation (Analytical Scale): Once a suitable method is developed, it should be validated for parameters such as specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Scale-up to Preparative Chromatography: For the isolation of individual enantiomers, the analytical method can be scaled up to a preparative scale by increasing the column diameter and adjusting the flow rate and sample loading. SFC is often advantageous for preparative work due to faster run times and easier solvent removal.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the development of a chiral separation method.

Chiral_Separation_Workflow cluster_0 Method Development cluster_1 Application Racemic_Sample Racemic tert-Butyl 2-cyanomorpholine-4-carboxylate CSP_Screening CSP Screening (Polysaccharide & Macrocyclic Glycopeptide) Racemic_Sample->CSP_Screening Mobile_Phase_Screening Mobile Phase Screening (NP, RP, Polar Organic, SFC) CSP_Screening->Mobile_Phase_Screening Optimization Method Optimization (Composition, Temp, Flow Rate) Mobile_Phase_Screening->Optimization Analytical_Method Optimized Analytical Method Optimization->Analytical_Method Validation Method Validation Analytical_Method->Validation Preparative_Separation Preparative Separation Analytical_Method->Preparative_Separation Enantiomer_1 Enantiomer 1 Preparative_Separation->Enantiomer_1 Enantiomer_2 Enantiomer 2 Preparative_Separation->Enantiomer_2 Pharmacological_Testing Pharmacological Testing Enantiomer_1->Pharmacological_Testing Enantiomer_2->Pharmacological_Testing

The Pivotal Role of the Cyanomethyl Group in tert-Butyl 2-Cyanomorpholine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the cyanomethyl group in tert-butyl 2-cyanomorpholine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, and the incorporation of a cyanomethyl group at the 2-position introduces unique physicochemical properties that are critical for its biological activity.[1][2] This document will explore the compound's likely mechanism of action as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor, detail its synthesis, present structure-activity relationship (SAR) data from analogous compounds, and provide experimental protocols for its evaluation.

Introduction: The Significance of the Cyanomorpholine Scaffold

The morpholine ring is a versatile and valuable scaffold in medicinal chemistry, known for its favorable metabolic and physicochemical properties.[1] Its presence in numerous approved drugs attests to its importance. When substituted with a cyanomethyl group, the resulting cyanomorpholine derivative gains specific characteristics that can enhance its interaction with biological targets.

This compound, with its Boc-protected amine and a cyanomethyl substituent, is structurally analogous to the well-established class of cyanopyrrolidine DPP-IV inhibitors.[3] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[3][4][5] Inhibition of DPP-IV prolongs the action of incretins, making it an effective therapeutic strategy for type 2 diabetes.[3][4][5]

The Cyanomethyl Group: A Key Pharmacophore for DPP-IV Inhibition

The cyanomethyl group in this compound is not merely a structural component but a key pharmacophore that likely dictates its biological activity as a DPP-IV inhibitor.

Covalent Interaction with the Catalytic Serine

The primary role of the cyanomethyl group is to act as a "warhead" that forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme.[3] The nitrile moiety is electrophilic and reacts with the hydroxyl group of Ser630 to form a covalent imidate adduct.[3] This interaction is crucial for the potent inhibition of the enzyme.

Mimicking the Natural Substrate

The cyanomorpholine scaffold serves as a peptidomimetic, mimicking the N-terminal dipeptide of the natural substrates of DPP-IV, which typically have a proline or alanine residue at the P1 position. The morpholine ring likely occupies the S1 pocket of the DPP-IV active site, which is a hydrophobic pocket that accommodates the side chain of the P1 residue.

Physicochemical Contributions

The nitrile group is a polar, electron-withdrawing group that can influence the molecule's overall electronic distribution and ability to participate in hydrogen bonding. These properties can contribute to the binding affinity and selectivity of the compound for the DPP-IV enzyme.

Quantitative Data and Structure-Activity Relationships (SAR)

Compound ClassKey Structural FeaturesDPP-IV Inhibitory Potency (IC50)Reference
Cyanopyrrolidines (e.g., Vildagliptin)Pyrrolidine ring with a cyanomethyl groupNanomolar range[3]
Thiomorpholine AnalogsThiomorpholine scaffoldPotent, with bulkier groups on the carbonyl enhancing activity[3]
Imidazopyridine AnalogsImidazo[1,2-a]pyridine scaffold with a 2,4-dichlorophenyl group0.13 µM[4]
Benzimidazole-based InhibitorsNon-covalent, benzimidazole coreAs low as 8 nM[3]

Key SAR insights for DPP-IV inhibitors:

  • The S1 Pocket: This pocket of the DPP-IV enzyme is crucial for binding. It often accommodates a five- or six-membered heterocyclic ring that acts as a proline mimetic.[3]

  • The Cyanomethyl Group: The presence of the cyanomethyl group is a common feature in many potent DPP-IV inhibitors, where it forms a covalent bond with the active site serine.[3]

  • Substitutions on the Heterocycle: Modifications to the heterocyclic ring can influence potency and selectivity. For instance, in thiomorpholine analogs, bulkier substituents on the carbonyl group have been shown to increase inhibitory activity.[3]

Experimental Protocols

Synthesis of this compound

A general synthetic route to this compound involves a multi-step process. While a specific detailed protocol for this exact molecule is not widely published, a plausible synthetic pathway can be constructed based on known organic chemistry principles and analogous syntheses.

Step 1: N-Boc Protection of a Morpholine Precursor A suitable 2-substituted morpholine precursor is protected with a tert-butoxycarbonyl (Boc) group.

Step 2: Introduction of the Cyanomethyl Group The cyanomethyl group is introduced at the 2-position of the Boc-protected morpholine. This can be achieved through various methods, such as nucleophilic substitution using a haloacetonitrile or by other cyanomethylation reagents.

Illustrative Synthesis Workflow:

Synthesis_Workflow Start Morpholine Precursor Boc_Protection N-Boc Protection (Boc)2O, Base Start->Boc_Protection Cyanomethylation Cyanomethylation (e.g., BrCH2CN) Boc_Protection->Cyanomethylation Final_Product This compound Cyanomethylation->Final_Product

Caption: General synthetic workflow for this compound.

In Vitro DPP-IV Inhibition Assay

The inhibitory activity of this compound against DPP-IV can be determined using a fluorometric assay.

Principle: The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by the DPP-IV enzyme. The release of free AMC results in an increase in fluorescence, which is monitored over time. The presence of an inhibitor will decrease the rate of fluorescence increase.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Fluorogenic substrate: Gly-Pro-AMC

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add the assay buffer, the DPP-IV enzyme, and either the test compound, positive control, or solvent (for the 100% activity control). Also include wells with buffer and solvent only as a background control.

  • Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately start monitoring the fluorescence intensity at regular intervals for a set period (e.g., 30 minutes) at 37°C.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

DPP-IV Inhibition Assay Workflow:

DPPIV_Assay_Workflow Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) Plate_Setup Set up 96-well plate (Controls & Test Compound) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Initiation Add Substrate Pre_incubation->Reaction_Initiation Fluorescence_Reading Read Fluorescence (Ex: 350-360nm, Em: 450-465nm) Reaction_Initiation->Fluorescence_Reading Data_Analysis Calculate % Inhibition and IC50 Fluorescence_Reading->Data_Analysis

Caption: Experimental workflow for the in vitro DPP-IV inhibition assay.

Signaling Pathway

The inhibition of DPP-IV by compounds like this compound leads to an increase in the levels of active GLP-1. This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells.

Simplified GLP-1 Signaling Pathway:

GLP1_Signaling cluster_0 Intestinal L-cell cluster_1 Bloodstream cluster_2 Pancreatic β-cell Food Food Intake GLP1_Secretion GLP-1 Secretion Food->GLP1_Secretion Active_GLP1 Active GLP-1 GLP1_Secretion->Active_GLP1 DPPIV DPP-IV Active_GLP1->DPPIV Degradation GLP1R GLP-1 Receptor Active_GLP1->GLP1R Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 Cyanomorpholine tert-Butyl 2-cyanomorpholine-4-carboxylate Cyanomorpholine->DPPIV Inhibition Insulin_Secretion Insulin Secretion GLP1R->Insulin_Secretion Stimulation

Caption: Simplified signaling pathway of GLP-1 and the role of DPP-IV inhibition.

Conclusion

The cyanomethyl group in this compound is a critical determinant of its potential biological activity as a DPP-IV inhibitor. Its ability to form a reversible covalent bond with the catalytic serine of the enzyme, combined with the favorable properties of the morpholine scaffold, makes this compound and its analogs promising candidates for the development of novel therapeutics for type 2 diabetes. Further structure-activity relationship studies, focusing on modifications of both the cyanomethyl group and the morpholine ring, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic profile of this class of compounds. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these important molecules.

References

The Strategic Role of the Boc Protecting Group in Morpholine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, playing a pivotal role in the construction of complex molecules, including a wide array of heterocyclic compounds essential for drug discovery. Among these, the morpholine moiety is a privileged scaffold found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the function and application of the Boc protecting group in the synthesis of morpholines, detailing the underlying chemical principles, experimental protocols, and strategic considerations for its use.

Core Principles of Boc Protection in Amine Chemistry

The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of an amine functional group.[1] This is achieved by converting the amine into a carbamate, which is significantly less reactive.[2][3] The protection allows for subsequent chemical transformations on other parts of the molecule that would otherwise be incompatible with a free amine.[1]

The widespread utility of the Boc group stems from several key features:

  • Ease of Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O), a commercially available and easy-to-handle reagent.[1][4] The reaction proceeds under mild conditions and generally affords high yields.[5]

  • Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[2][6] This stability allows for a broad scope of subsequent chemical modifications.

  • Orthogonality: A significant advantage of the Boc group is its orthogonality to other common amine protecting groups. It is stable to the basic conditions used to cleave the Fmoc group and resistant to the catalytic hydrogenation used to remove Cbz and Benzyl groups.[1][2] This orthogonality is crucial in multi-step syntheses requiring differential protection.

  • Mild Cleavage: The Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8] The byproducts of the deprotection are volatile (isobutylene and carbon dioxide), simplifying purification.[3]

The Boc Group in the Context of Morpholine Synthesis

The synthesis of morpholines often involves the cyclization of a precursor molecule containing both an amine and a hydroxyl group, typically a 2-aminoethanol derivative. The Boc protecting group is instrumental in these strategies for several reasons:

  • Preventing Undesired Reactions: In the absence of protection, the nucleophilic amine can interfere with reactions intended for the hydroxyl group or other electrophilic centers in the molecule. The Boc group effectively prevents such side reactions.

  • Directing Cyclization: By protecting the amine, the synthetic strategy can be designed to first modify or activate the hydroxyl-bearing portion of the molecule, setting the stage for a subsequent intramolecular cyclization upon deprotection of the amine.

  • Improving Solubility and Handling: The introduction of the lipophilic Boc group can improve the solubility of intermediates in organic solvents, facilitating reactions and purification.

A common strategy for synthesizing substituted morpholines involves the N-Boc protection of an amino alcohol, followed by a series of reactions to build the morpholine ring, and finally, deprotection of the Boc group if the free amine is desired.[9][10]

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is influenced by the substrate, solvent, and catalyst. The following tables summarize typical quantitative data for these reactions.

Table 1: Typical Conditions and Yields for N-Boc Protection of Amines
Amine SubstrateReagentsSolventTemperature (°C)TimeYield (%)Reference
Various Amines(Boc)₂OWater/AcetoneRoom Temp8-12 min90-98[11]
Amino Alcohols(Boc)₂O, Cs₂CO₃t-BuOH50-75-99[9][12]
General Amines(Boc)₂O, BaseTHF40-High[5]
General Amines(Boc)₂O, NaHCO₃Chloroform/WaterReflux90 minHigh[7]
Table 2: Common Reagents and Conditions for Boc Deprotection
ReagentSolventTemperature (°C)TimeNotesReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp< 15 min - several hoursCommon and effective; volatile byproducts.[8][13]
Hydrochloric Acid (HCl)1,4-Dioxane or Ethyl AcetateRoom Temp1-4 hoursProduct often precipitates as the HCl salt.[8]
Formic Acid-50-602-8 hoursMilder alternative to TFA or HCl.[1]
Aluminum Chloride (AlCl₃)---Allows for selective cleavage in the presence of other protecting groups.[7]
Trimethylsilyl Iodide (TMSI)Chloroform or AcetonitrileRoom Temp-Mild, non-hydrolytic method.[7][8]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Amino Alcohol

This protocol is a representative example for the protection of an amine using Boc anhydride.

Materials:

  • Amino alcohol (1.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)

  • Triethylamine (1.5 mmol) or Sodium Bicarbonate (2.0 mmol)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the amino alcohol in the chosen organic solvent in a round-bottom flask.

  • Add the base (triethylamine or sodium bicarbonate) to the solution.

  • Add the di-tert-butyl dicarbonate to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude N-Boc protected amino alcohol.

  • Purify the product by column chromatography if necessary.

Protocol 2: General Procedure for Acid-Catalyzed Boc Deprotection

This protocol describes the removal of the Boc group using trifluoroacetic acid.

Materials:

  • N-Boc protected morpholine derivative (1.0 mmol)

  • Dichloromethane (DCM) (5 mL)

  • Trifluoroacetic acid (TFA) (1-2 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the N-Boc protected morpholine derivative in DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add TFA to the stirred solution.

  • Remove the ice bath and stir the reaction at room temperature. Monitor the reaction by TLC. The reaction time can vary from minutes to several hours.[8]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the deprotected morpholine.

  • Further purification may be required depending on the nature of the product.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key processes.

Boc Protection Mechanism

Boc_Protection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc (Carbamate) Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition of leaving group

Caption: Mechanism of N-Boc protection of an amine using Boc anhydride.

Boc Deprotection Mechanism (Acid-Catalyzed)

Boc_Deprotection ProtectedAmine R-NH-Boc Protonated Protonated Carbamate ProtectedAmine->Protonated Acid H⁺ Acid->Protonated CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Fragmentation FreeAmine R-NH₃⁺ CarbamicAcid->FreeAmine Decarboxylation Byproducts CO₂ + Isobutylene CarbamicAcid->Byproducts Decarboxylation

Caption: Mechanism of acid-catalyzed deprotection of an N-Boc protected amine.

General Workflow for Morpholine Synthesis Using Boc Protection

Morpholine_Synthesis_Workflow cluster_0 Protection cluster_1 Ring Formation cluster_2 Deprotection Start Amino Alcohol BocProtection N-Boc Protection Start->BocProtection Modification Modification of Hydroxyl Group BocProtection->Modification Cyclization Intramolecular Cyclization Modification->Cyclization BocDeprotection Boc Deprotection Cyclization->BocDeprotection FinalProduct Substituted Morpholine BocDeprotection->FinalProduct

Caption: A generalized workflow for the synthesis of morpholines employing the Boc protecting group.

Conclusion

The Boc protecting group is an indispensable tool in the synthesis of morpholine derivatives. Its ease of introduction and removal, coupled with its stability and orthogonality, provides chemists with a robust strategy to construct these valuable heterocyclic scaffolds. A thorough understanding of the principles and experimental protocols associated with Boc protection and deprotection is crucial for the successful design and execution of synthetic routes targeting novel morpholine-containing molecules for applications in research and drug development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl 2-cyanomorpholine-4-carboxylate from Morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, three-step synthetic route for the preparation of tert-butyl 2-cyanomorpholine-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the protection of morpholine, followed by an electrochemical α-oxidation, and concludes with a cyanation step. This protocol includes comprehensive experimental procedures, tabulated quantitative data for each step, and a visual representation of the synthetic workflow.

Introduction

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of a cyano group at the C-2 position of the morpholine ring, as in this compound, provides a versatile handle for further chemical modifications, making it a highly sought-after intermediate. This document outlines a reliable and reproducible three-step synthesis from commercially available morpholine. The key transformations involve the protection of the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by a Shono oxidation to introduce a methoxy group at the C-2 position, which then serves as a precursor for the final cyanation step.

Overall Synthetic Scheme

The synthesis of this compound from morpholine is achieved through the following three-step sequence:

Overall Synthesis Morpholine Morpholine Boc_Morpholine tert-Butyl morpholine-4-carboxylate Morpholine->Boc_Morpholine (Boc)2O, Base Methoxy_Morpholine tert-Butyl 2-methoxymorpholine-4-carboxylate Boc_Morpholine->Methoxy_Morpholine Shono Oxidation (Electrolysis, MeOH) Cyano_Morpholine tert-Butyl 2-cyanomorpholine-4-carboxylate Methoxy_Morpholine->Cyano_Morpholine TMSCN, Lewis Acid

Caption: Three-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl morpholine-4-carboxylate (N-Boc-morpholine)

This initial step involves the protection of the secondary amine of morpholine with a tert-butoxycarbonyl (Boc) group to prevent its reaction in subsequent steps.

Reaction:

Step 1 cluster_reactants Reactants cluster_products Product Morpholine Morpholine Boc_Morpholine tert-Butyl morpholine-4-carboxylate Morpholine->Boc_Morpholine Base (e.g., NaOH, TEA) Solvent (e.g., Dioxane/Water) Boc2O (Boc)2O Boc2O->Boc_Morpholine

Caption: N-Boc protection of morpholine.

Protocol:

  • To a solution of morpholine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford tert-butyl morpholine-4-carboxylate as a colorless oil.

Step 2: Synthesis of tert-Butyl 2-methoxymorpholine-4-carboxylate

This step utilizes an electrochemical Shono oxidation to introduce a methoxy group at the α-position to the nitrogen atom.

Reaction:

Step 2 Boc_Morpholine tert-Butyl morpholine-4-carboxylate Methoxy_Morpholine tert-Butyl 2-methoxymorpholine-4-carboxylate Boc_Morpholine->Methoxy_Morpholine Electrolysis (e.g., 2.5 F/mol) MeOH, Electrolyte (e.g., Et4NOTs)

Caption: Shono oxidation of N-Boc-morpholine.

Protocol:

  • Set up an undivided electrolysis cell equipped with a graphite anode and a platinum cathode.

  • Prepare a solution of tert-butyl morpholine-4-carboxylate (1.0 eq) in methanol containing a supporting electrolyte such as tetraethylammonium tosylate (Et₄NOTs, 0.1 M).

  • Apply a constant current (e.g., 10-20 mA/cm²) to the solution at room temperature.

  • Continue the electrolysis until a charge of 2.5 Faradays per mole of substrate has passed.

  • After the electrolysis is complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain tert-butyl 2-methoxymorpholine-4-carboxylate.

Step 3: Synthesis of this compound

In the final step, the methoxy group is displaced by a cyanide group via an N-acyliminium ion intermediate generated in situ.

Reaction:

Step 3 Methoxy_Morpholine tert-Butyl 2-methoxymorpholine-4-carboxylate Cyano_Morpholine tert-Butyl 2-cyanomorpholine-4-carboxylate Methoxy_Morpholine->Cyano_Morpholine TMSCN, Lewis Acid (e.g., BF3·OEt2) DCM, 0 °C to rt

Caption: Cyanation of the methoxy intermediate.

Protocol:

  • Dissolve tert-butyl 2-methoxymorpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Add trimethylsilyl cyanide (TMSCN, 1.5 eq) to the solution.

  • Slowly add a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 eq), dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Data Presentation

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)Purity (%)
1Morpholinetert-Butyl morpholine-4-carboxylate(Boc)₂O, NaOH, Dioxane/H₂O, rt, 12-16h90-98>95
2tert-Butyl morpholine-4-carboxylatetert-Butyl 2-methoxymorpholine-4-carboxylateElectrolysis (2.5 F/mol), MeOH, Et₄NOTs, rt60-75>95 (after chromatography)
3tert-Butyl 2-methoxymorpholine-4-carboxylateThis compoundTMSCN, BF₃·OEt₂, DCM, 0 °C to rt, 4-6h70-85>98 (after chromatography)

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Di-tert-butyl dicarbonate is an irritant.

  • Electrochemical reactions should be set up with care to avoid electrical hazards.

  • Trimethylsilyl cyanide (TMSCN) is highly toxic and releases hydrogen cyanide gas upon contact with moisture or acids. This step must be performed with extreme caution under a well-ventilated fume hood, and appropriate quenching procedures should be in place.

  • Lewis acids like boron trifluoride diethyl etherate are corrosive and moisture-sensitive.

Conclusion

The described three-step synthesis provides a practical and efficient route to this compound from readily available starting materials. The protocols are detailed to ensure reproducibility, and the presented data offers an expected outcome for each synthetic transformation. This intermediate is primed for further elaboration, making this synthetic route highly valuable for researchers in drug discovery and organic synthesis.

Application Note: A Two-Step Experimental Protocol for the Synthesis of tert-Butyl 2-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step experimental protocol for the synthesis of tert-butyl 2-cyanomorpholine-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, which undergoes a Swern oxidation to yield the intermediate aldehyde, tert-butyl 2-formylmorpholine-4-carboxylate. Subsequent cyanation via a modified Strecker reaction affords the target nitrile. This protocol offers a reliable and reproducible methodology for obtaining this compound in good yield. All quantitative data is summarized in tables, and a graphical representation of the workflow is provided.

Introduction

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a cyano group at the 2-position of the morpholine ring, as in this compound, provides a versatile handle for further chemical transformations, making it a key intermediate for the synthesis of a diverse range of bioactive molecules. This document outlines a robust two-step synthesis protocol for this compound, focusing on clarity and reproducibility for researchers in the field.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of tert-Butyl 2-formylmorpholine-4-carboxylate (Swern Oxidation)

This procedure outlines the oxidation of the primary alcohol to an aldehyde using a Swern oxidation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Oxalyl chloride126.931.50.11 mL
Dimethyl sulfoxide (DMSO)78.133.00.21 mL
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate217.26[1]1.0217 mg
Triethylamine (TEA)101.195.00.70 mL
Dichloromethane (DCM), anhydrous--20 mL

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (10 mL) and oxalyl chloride (0.11 mL, 1.5 mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (0.21 mL, 3.0 mmol) in anhydrous dichloromethane (2 mL) dropwise to the stirred solution, maintaining the internal temperature below -65 °C. Stir the resulting mixture for 15 minutes.

  • Add a solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (217 mg, 1.0 mmol) in anhydrous dichloromethane (3 mL) dropwise over 10 minutes, ensuring the temperature remains below -65 °C. Stir for an additional 30 minutes at -78 °C.

  • Add triethylamine (0.70 mL, 5.0 mmol) dropwise to the reaction mixture. After the addition is complete, stir the mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over 30 minutes.

  • Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL), followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 2-formylmorpholine-4-carboxylate as a colorless oil.

Expected Yield: 80-90%

Step 2: Synthesis of this compound (Strecker Reaction)

This procedure describes the conversion of the aldehyde to the target nitrile.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
tert-Butyl 2-formylmorpholine-4-carboxylate215.251.0215 mg
Sodium cyanide (NaCN)49.011.259 mg
Ammonium chloride (NH4Cl)53.491.580 mg
Methanol--10 mL
Water--2 mL

Procedure:

  • In a round-bottom flask, dissolve tert-butyl 2-formylmorpholine-4-carboxylate (215 mg, 1.0 mmol) in methanol (10 mL).

  • In a separate beaker, dissolve sodium cyanide (59 mg, 1.2 mmol) and ammonium chloride (80 mg, 1.5 mmol) in water (2 mL).

  • Add the aqueous solution of NaCN and NH4Cl to the methanolic solution of the aldehyde at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Add water (10 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and wash with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a white solid.

Expected Yield: 70-85%

Data Summary

Table 1: Physical and Analytical Data

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
tert-Butyl 2-formylmorpholine-4-carboxylateC10H17NO4215.25Colorless oil
This compoundC10H16N2O3212.25White solid

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Swern Oxidation cluster_step2 Step 2: Strecker Reaction start tert-Butyl 2-(hydroxymethyl)morpholine- 4-carboxylate reagents1 1. (COCl)₂, DMSO, DCM, -78 °C 2. TEA start->reagents1 Oxidation aldehyde tert-Butyl 2-formylmorpholine- 4-carboxylate reagents1->aldehyde reagents2 NaCN, NH₄Cl MeOH/H₂O, RT aldehyde->reagents2 Cyanation product tert-Butyl 2-cyanomorpholine- 4-carboxylate reagents2->product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Oxalyl chloride is corrosive and toxic; handle with extreme care.

  • Sodium cyanide is highly toxic. Handle with appropriate safety measures and have a cyanide antidote kit readily available. Quench any residual cyanide with bleach before disposal.

  • Swern oxidation can be exothermic and generates carbon monoxide gas. Ensure proper temperature control and ventilation.

References

Application Note: Purification of tert-Butyl 2-cyanomorpholine-4-carboxylate by Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 2-cyanomorpholine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules.[1] Its morpholine scaffold and cyano group offer versatile handles for further chemical modifications. The Boc (tert-butyloxycarbonyl) protecting group is frequently employed during synthetic sequences to mask the reactivity of the morpholine nitrogen.[1] Following synthesis, effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities. This application note details a standard protocol for the purification of this compound using silica gel flash chromatography.

Challenges in Purification

The purification of Boc-protected amines can sometimes be challenging due to their moderate polarity and potential for degradation on acidic stationary phases. Therefore, the selection of an appropriate solvent system and stationary phase is critical to achieve high purity and yield. Flash chromatography on silica gel is a widely used and effective technique for this purpose.

Chromatographic Method

A common and effective method for the purification of compounds with similar properties to this compound is normal-phase flash chromatography. This technique utilizes a silica gel stationary phase and a non-polar to moderately polar mobile phase. A typical eluent system for Boc-protected amines is a mixture of hexanes and ethyl acetate. The optimal ratio of these solvents is determined by thin-layer chromatography (TLC) analysis to achieve good separation between the desired product and impurities.

Data Summary

The following table summarizes representative data for the purification of this compound by flash chromatography. Please note that these values are illustrative and may vary depending on the specific reaction mixture and chromatographic conditions.

ParameterValue
Chromatography Type Flash Column Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase 30:70 Ethyl Acetate/Hexanes (v/v)
TLC Rf of Product ~0.35 (in 30:70 Ethyl Acetate/Hexanes)
Crude Product Purity ~85% (by NMR)
Purified Product Purity >98% (by NMR)
Typical Yield 85-95%

Experimental Protocol

This protocol provides a step-by-step guide for the purification of this compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel 60 F254)

  • Potassium permanganate stain

  • Glass column for flash chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved mixture onto a TLC plate.

    • Develop the TLC plate in a chamber containing a 30:70 mixture of ethyl acetate and hexanes.

    • Visualize the spots under UV light and/or by staining with potassium permanganate.

    • The target compound, this compound, is expected to have an Rf value of approximately 0.35 in this solvent system. Adjust the solvent ratio if necessary to achieve an Rf in the range of 0.3-0.4.

  • Column Preparation:

    • Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the mobile phase (30:70 ethyl acetate/hexanes).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to pack under a gentle flow of the mobile phase.

    • Add a thin layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and evaporating the solvent.

    • Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the 30:70 ethyl acetate/hexanes mobile phase.

    • Apply gentle pressure to the top of the column to maintain a steady flow rate.

    • Collect fractions in appropriately sized test tubes or vials.

  • Fraction Analysis:

    • Monitor the elution of the product by spotting fractions onto TLC plates and developing them in the same mobile phase.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.

    • Further dry the purified product under high vacuum to remove any residual solvent.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product TLC TLC Analysis ColumnPrep Column Preparation TLC->ColumnPrep SampleLoad Sample Loading ColumnPrep->SampleLoad Elution Elution SampleLoad->Elution FractionCollect Fraction Collection Elution->FractionCollect FractionAnalysis Fraction Analysis FractionCollect->FractionAnalysis Combine Combine Pure Fractions FractionAnalysis->Combine SolventRemoval Solvent Removal Combine->SolventRemoval PureProduct Pure Product SolventRemoval->PureProduct

Caption: Workflow for the purification of this compound.

Conclusion

Flash chromatography on silica gel is a reliable and efficient method for the purification of this compound. The protocol described in this application note provides a general guideline that can be adapted to specific experimental needs. Proper TLC analysis is key to determining the optimal mobile phase composition for achieving high purity and yield of the final product.

References

Application Notes and Protocols: Tert-Butyl 2-cyanomorpholine-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 2-cyanomorpholine-4-carboxylate as a key intermediate in the synthesis of bioactive molecules, particularly in the discovery of kinase inhibitors. Detailed protocols for the conversion of this intermediate and its subsequent use in the synthesis of a potent PI3K inhibitor analogue are provided, along with relevant data and pathway diagrams.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. The morpholine scaffold is a privileged structure found in numerous approved drugs, where it often imparts favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] The presence of a cyano group at the 2-position and a Boc-protecting group on the nitrogen atom makes this intermediate particularly useful for further chemical modifications. The cyano group can be readily transformed into other functional groups, such as a primary amine, which can then be used as a nucleophile in various coupling reactions to construct more complex drug-like molecules.[3][4] This intermediate is of particular interest in the synthesis of kinase inhibitors, especially those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₆N₂O₃[4]
Molecular Weight 212.25 g/mol [4]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.
XLogP3 0.6[4]

Application in the Synthesis of PI3K Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug discovery.[8][9] Many potent PI3K inhibitors incorporate a morpholine moiety, which often forms crucial hydrogen bond interactions within the ATP-binding pocket of the enzyme.[9]

This compound can serve as a precursor to 2-(aminomethyl)morpholine derivatives, which can then be incorporated into PI3K inhibitor scaffolds. A prominent example of a morpholine-containing PI3K inhibitor is ZSTK474, a pan-class I PI3K inhibitor.[6] While the direct synthesis of ZSTK474 does not start from this specific cyano-intermediate, a plausible and efficient synthetic route to potent ZSTK474 analogues can be designed utilizing the reactivity of the cyano group.

The following sections detail the experimental protocols for the conversion of this compound to a key amine intermediate and its subsequent use in the synthesis of a ZSTK474 analogue.

Experimental Protocols

Protocol 1: Reduction of this compound to tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

This protocol describes the reduction of the nitrile functionality to a primary amine using Lithium Aluminum Hydride (LAH), a potent reducing agent.[10][11]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Water

  • 15% aqueous sodium hydroxide solution

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1 eq.) in anhydrous diethyl ether dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate is formed.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield tert-butyl 2-(aminomethyl)morpholine-4-carboxylate.

Expected Yield: 80-90%

Protocol 2: Synthesis of a ZSTK474 Analogue

This protocol outlines the synthesis of a PI3K inhibitor analogue by reacting the amine intermediate from Protocol 1 with a dichlorotriazine core, followed by the introduction of a second morpholine unit. This is a common strategy for constructing this class of inhibitors.[1]

Materials:

  • tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate (from Protocol 1)

  • 2,4-dichloro-6-morpholino-1,3,5-triazine

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: First Nucleophilic Aromatic Substitution

  • Dissolve tert-butyl 2-(aminomethyl)morpholine-4-carboxylate (1 eq.) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 2,4-dichloro-6-morpholino-1,3,5-triazine (1 eq.) in anhydrous DCM dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the monosubstituted triazine intermediate.

Step 2: Second Nucleophilic Aromatic Substitution

  • Dissolve the purified monosubstituted triazine intermediate (1 eq.) and morpholine (1.5 eq.) in a suitable solvent such as THF.

  • Add DIPEA (1.5 eq.) to the mixture.

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected ZSTK474 analogue.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected ZSTK474 analogue in DCM.

  • Add Trifluoroacetic acid (TFA) (10-20 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final ZSTK474 analogue.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of a ZSTK474 Analogue

StepReactantsStoichiometrySolventTemperature (°C)Time (h)Yield (%)
1 tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate, 2,4-dichloro-6-morpholino-1,3,5-triazine, DIPEA1 : 1 : 1.2DCM0 to RT12-16~75
2 Monosubstituted triazine, Morpholine, DIPEA1 : 1.5 : 1.5THFReflux8-12~80
3 Boc-protected analogue, TFA1 : 10-20DCM0 to RT1-2>90

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow for ZSTK474 Analogue Synthesis

Synthesis_Workflow Start tert-Butyl 2-cyanomorpholine-4-carboxylate Reduction Reduction (LAH) Start->Reduction Amine tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate Reduction->Amine Coupling1 Nucleophilic Aromatic Substitution 1 Amine->Coupling1 Intermediate Monosubstituted Triazine Intermediate Coupling1->Intermediate Coupling2 Nucleophilic Aromatic Substitution 2 Intermediate->Coupling2 BocProduct Boc-Protected ZSTK474 Analogue Coupling2->BocProduct Deprotection Boc Deprotection (TFA) BocProduct->Deprotection FinalProduct Final ZSTK474 Analogue Deprotection->FinalProduct

Caption: Synthetic workflow for a ZSTK474 analogue.

References

Application Notes and Protocols: Tert-Butyl 2-cyanomorpholine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 2-cyanomorpholine-4-carboxylate as a key building block in the design and synthesis of novel therapeutic agents. The protocols detailed below are representative of its application in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a significant class of drugs for the treatment of type 2 diabetes.

Introduction

This compound is a versatile heterocyclic intermediate of significant interest in medicinal chemistry. The morpholine scaffold is a "privileged" structure, frequently found in a wide array of biologically active compounds and approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2][3] The presence of a nitrile group at the 2-position makes it a valuable synthon, particularly as a bioisostere for the pyrrolidine-2-nitrile core found in several established Dipeptidyl Peptidase IV (DPP-4) inhibitors, such as vildagliptin and saxagliptin.[4] The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for controlled, regioselective reactions, making it an ideal starting material for multi-step syntheses.[5]

Application: Synthesis of a Novel Dipeptidyl Peptidase IV (DPP-4) Inhibitor

This section details the representative application of this compound in the synthesis of a novel, potent, and selective DPP-4 inhibitor. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis.[6] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[7]

The cyanomorpholine moiety is designed to form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme, a key interaction for potent inhibition.[8]

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins stimulates release of DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Pancreas Pancreatic β-cells Incretins->Pancreas stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins degrades Insulin Insulin Secretion (Glucose-dependent) Pancreas->Insulin increases Glucose Lowered Blood Glucose Insulin->Glucose Inhibitor Cyanomorpholine-based Inhibitor Inhibitor->DPP4 inhibits

Caption: DPP-4 Inhibition Pathway for Glycemic Control.

Experimental Workflow for Synthesis and Evaluation

a cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation A 1. Boc Deprotection of This compound B 2. Amide Coupling with (R)-3-amino-1-adamantanol A->B C 3. Purification of Final Compound B->C D 4. In vitro DPP-4 Inhibition Assay C->D Characterized Compound E 5. Determination of IC50 Value D->E F 6. Selectivity Profiling (DPP-8, DPP-9) E->F

References

Application Notes and Protocols for the Use of tert-Butyl 2-cyanomorpholine-4-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-cyanomorpholine-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a chiral intermediate in the synthesis of various pharmaceutical agents. Its morpholine scaffold is a privileged structure in drug discovery, known to impart favorable physicochemical properties such as improved solubility and metabolic stability. The presence of a nitrile group and a Boc-protected amine provides versatile handles for further chemical transformations, making it a key component in the construction of complex molecular architectures.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of oral antihyperglycemic agents for the treatment of type 2 diabetes.

Mechanism of Action of DPP-IV Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion while suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-IV, the active forms of GLP-1 and GIP are prolonged, leading to enhanced glycemic control.

DPP_IV_Inhibition_Pathway Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins stimulates release of DPPIV DPP-IV Enzyme Incretins->DPPIV degraded by Pancreas Pancreatic Islets (β-cells and α-cells) Incretins->Pancreas act on Inactive_Incretins Inactive Incretins DPPIV->Inactive_Incretins Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (suppresses hepatic glucose production) Inhibitor DPP-IV Inhibitor (e.g., Sitagliptin) Inhibitor->DPPIV inhibits G cluster_0 Synthesis of Chiral Intermediate cluster_1 Coupling and Final Product Synthesis A Chiral Amino Acid Derivative B N-Alkylation & Cyclization A->B C Boc Protection B->C D Purification (Chromatography) C->D E tert-Butyl 2-cyanomorpholine-4-carboxylate D->E G Coupling Reaction E->G F Triazolopyrazine Core F->G H Deprotection G->H J Purification & Salt Formation H->J I Final API (e.g., Sitagliptin) J->I

Application Notes and Protocols: Hydrolysis of tert-Butyl 2-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-cyanomorpholine-4-carboxylate is a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the morpholine nitrogen, allowing for selective modifications at other positions of the molecule. The removal of the Boc group, through the hydrolysis of the carbamate ester linkage, is a fundamental step to liberate the secondary amine, 2-cyanomorpholine, for subsequent reactions. This document provides detailed protocols for the acidic hydrolysis of this compound, often referred to as N-Boc deprotection.

The hydrolysis of the tert-butyl carbamate is an acid-catalyzed reaction that proceeds through the protonation of the carbamate, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine.[1] The choice of acidic reagent and solvent system can be tailored to the specific requirements of the synthetic route, considering the compatibility of other functional groups present in the molecule.

Chemical Transformation

The overall chemical transformation is the acid-catalyzed deprotection of the N-Boc group to yield 2-cyanomorpholine.

cluster_reactants Reactant cluster_reagents Reagents cluster_products Products This compound 2-Cyanomorpholine This compound->2-Cyanomorpholine Hydrolysis (Deprotection) reagents Acid (TFA or HCl) Solvent (DCM or Dioxane) reagents->this compound byproducts CO2 + Isobutylene 2-Cyanomorpholine->byproducts +

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocols

Two common and effective methods for the N-Boc deprotection of this compound are presented below. The choice between trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane often depends on the desired final salt form of the product and the acid lability of other functional groups.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is widely used due to the high volatility of both the reagent and solvent, which simplifies product isolation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Redissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, 2-cyanomorpholine.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This protocol is effective and often preferred when the hydrochloride salt of the product is desired for its stability and handling properties.

Materials:

  • This compound

  • 4 M Hydrogen chloride (HCl) in 1,4-dioxane

  • Anhydrous 1,4-dioxane (if dilution is needed)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, a precipitate of the hydrochloride salt of 2-cyanomorpholine may form.

  • Add diethyl ether to the reaction mixture to facilitate further precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to obtain 2-cyanomorpholine hydrochloride.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the hydrolysis of this compound based on general procedures for N-Boc deprotection.[1][2]

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Acid Reagent Trifluoroacetic acid (TFA)4 M Hydrogen chloride in 1,4-dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 - 3 hours
Typical Yield >90%>90%
Product Form Free amine (after work-up)Hydrochloride salt

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the hydrolysis of this compound.

cluster_workup Work-up Options start Start dissolve Dissolve tert-Butyl 2-cyanomorpholine-4-carboxylate in anhydrous solvent start->dissolve add_acid Add acidic reagent (TFA or HCl in Dioxane) dissolve->add_acid react Stir at specified temperature add_acid->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor workup Reaction Work-up monitor->workup isolate Isolate Product workup->isolate neutralize Neutralization & Extraction (for TFA method) precipitate Precipitation & Filtration (for HCl method) end End isolate->end

Caption: General experimental workflow for N-Boc deprotection.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the acidic reagent.

  • Side Reactions: The tert-butyl cation generated during the reaction can potentially alkylate sensitive functional groups. The use of scavengers like anisole or triethylsilane can mitigate this, although it is less common for simple deprotections.

  • Moisture Sensitivity: Anhydrous conditions are recommended, especially for the HCl/dioxane protocol, to ensure the reactivity of the reagent.

  • Product Isolation: If the hydrochloride salt is oily, trituration with diethyl ether or another non-polar solvent can help induce solidification. For the free amine, ensure complete neutralization and thorough extraction to maximize yield.

These protocols provide a solid foundation for the successful hydrolysis of this compound, a key step in the synthesis of more complex molecules for various research and development applications.

References

Application Notes: In Vitro Evaluation of tert-Butyl 2-cyanomorpholine-4-carboxylate as a Dipeptidyl Peptidase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release.[1][2] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[1][3]

The cyanopyrrolidine and cyanomorpholine classes of molecules have been identified as potent inhibitors of DPP-4.[4][5] This document provides a detailed protocol for the in vitro evaluation of tert-Butyl 2-cyanomorpholine-4-carboxylate, a cyanomorpholine derivative, as a potential DPP-4 inhibitor. The provided methodologies describe the determination of the half-maximal inhibitory concentration (IC50) and the mode of inhibition.

Principle

The enzymatic activity of DPP-4 is determined using a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-4 cleaves the substrate, releasing the highly fluorescent AMC molecule. The rate of AMC production is directly proportional to the DPP-4 activity and can be monitored by measuring the increase in fluorescence intensity at an emission wavelength of 460 nm with an excitation wavelength of 360 nm. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal.

Materials and Reagents

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • This compound

  • Sitagliptin (positive control inhibitor)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Data Presentation

The inhibitory activity of this compound against DPP-4 is summarized in the table below. Data are presented as the mean ± standard deviation from three independent experiments. For comparison, data for the well-characterized DPP-4 inhibitor, Sitagliptin, is also included.

CompoundTarget EnzymeIC50 (nM) [Hypothetical]Inhibition Type [Hypothetical]
This compoundDPP-445 ± 5Competitive
Sitagliptin (Positive Control)DPP-422 ± 2Competitive

Experimental Protocols

I. Determination of IC50 Value

This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of the DPP-4 enzyme activity.

IC50_Workflow prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) serial_dilution Serial Dilution of Inhibitor (this compound) prep_reagents->serial_dilution plate_setup Plate Setup (Inhibitor + Enzyme) serial_dilution->plate_setup pre_incubation Pre-incubation (10 min at 37°C) plate_setup->pre_incubation add_substrate Add Substrate (Gly-Pro-AMC) pre_incubation->add_substrate incubation Incubation (30 min at 37°C) add_substrate->incubation read_fluorescence Read Fluorescence (Ex: 360 nm, Em: 460 nm) incubation->read_fluorescence data_analysis Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50) read_fluorescence->data_analysis

Figure 1: Experimental workflow for IC50 determination.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the human recombinant DPP-4 enzyme in Tris-HCl buffer to the desired working concentration.

    • Prepare the Gly-Pro-AMC substrate solution in Tris-HCl buffer.

  • Serial Dilution:

    • Perform a serial dilution of the this compound stock solution in Tris-HCl buffer to obtain a range of concentrations.

  • Plate Setup:

    • In a 96-well black microplate, add 25 µL of each inhibitor dilution to the respective wells.

    • Include wells for a positive control (Sitagliptin) and a negative control (buffer with DMSO).

    • Add 50 µL of the diluted DPP-4 enzyme solution to all wells except for the blank (no enzyme) wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Add 25 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

II. Determination of Inhibition Mode

This protocol is designed to elucidate the mechanism by which this compound inhibits DPP-4 (e.g., competitive, non-competitive, or uncompetitive).

Inhibition_Mode_Workflow prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) setup_conditions Setup Assay Conditions (Varying Substrate and Fixed Inhibitor Concentrations) prep_reagents->setup_conditions plate_setup Plate Setup (Substrate + Inhibitor + Enzyme) setup_conditions->plate_setup incubation Incubation with Kinetic Reading (at 37°C) plate_setup->incubation measure_velocity Measure Initial Reaction Velocity (V₀) incubation->measure_velocity data_analysis Data Analysis (Lineweaver-Burk or Michaelis-Menten Plot) measure_velocity->data_analysis determine_mode Determine Inhibition Mode data_analysis->determine_mode

Figure 2: Workflow for determining the mode of enzyme inhibition.

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of the Gly-Pro-AMC substrate in Tris-HCl buffer.

    • Prepare several fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value).

  • Reaction Measurement:

    • In a 96-well plate, for each inhibitor concentration (including a no-inhibitor control), set up reactions with each substrate concentration.

    • Initiate the reactions by adding the DPP-4 enzyme.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30 minutes, with readings taken every minute.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Alternatively, create a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Substrate]).

    • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition. For competitive inhibition, Km will increase while Vmax remains unchanged.

Signaling Pathway

DPP-4 inhibition leads to an increase in the active levels of incretin hormones GLP-1 and GIP. This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, ultimately leading to improved glycemic control.

DPP4_Signaling_Pathway TBC This compound DPP4 DPP-4 TBC->DPP4 Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive Inactivates GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP_active->DPP4 Substrate Pancreas Pancreatic Islets GLP1_GIP_active->Pancreas Stimulates Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose_Control Improved Glucose Homeostasis Insulin->Glucose_Control Leads to Glucagon->Glucose_Control Contributes to

Figure 3: Simplified signaling pathway of DPP-4 inhibition.

References

Application Notes and Protocols: Tert-butyl 2-cyanomorpholine-4-carboxylate in CNS Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 2-cyanomorpholine-4-carboxylate as a key building block in the synthesis of novel compounds for Central Nervous System (CNS) drug discovery. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties that can enhance drug-like characteristics, including improved blood-brain barrier permeability.[1][2] The presence of a strategically placed cyano group at the 2-position of the morpholine ring offers a versatile chemical handle for elaboration into a variety of functional groups, making it an invaluable starting material for creating diverse libraries of CNS-active molecules.

Rationale for Use in CNS Drug Discovery

The morpholine moiety is prevalent in numerous CNS-active compounds due to its ability to modulate pharmacokinetic and pharmacodynamic properties.[3] Its inclusion in a molecule can lead to:

  • Improved Blood-Brain Barrier (BBB) Permeability: The polarity and hydrogen bonding capacity of the morpholine oxygen can be fine-tuned to achieve the optimal balance of lipophilicity and hydrophilicity required for efficient CNS penetration.[1][2]

  • Enhanced Metabolic Stability: The morpholine ring is generally robust to metabolic degradation, leading to improved pharmacokinetic profiles.

  • Favorable Interaction with CNS Targets: The morpholine nitrogen can act as a hydrogen bond acceptor or be protonated at physiological pH, enabling interactions with various CNS receptors and transporters.

This compound serves as a protected, chiral building block that allows for the controlled introduction of diverse functionalities at the 2-position, a critical region for interaction with many CNS targets.

Key Applications in CNS Drug Development

The primary application of this compound in CNS drug development is as a precursor for the synthesis of monoamine reuptake inhibitors, particularly norepinephrine reuptake inhibitors (NRIs). NRIs are an important class of drugs for the treatment of various CNS disorders, including depression and Attention-Deficit/Hyperactivity Disorder (ADHD).[4]

Synthesis of Norepinephrine Reuptake Inhibitors (NRIs)

The 2-cyano group of this compound can be chemically transformed into various functional groups to generate potent NRI scaffolds. A key transformation is the reaction with Grignard reagents to form a ketone, which can then be further modified. This approach has been utilized in the synthesis of analogs of reboxetine, a selective NRI.

General Synthetic Pathway:

G A This compound B Intermediate Ketone A->B 1. Grignard Reagent (e.g., PhMgBr) 2. Acidic Workup C Diastereomeric Alcohols B->C Reduction (e.g., NaBH4) D Final NRI Compound (e.g., Reboxetine Analog) C->D Further Functionalization (e.g., Etherification) E Deprotection D->E Boc Deprotection (e.g., TFA)

Figure 1: General synthetic pathway for norepinephrine reuptake inhibitors.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 2-benzoyl-morpholine-4-carboxylate (Intermediate Ketone)

This protocol describes the reaction of this compound with a Grignard reagent to form an intermediate ketone, a crucial step in the synthesis of various CNS drug candidates.

Materials:

  • This compound

  • Phenylmagnesium bromide (PhMgBr) solution in THF (1.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide solution (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ketone.

Protocol 2: Reduction of the Ketone to a Diastereomeric Mixture of Alcohols

Materials:

  • tert-Butyl 2-benzoyl-morpholine-4-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 2-benzoyl-morpholine-4-carboxylate (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer to yield the crude alcohol product as a mixture of diastereomers. This mixture can often be used in the next step without further purification or separated by chromatography if desired.

Protocol 3: Boc Deprotection to Yield the Final Amine

Materials:

  • Boc-protected morpholine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected morpholine derivative (1 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (10 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 4: Norepinephrine Transporter (NET) Binding Assay

This protocol outlines a general procedure for evaluating the binding affinity of synthesized compounds to the norepinephrine transporter.

Workflow for NET Binding Assay:

G A Prepare cell membranes expressing NET B Incubate membranes with radioligand (e.g., [3H]nisoxetine) and test compound A->B C Separate bound and free radioligand (e.g., filtration) B->C D Quantify bound radioactivity (scintillation counting) C->D E Calculate Ki values D->E

Figure 2: Workflow for a norepinephrine transporter binding assay.

Materials:

  • Cell membranes prepared from cells stably expressing the human norepinephrine transporter (hNET).

  • Radioligand, e.g., [³H]nisoxetine.

  • Test compounds (synthesized morpholine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (e.g., desipramine).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data

The following table summarizes the binding affinities of representative morpholine-based norepinephrine reuptake inhibitors. While not all are directly synthesized from this compound, they represent the types of compounds that can be accessed through its derivatives and highlight the structure-activity relationships.

CompoundTargetAssay TypeKi (nM)Reference
ReboxetineNETBinding1.1[4]
(SS)-5aNETBinding0.8[1]
(SS)-5aSERTBinding1.5[1]
MENETNETBinding1.02[5]
FPNETNETBinding3.68[5]

Table 1: In vitro binding affinities of selected morpholine-based monoamine transporter inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the development of novel CNS drug candidates. Its utility stems from the favorable properties of the morpholine scaffold and the synthetic flexibility offered by the 2-cyano group. The provided protocols offer a foundational framework for the synthesis and evaluation of new chemical entities targeting the CNS, particularly norepinephrine reuptake inhibitors. Further exploration of the chemical space accessible from this starting material holds significant promise for the discovery of new therapeutics for a range of neurological and psychiatric disorders.

References

Application Notes and Protocols: Deprotection of the Boc Group from tert-Butyl 2-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities. Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under acidic or thermal conditions. This application note provides detailed protocols and comparative data for the deprotection of the Boc group from tert-butyl 2-cyanomorpholine-4-carboxylate to yield 2-cyanomorpholine. The presence of a cyano group necessitates careful consideration of deprotection conditions to avoid potential side reactions, such as hydrolysis. This document outlines standard acidic and thermal deprotection methodologies, as well as milder alternatives suitable for sensitive substrates.

Deprotection Methodologies

The selection of an appropriate deprotection method is contingent on the overall stability of the molecule and the presence of other functional groups. The primary methods for the removal of the Boc group from this compound are acidic cleavage and thermal cleavage.

Acidic Deprotection

Acid-mediated deprotection is the most common method for Boc group removal. The mechanism involves protonation of the carbamate oxygen, followed by cleavage to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1] Commonly used acids include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Mechanism of Acidic Boc Deprotection

cluster_0 Protonation cluster_1 Cleavage cluster_2 Decomposition & Product Formation BocN Boc-Protected Amine Hplus H+ ProtonatedBocN Protonated Intermediate BocN->ProtonatedBocN + H+ Hplus->ProtonatedBocN TertButylCation tert-Butyl Cation ProtonatedBocN->TertButylCation ProtonatedBocN->TertButylCation Cleavage CarbamicAcid Carbamic Acid Intermediate ProtonatedBocN->CarbamicAcid CO2 CO2 CarbamicAcid->CO2 CarbamicAcid->CO2 Decomposition AmineSalt Deprotected Amine Salt CarbamicAcid->AmineSalt

Caption: Mechanism of Acidic Boc Deprotection.

Thermal Deprotection

Thermal removal of the Boc group is an attractive alternative, often considered a "green" method as it can be performed without the use of strong acids.[2] The reaction proceeds by heating the substrate in a suitable high-boiling solvent, leading to the elimination of isobutylene and carbon dioxide to furnish the free amine.[2] Importantly, thermal deprotection methods have been shown to be compatible with a wide range of functional groups, including nitriles.[3]

Potential Side Reactions

The primary concern during the deprotection of this compound is the stability of the 2-cyano group. Under harsh acidic conditions, particularly with heating, nitriles can undergo hydrolysis to form a primary amide or a carboxylic acid.[4] Therefore, monitoring the reaction conditions is crucial to prevent the formation of these impurities. Another potential side reaction in acidic deprotection is the alkylation of the newly formed amine or other nucleophilic sites by the tert-butyl cation generated during the reaction.[5] This can often be mitigated by the use of scavengers.

Comparative Data of Deprotection Methods

The following table summarizes typical conditions and outcomes for the deprotection of Boc-protected amines, providing a comparative overview to guide the selection of the most appropriate method for this compound.

MethodReagent/ConditionsSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Acidic
Method ATrifluoroacetic Acid (TFA) (20-50%)Dichloromethane (DCM)0 - RT0.5 - 2>90Rapid and efficient; TFA is corrosive and requires careful handling.[6]
Method BHydrochloric Acid (4M solution)1,4-Dioxane or MethanolRT1 - 4>90Product is isolated as the hydrochloride salt.[7]
Mild Acidic
Method COxalyl Chloride (3 equiv.)MethanolRT1 - 470-90A mild alternative to strong acids, suitable for sensitive substrates.
Thermal
Method DHeatHigh-boiling solvent (e.g., Toluene, DMF, Water)100 - 1801 - 48Variable"Green" alternative; reaction times can be long and high temperatures may not be suitable for all substrates.[2]

Experimental Protocols

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard procedure for the acidic deprotection of the Boc group using TFA.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (2.0 - 5.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-cyanomorpholine.

  • The crude product may be purified further by column chromatography or distillation if necessary.

start Dissolve Boc-protected amine in DCM cool Cool to 0 °C start->cool add_tfa Add TFA dropwise cool->add_tfa react Stir at RT for 1-2h add_tfa->react monitor Monitor reaction by TLC/LC-MS react->monitor quench Quench with NaHCO3 solution monitor->quench extract Extract with DCM quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify if necessary concentrate->purify

Caption: Experimental Workflow for TFA Deprotection.

Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides an alternative acidic deprotection method, yielding the product as a hydrochloride salt.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Methanol (optional)

  • Diethyl ether

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or add the HCl solution directly if the substrate is soluble.

  • Add a 4M solution of HCl in 1,4-dioxane (5.0 - 10.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the 2-cyanomorpholine hydrochloride salt may precipitate. If so, collect the solid by filtration and wash with cold diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt, then collect by filtration.

Method D: Thermal Deprotection

This protocol outlines a general procedure for the thermal removal of the Boc group.

Materials:

  • This compound

  • High-boiling solvent (e.g., toluene, DMF, or water)

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable high-boiling solvent (10-20 volumes).

  • Heat the solution to reflux (typically 100-180 °C, depending on the solvent) and maintain for the required time (can range from 1 to 48 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, collect it by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

start Dissolve Boc-protected amine in high-boiling solvent reflux Heat to reflux start->reflux monitor Monitor reaction by TLC/LC-MS reflux->monitor cool Cool to room temperature monitor->cool isolate Isolate product (filtration or concentration) cool->isolate purify Purify if necessary isolate->purify

Caption: Experimental Workflow for Thermal Deprotection.

Conclusion

The deprotection of this compound can be effectively achieved using various methods. Standard acidic conditions with TFA or HCl are generally high-yielding and rapid but require careful handling of corrosive reagents and consideration of potential nitrile hydrolysis. Thermal deprotection offers a milder, acid-free alternative, which is particularly advantageous for substrates sensitive to strong acids, and has been shown to be compatible with the nitrile functionality. The choice of the optimal method will depend on the specific requirements of the synthetic route, including scale, purity requirements, and the presence of other functional groups in the molecule. It is always recommended to perform a small-scale test reaction to optimize the conditions for a specific substrate.

References

Troubleshooting & Optimization

Technical Support Center: tert-Butyl 2-cyanomorpholine-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl 2-cyanomorpholine-4-carboxylate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you overcome common challenges and improve your reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the α-cyanation of N-Boc protected cyclic amines like morpholine is through the generation of an N-acyliminium ion intermediate, which is then trapped by a cyanide source. A typical two-step, one-pot procedure involves the oxidation of tert-butyl morpholine-4-carboxylate, followed by the addition of a nucleophilic cyanide reagent.

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Poor Quality Reagents: Moisture-sensitive reagents like trimethylsilyl cyanide (TMSCN) can be deactivated. The starting Boc-morpholine must be pure.

  • Inefficient Oxidation: The initial oxidation step to form the N-acyliminium ion may be incomplete.

  • Reaction Temperature: The reaction is often run at low temperatures (-78 °C) to maintain selectivity and stability of the intermediates. Deviations can lead to side products.

  • Atmospheric Moisture: The reaction is sensitive to water, which can quench key intermediates. A dry, inert atmosphere (Nitrogen or Argon) is crucial.

  • Suboptimal Work-up: The product can be sensitive to pH and may be lost during the extraction process if not handled correctly.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

Common side products may include unreacted starting material, the α-hydroxylated morpholine derivative (if the intermediate is quenched by water instead of cyanide), and potential byproducts from the decomposition of the cyanide reagent.

Q4: Is it necessary to use highly toxic cyanide sources like TMSCN?

While trimethylsilyl cyanide (TMSCN) is a common and effective reagent for this transformation, other cyanide sources can be used.[1][2] However, alternatives may require significant optimization of the reaction conditions. Due to the high toxicity of cyanide reagents, all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material
Potential Cause Suggested Solution
Inactive Oxidizing Agent Use a fresh bottle of the oxidizing agent (e.g., m-CPBA). Ensure it has been stored correctly.
Insufficient Reaction Time/Temperature Monitor the reaction by TLC. If the starting material is consumed slowly, consider allowing the reaction to stir for a longer duration at the recommended temperature before adding the cyanide source.
Poor Quality Solvent Use anhydrous grade solvent. Traces of water can interfere with the reaction.
Problem 2: Low Yield with Significant Byproduct Formation
Potential Cause Suggested Solution
Reaction Temperature Too High Maintain a strict low-temperature profile (e.g., -78 °C) using a dry ice/acetone bath. High temperatures can lead to lack of selectivity and decomposition.
Presence of Moisture Ensure all glassware is oven-dried and the reaction is run under a positive pressure of an inert gas (N₂ or Ar). Use anhydrous solvents and fresh, properly stored reagents.
Incorrect Stoichiometry Carefully check the molar equivalents of all reagents. An excess of the oxidizing agent or cyanide source can lead to side reactions.
Ineffective Quenching/Work-up Quench the reaction at low temperature as described in the protocol. During aqueous work-up, use a saturated sodium bicarbonate solution to neutralize acid and avoid product degradation.

Data Summary: Factors Influencing Yield

Parameter Condition A (Higher Yield) Condition B (Lower Yield) Rationale
Cyanide Source Trimethylsilyl cyanide (TMSCN)Sodium Cyanide (NaCN)TMSCN is more soluble in organic solvents and the TMS group can act as a Lewis acid, facilitating the reaction. NaCN has poor solubility.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)DCM is a standard solvent for this chemistry. THF can be less ideal as it may react with some strong Lewis acids or oxidizing agents.
Temperature -78 °C0 °C to Room TempLow temperature stabilizes the key N-acyliminium intermediate, preventing side reactions and decomposition.
Lewis Acid Boron trifluoride etherate (BF₃·OEt₂)No Lewis AcidA Lewis acid can activate the intermediate towards nucleophilic attack by the cyanide, often improving reaction rate and yield.
Atmosphere Inert (Nitrogen / Argon)Ambient AirThe reaction is moisture-sensitive. An inert atmosphere prevents quenching of intermediates by atmospheric water.

Experimental Protocol: α-Cyanation of N-Boc Morpholine

This protocol describes a plausible and chemically sound method for synthesizing this compound.

Reagents and Materials:

  • tert-Butyl morpholine-4-carboxylate

  • m-Chloroperoxybenzoic acid (m-CPBA, <77%)

  • Trimethylsilyl cyanide (TMSCN)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Oven-dried glassware and magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add tert-butyl morpholine-4-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Oxidation: Add m-CPBA (1.5 eq) portion-wise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Activation & Cyanation: Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) to the reaction mixture, followed by the dropwise addition of trimethylsilyl cyanide (TMSCN) (1.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 3-4 hours. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to afford the pure this compound.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield issues in the synthesis.

Troubleshooting_Flow Start Low Yield Observed Check_TLC Analyze Crude Reaction by TLC Start->Check_TLC SM_Remain Significant Starting Material (SM) Remains Check_TLC->SM_Remain SM > 20% Complex_Mix Complex Mixture of Products Check_TLC->Complex_Mix Multiple Spots Clean_Conv Clean Conversion, Low Isolated Yield Check_TLC->Clean_Conv Clean Spot Cause_Oxidation Potential Cause: Inefficient Oxidation SM_Remain->Cause_Oxidation Sol_Oxidant Solution: - Use fresh m-CPBA - Increase reaction time - Confirm temperature Cause_Oxidation->Sol_Oxidant Cause_Moisture Potential Cause: Moisture Contamination Complex_Mix->Cause_Moisture Cause_Temp Potential Cause: Incorrect Temperature Complex_Mix->Cause_Temp Sol_Dry Solution: - Use oven-dried glassware - Use anhydrous solvents - Run under inert atmosphere Cause_Moisture->Sol_Dry Sol_Temp Solution: - Maintain strict -78 °C - Monitor internal temperature Cause_Temp->Sol_Temp Cause_Workup Potential Cause: Loss During Work-up/Purification Clean_Conv->Cause_Workup Sol_Workup Solution: - Ensure quench is basic (NaHCO₃) - Avoid harsh acidic conditions - Optimize chromatography Cause_Workup->Sol_Workup

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: tert-Butyl 2-cyanomorpholine-4-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 2-cyanomorpholine-4-carboxylate. The information is designed to help you anticipate and resolve common issues related to side product formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites in this compound?

The primary reactive sites are the cyano group at the 2-position and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen at the 4-position. Reactions typically involve transformations of the cyano group, such as hydrolysis, reduction, or alkylation. The Boc group is susceptible to cleavage under acidic conditions.

Q2: What are the general stability characteristics of the Boc-protected morpholine ring?

The Boc-protected morpholine ring is generally stable under neutral and basic conditions. However, strong acids will cleave the Boc group, generating a tert-butyl cation which can lead to side reactions. The morpholine ring itself can be susceptible to ring-opening under certain harsh oxidative conditions.

Q3: Can epimerization occur at the C2 position during reactions?

Yes, epimerization at the stereocenter at the 2-position of the morpholine ring is a potential side reaction, particularly under conditions that can generate a carbanion or an iminium ion intermediate. Basic or acidic conditions, as well as elevated temperatures, can promote epimerization, leading to a mixture of diastereomers if other stereocenters are present or racemization of a single chiral center.

Troubleshooting Guides

This section addresses specific issues that may arise during common transformations of this compound.

Hydrolysis of the Cyano Group

Problem: Incomplete hydrolysis or formation of the amide side product.

Background: Hydrolysis of the nitrile group is intended to produce the corresponding carboxylic acid, tert-butyl 2-carboxymorpholine-4-carboxylate. However, the reaction can sometimes stall at the intermediate amide stage, yielding tert-butyl 2-carboxamidomorpholine-4-carboxylate, or fail to proceed to completion.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficiently harsh reaction conditions For complete hydrolysis to the carboxylic acid, strong acidic (e.g., concentrated HCl, H2SO4) or basic (e.g., concentrated NaOH, KOH) conditions and elevated temperatures are often required. If the amide is the desired product, milder conditions should be employed.
Short reaction time Monitor the reaction progress using techniques like TLC, LC-MS, or NMR. If starting material or the amide intermediate persists, extend the reaction time.
Low reagent concentration Ensure that the concentration of the acid or base is sufficient to drive the reaction to completion.

Anticipated Side Products:

Side Product Formation Conditions Mitigation Strategy
tert-Butyl 2-carboxamidomorpholine-4-carboxylateIncomplete hydrolysis under either acidic or basic conditions.Prolong reaction time, increase temperature, or use a higher concentration of acid or base for complete conversion to the carboxylic acid.
Boc-deprotected morpholine-2-carbonitrileStrong acidic conditions.Use basic hydrolysis conditions if the Boc group needs to be preserved. If acidic conditions are necessary, use milder acids or lower temperatures and monitor the reaction closely.
Epimerization at C2Harsh basic or acidic conditions, especially at elevated temperatures.Use the mildest effective conditions and lowest possible temperature. Analyze the stereochemical purity of the product.
Reduction of the Cyano Group

Problem: Incomplete reduction or formation of aldehyde and/or imine intermediates.

Background: The reduction of the cyano group is typically performed to obtain the corresponding primary amine, tert-butyl 2-(aminomethyl)morpholine-4-carboxylate. Common reducing agents include lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2/Raney Nickel, H2/Pd/C), or sodium borohydride in the presence of a cobalt catalyst.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inactive or insufficient reducing agent Use freshly opened or properly stored reducing agents. Ensure the molar ratio of the reducing agent to the substrate is adequate. For catalytic hydrogenation, ensure the catalyst is active and not poisoned.
Incomplete reaction Monitor the reaction by TLC or LC-MS. If starting material remains, increase the reaction time or temperature (within the stability limits of the molecule).
Formation of intermediates The intermediate imine can sometimes be observed. Ensure the reaction goes to completion to fully reduce the imine to the amine.

Anticipated Side Products:

Side Product Formation Conditions Mitigation Strategy
tert-Butyl 2-formylmorpholine-4-carboxylatePartial reduction or hydrolysis of the intermediate imine during workup.Ensure complete reduction. Use anhydrous conditions during the reaction and a careful, non-aqueous workup if possible.
tert-Butyl 2-(iminomethyl)morpholine-4-carboxylateIncomplete reduction.Increase reaction time, temperature, or the amount of reducing agent.
Boc-deprotected 2-(aminomethyl)morpholineUse of reducing agents that can also cleave the Boc group (e.g., LiAlH4 at high temperatures, strongly acidic catalytic hydrogenation conditions).For LiAlH4 reductions, maintain a low temperature. For catalytic hydrogenation, use neutral or slightly basic conditions.
Alkylation of the Carbon Alpha to the Cyano Group

Problem: Low yield, dialkylation, or N-alkylation of the morpholine nitrogen.

Background: Alkylation at the carbon adjacent to the cyano group requires the use of a strong base (e.g., LDA, NaH) to generate a carbanion, followed by the addition of an alkylating agent (e.g., an alkyl halide).

Possible Causes and Solutions:

| Possible Cause | Recommended Solution | | :--- | :--- | :--- | | Weak base | Use a sufficiently strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) to ensure complete deprotonation. | | Poor quality alkylating agent | Use a fresh and pure alkylating agent. | | Side reactions | The generated carbanion can be highly reactive. Low temperatures are crucial to minimize side reactions. | | Boc-deprotection and N-alkylation | While the Boc group is generally stable to bases, very strong bases or prolonged reaction times at elevated temperatures could potentially lead to its removal and subsequent N-alkylation. | Use the stoichiometric amount of base at low temperatures and monitor the reaction carefully. |

Anticipated Side Products:

Side Product Formation Conditions Mitigation Strategy
Dialkylated productUse of excess base or alkylating agent.Use stoichiometric amounts of reagents and add the alkylating agent slowly at low temperatures.
Starting materialIncomplete deprotonation or reaction.Ensure the use of a strong enough base and sufficient reaction time.
Epimerization at C2The formation of a planar carbanion intermediate can lead to loss of stereochemical integrity.Maintain very low temperatures during deprotonation and alkylation. Analyze the stereochemical purity of the product.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to tert-Butyl 2-carboxymorpholine-4-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 6 M aqueous solution of sodium hydroxide (10 volumes).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material and the intermediate amide are no longer observed.

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify the solution to pH 2-3 with concentrated HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction of this compound to tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate using LiAlH4
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of lithium aluminum hydride (LiAlH4) (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH4 suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 used in grams. Stir the resulting granular precipitate vigorously for 1 hour.

  • Purification: Filter the precipitate and wash it thoroughly with THF. Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Visualizing Reaction Pathways and Troubleshooting

Hydrolysis Pathway and Potential Side Products

hydrolysis_pathway start This compound amide tert-Butyl 2-carboxamidomorpholine-4-carboxylate start->amide Mild H+ or OH- acid tert-Butyl 2-carboxymorpholine-4-carboxylate (Desired Product) start->acid Harsh H+ or OH-, Heat deprotected_nitrile Morpholine-2-carbonitrile (Side Product) start->deprotected_nitrile Strong H+ epimer Epimerized Product (Side Product) start->epimer Base/Acid, Heat amide->acid Strong H+ or OH-, Heat reduction_pathway start This compound imine Imine Intermediate start->imine Partial Reduction amine tert-Butyl 2-(aminomethyl)morpholine- 4-carboxylate (Desired Product) start->amine Complete Reduction (e.g., LiAlH4, H2/Catalyst) imine->amine Full Reduction aldehyde tert-Butyl 2-formylmorpholine- 4-carboxylate (Side Product) imine->aldehyde Hydrolysis during workup deprotected_amine 2-(Aminomethyl)morpholine (Side Product) amine->deprotected_amine Harsh Reducing Conditions troubleshooting_flow start Reaction Issue Identified check_purity Check Starting Material Purity & Reagent Quality start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions incomplete_conversion Incomplete Conversion? check_conditions->incomplete_conversion side_product Unexpected Side Product? incomplete_conversion->side_product No increase_time_temp Increase Reaction Time/Temp incomplete_conversion->increase_time_temp Yes identify_side_product Identify Side Product (NMR, MS) side_product->identify_side_product Yes add_reagent Add More Reagent increase_time_temp->add_reagent mitigate Consult Troubleshooting Guide to Mitigate identify_side_product->mitigate optimize Optimize Conditions (Milder/Stricter) mitigate->optimize

Technical Support Center: Synthesis of tert-Butyl 2-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 2-cyanomorpholine-4-carboxylate. Our aim is to help you improve the purity of your synthesized compound by addressing common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A prevalent synthetic strategy involves a two-step process starting from the commercially available tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. The first step is the oxidation of the primary alcohol to the corresponding aldehyde, tert-Butyl 2-formylmorpholine-4-carboxylate. The second step is the conversion of the aldehyde to the target α-aminonitrile via a Strecker-type reaction.

Q2: What are the critical parameters to control during the oxidation of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate?

A2: Over-oxidation to the corresponding carboxylic acid is a primary concern. It is crucial to select a mild oxidizing agent and carefully control the reaction temperature and time. Common mild oxidation protocols include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or TEMPO-catalyzed oxidation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time and prevent the formation of the carboxylic acid impurity.

Q3: What are the key considerations for the Strecker reaction to form the 2-cyano group?

A3: The Strecker reaction involves the one-pot reaction of an aldehyde, an amine source (like ammonia or ammonium chloride), and a cyanide source (such as sodium cyanide or trimethylsilyl cyanide). Key considerations include maintaining the appropriate pH to ensure the formation of the imine intermediate and the availability of the cyanide nucleophile. The reaction should be performed in a well-ventilated fume hood due to the toxicity of cyanide reagents.

Q4: My final product purity is low after column chromatography. What can I do?

A4: The basic nature of the morpholine nitrogen can lead to interactions with the acidic silica gel, causing peak tailing and poor separation. To mitigate this, it is advisable to add a small percentage (0.5-1%) of a basic modifier, such as triethylamine or ammonia in methanol, to your eluent system. This will help to deactivate the acidic sites on the silica gel and improve the peak shape and separation efficiency.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: Standard analytical techniques should be employed for characterization and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Infrared (IR) spectroscopy can confirm the presence of the nitrile (C≡N) and carbamate (C=O) functional groups. Purity can be determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of tert-Butyl 2-formylmorpholine-4-carboxylate (aldehyde intermediate) Incomplete oxidation of the starting alcohol.- Increase the reaction time or temperature slightly. - Use a fresh batch of oxidizing agent. - Ensure anhydrous conditions for reagents like DMP or those used in Swern oxidation.
Over-oxidation to the carboxylic acid.- Use a milder oxidizing agent. - Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. - Perform the reaction at a lower temperature.
Presence of a significant amount of unreacted aldehyde after the Strecker reaction Inefficient imine formation.- Ensure the pH of the reaction mixture is suitable for imine formation (typically weakly acidic to neutral). - Use a higher concentration of the ammonia source.
Deactivation of the cyanide source.- Use a fresh, anhydrous cyanide source, especially if using TMSCN which is sensitive to moisture.
Final product is an oil and difficult to handle The product may be a viscous oil at room temperature.- Attempt to crystallize the product from a suitable solvent system (e.g., diethyl ether/hexanes). - If crystallization is unsuccessful, handle the product as an oil, ensuring complete removal of solvent under high vacuum.
Broad or tailing peaks during silica gel column chromatography Interaction of the basic morpholine nitrogen with acidic silica gel.- Add 0.5-1% triethylamine or ammonia in methanol to the eluent. - Consider using neutral or basic alumina as the stationary phase.
Co-elution of impurities.- Optimize the solvent system for better separation. A gradient elution might be necessary. - Consider using a different stationary phase, such as a cyano-bonded silica gel.
Hydrolysis of the nitrile group to a carboxylic acid or amide Presence of strong acid or base during work-up or purification.- Use mild work-up conditions, avoiding prolonged exposure to strong acids or bases. - Neutralize the reaction mixture carefully before extraction.

Experimental Protocols

Oxidation of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate to tert-Butyl 2-formylmorpholine-4-carboxylate

Method: Dess-Martin Periodinane (DMP) Oxidation

  • To a solution of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde. The crude product is often used in the next step without further purification.

Synthesis of this compound via Strecker Reaction
  • Dissolve the crude tert-Butyl 2-formylmorpholine-4-carboxylate (1.0 eq) in methanol (0.2 M).

  • Add a solution of ammonium chloride (1.5 eq) in water, followed by an aqueous solution of sodium cyanide (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient, typically with the addition of 0.5% triethylamine to the eluent.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Typical Purity (%)
tert-Butyl 2-formylmorpholine-4-carboxylateC₁₀H₁₇NO₄215.2585-95 (crude)>90
This compoundC₁₀H₁₆N₂O₃212.2560-80>95

Visualizations

Synthesis_Pathway Start tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate Aldehyde tert-Butyl 2-formylmorpholine-4-carboxylate Start->Aldehyde Oxidation (e.g., DMP) Product This compound Aldehyde->Product Strecker Reaction (NH4Cl, NaCN) Purification_Workflow Crude Crude Product Extraction Aqueous Work-up & Extraction Crude->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Pure Pure Product Chromatography->Pure Troubleshooting_Tree cluster_synthesis Synthesis Issues cluster_purification Purification Issues cluster_solutions Potential Solutions LowYield Low Yield IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Check TLC SideProducts Side Products? LowYield->SideProducts Check NMR/LCMS AdjustConditions Adjust Reaction Conditions (Time, Temp, Reagents) IncompleteReaction->AdjustConditions SideProducts->AdjustConditions LowPurity Low Purity TailingPeaks Tailing Peaks? LowPurity->TailingPeaks Observe on TLC/Column Coelution Co-eluting Impurities? LowPurity->Coelution Analyze fractions OptimizeChromatography Optimize Chromatography (Solvent, Additives) TailingPeaks->OptimizeChromatography Add Et3N Coelution->OptimizeChromatography Change Solvent System

Challenges in the scale-up of tert-Butyl 2-cyanomorpholine-4-carboxylate production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of tert-Butyl 2-cyanomorpholine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a multi-step process.[1] It begins with the formation of the core morpholine ring, which can be synthesized through methods like the dehydration of diethanolamine.[2][3] Subsequently, a cyanomethyl group is introduced to the morpholine structure. The final key step is the protection of the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group, usually through a reaction with di-tert-butyl dicarbonate (Boc anhydride) or tert-butyl chloroformate.[1][4] The process concludes with the purification of the final product.[1]

Q2: What are the primary challenges when scaling up this synthesis?

A2: Key scale-up challenges include:

  • Managing Reaction Conditions: The initial formation of the morpholine ring from diethanolamine often requires high temperatures (e.g., 200-210°C) and strong acids, which can be difficult to control in large reactors.[2][3]

  • Handling Hazardous Reagents: The introduction of the cyano group may involve toxic cyaniding agents, requiring stringent safety protocols.

  • Purification: Laboratory-scale purification often relies on column chromatography, which is not economically viable for large-scale production.[5] Developing a robust crystallization or distillation process is crucial.

  • Byproduct and Impurity Control: Side reactions can lead to impurities that are difficult to separate from the final product, impacting yield and purity.

  • Exothermic Reactions: The Boc protection step can be exothermic, necessitating careful temperature management to prevent runaway reactions, especially in large volumes.

Q3: Why is the Boc protecting group used, and can it cause issues?

A3: The tert-butoxycarbonyl (Boc) group is used to protect the secondary amine on the morpholine ring. This prevents the nitrogen from participating in undesired side reactions during subsequent synthesis steps.[1][4] While effective, the introduction of the Boc group can be challenging at scale due to potential exotherms. Furthermore, its eventual removal (deprotection), if required for downstream applications, adds another step to the overall process.

Q4: What are common impurities, and how can they be minimized?

A4: Common impurities may include unreacted starting materials (e.g., 2-cyanomorpholine), byproducts from the Boc protection step (e.g., di-tert-butyl carbonate), and isomers if stereochemistry is not well-controlled. To minimize these, ensure complete conversion by monitoring the reaction (e.g., via TLC or HPLC), carefully controlling stoichiometry, and optimizing reaction temperature and time. A final purification step, such as recrystallization, is essential to achieve high purity.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the scale-up production of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Boc Protection Step 1. Incomplete reaction due to insufficient Boc anhydride or base. 2. Degradation of the product due to excessive temperature. 3. Hydrolysis of Boc anhydride by moisture.1. Increase the equivalents of Boc anhydride and base slightly. Monitor reaction to completion. 2. Maintain a low reaction temperature (e.g., 0-25°C) and monitor for exotherms. 3. Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere (e.g., Nitrogen).
Difficult Purification / Oily Product 1. Presence of residual solvents. 2. Formation of non-crystalline byproducts. 3. Product is inherently an oil at room temperature.1. Ensure complete removal of solvents under high vacuum. 2. Attempt purification via liquid-liquid extraction to remove polar impurities before concentration. 3. If the product is an oil, large-scale chromatography or distillation under reduced pressure may be necessary. Explore different solvent systems for potential recrystallization.
Inconsistent Batch-to-Batch Purity 1. Variations in raw material quality. 2. Poor control over reaction parameters (temperature, addition rate). 3. Inefficient or inconsistent work-up and isolation procedures.1. Qualify all raw materials before use. 2. Implement strict process controls using automated reactors for consistent temperature and addition rates. 3. Standardize all work-up procedures, including quench, extraction, and washing steps.
Formation of Dimeric or Other Byproducts 1. Side reactions involving the unprotected 2-cyanomorpholine. 2. Reaction temperature too high, promoting decomposition or side reactions.1. Ensure the Boc protection step is carried out promptly after the synthesis of the cyanomorpholine intermediate. 2. Re-evaluate the thermal stability of intermediates and the final product. Optimize for the lowest effective reaction temperature.

Experimental Protocols

Protocol: Boc Protection of 2-Cyanomorpholine

This lab-scale protocol can serve as a basis for process development and scale-up.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-cyanomorpholine (1.0 eq.) in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of starting material).

  • Addition of Base: Add a non-nucleophilic base, such as Triethylamine (1.5 eq.) or Diisopropylethylamine (1.5 eq.), to the solution. Cool the mixture to 0°C using an ice bath.

  • Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq.) in a minimal amount of the reaction solvent. Add this solution dropwise to the cooled reaction mixture via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.[5]

Visualizations

G Workflow for this compound Synthesis Start Starting Materials (e.g., Diethanolamine) Step1 Step 1: Morpholine Ring Formation - Acid-catalyzed dehydration - High Temperature Start->Step1 Intermediate1 Morpholine Intermediate Step1->Intermediate1 Step2 Step 2: Cyanomethylation - Reaction with cyanomethylating agent Intermediate1->Step2 Intermediate2 2-Cyanomorpholine Step2->Intermediate2 Step3 Step 3: Boc Protection - Boc Anhydride + Base - Controlled Temperature Intermediate2->Step3 CrudeProduct Crude Product Step3->CrudeProduct Step4 Step 4: Purification - Extraction & Washes - Crystallization or Chromatography CrudeProduct->Step4 FinalProduct Final Product: This compound Step4->FinalProduct QC Quality Control (HPLC, NMR) FinalProduct->QC

Caption: A generalized workflow for the multi-step synthesis of this compound.

G Troubleshooting Logic for Low Yield Problem Problem: Low Yield Check1 Check Reaction Completion (TLC/HPLC)? Problem->Check1 Incomplete Reaction Incomplete Check1->Incomplete No Complete Reaction Complete Check1->Complete Yes Solution1 Solution: - Increase reaction time - Check reagent stoichiometry/purity - Increase temperature slightly Incomplete->Solution1 Check2 Significant Byproducts Observed? Complete->Check2 YesByproducts Yes, Byproducts Present Check2->YesByproducts Yes NoByproducts No, Clean Reaction Check2->NoByproducts No Solution2 Solution: - Lower reaction temperature - Check for air/moisture sensitivity - Re-evaluate solvent choice YesByproducts->Solution2 Solution3 Solution: - Optimize work-up procedure - Check for product loss during extractions - Analyze aqueous layers for product NoByproducts->Solution3

Caption: A decision tree outlining troubleshooting steps for addressing low product yield during synthesis.

References

Technical Support Center: tert-Butyl Ester Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing tert-butyl (t-Bu) ester protecting groups. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the cleavage of tert-butyl esters, ensuring a smooth and successful deprotection process.

Troubleshooting Guide

This section addresses specific issues that may arise during the cleavage of tert-butyl esters.

Issue 1: Incomplete or Slow Deprotection

Question: My tert-butyl ester cleavage reaction is not proceeding to completion, or is very slow. What are the common causes and how can I resolve this?

Answer:

Incomplete cleavage is a frequent challenge that can often be resolved by optimizing the reaction conditions. The primary factors to consider are the strength and concentration of the acid, reaction time, and temperature.[1]

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The deprotection of tert-butyl esters is an acid-catalyzed reaction.[1] If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1] For more resistant substrates, increasing the concentration of trifluoroacetic acid (TFA) from a 1:1 mixture with dichloromethane (DCM) to 95-100% can be effective.[1]

  • Inadequate Reaction Time or Temperature: Deprotection requires sufficient time to complete. These reactions are typically run at room temperature (20-25°C), and lower temperatures will slow the reaction rate.[1] It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is fully consumed.[1][2] Most reactions are complete within a few hours.[1] Gently warming the reaction mixture (e.g., to 40°C) can also facilitate the cleavage of more stubborn t-butyl esters, but caution is advised as this may promote side reactions.[3]

  • Steric Hindrance: The accessibility of the t-butyl ester group to the acid can be hindered by the surrounding molecular structure, slowing down the cleavage reaction.[2] In such cases, prolonging the reaction time or increasing the reaction temperature may be necessary.[4]

  • Presence of Basic Functional Groups: If the substrate contains basic functional groups, they may neutralize the acid catalyst.[4] Using a stoichiometric amount of acid or a stronger acid can help overcome this issue.[4]

  • Excess Water: While a small amount of water can act as a scavenger, excessive water can dilute the acid and reduce its effectiveness.[1][2] Using anhydrous solvents for the cleavage cocktail is advisable to minimize excess water.[1]

Issue 2: Formation of Unexpected Side Products

Question: I am observing unexpected side products in my reaction mixture. What are they and how can I prevent their formation?

Answer:

Side products typically arise from the highly reactive tert-butyl cation that is generated as a byproduct of the cleavage.[1] This cation can alkylate nucleophilic residues in the substrate, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired byproducts.[2][3]

Mitigation Strategy: The Use of Scavengers

The most effective way to prevent these side reactions is to add "scavengers" to the reaction mixture to trap the tert-butyl cation.[3][5][6]

  • Triisopropylsilane (TIS): A very effective and widely used scavenger that readily captures the t-butyl cation.[2][3]

  • Water: Can also act as a scavenger.[2][3]

  • Thioanisole or Dithiothreitol (DTT): Particularly useful when working with sulfur-containing amino acids to prevent S-tert-butylation.[2][3]

  • 1,2-Ethanedithiol (EDT): Another option for substrates with sulfur-containing residues.[2]

A typical scavenger cocktail might consist of a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[2]

Issue 3: Degradation of Starting Material or Product

Question: My starting material or product appears to be degrading under the cleavage conditions. What can I do to minimize this?

Answer:

The harsh acidic conditions required for t-butyl ester cleavage can sometimes damage sensitive molecules.[1] If you suspect degradation, switching to a milder deprotection method is recommended.[1]

Solutions:

  • Use Milder Acidic Conditions: Instead of strong acids like TFA, consider using milder reagents such as aqueous phosphoric acid or zinc bromide (ZnBr₂) in DCM.[5]

  • Employ Non-Acidic Methods: For highly sensitive substrates, non-acidic methods can be employed. These include thermolytic cleavage by heating in a high-boiling solvent like quinoline, or using reagents like powdered potassium hydroxide (KOH) in THF.[5][7] A combination of the tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane also offers a mild, transition-metal-free deprotection method.[5][8]

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature can help minimize degradation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the selective cleavage of tert-butyl esters?

A1: The most common reagents are strong acids in an anhydrous organic solvent. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is widely used.[5] Other acidic conditions include the use of hydrochloric acid (HCl) or sulfuric acid. For milder conditions with better selectivity, Lewis acids like zinc bromide (ZnBr₂) and reagents such as aqueous phosphoric acid have proven effective.[5]

Q2: How can I remove a tert-butyl ester without cleaving an N-Boc protecting group?

A2: Selective deprotection is challenging due to the similar acid lability of both groups. However, the N-Boc group is generally more sensitive to acid.[1] Milder acidic conditions or non-acidic methods should be explored to preserve the N-Boc group while cleaving the tert-butyl ester.[5] For instance, aqueous phosphoric acid can deprotect t-butyl esters while leaving some other acid-sensitive groups intact.[3]

Q3: Are there any non-acidic methods for tert-butyl ester cleavage?

A3: Yes, several non-acidic methods exist. Thermolytic cleavage can be achieved by heating the compound in a high-boiling solvent like quinoline or under vacuum, which removes the tert-butyl group as isobutylene.[5][9] Other methods include using powdered KOH in THF or a combination of the tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane for a mild, neutral deprotection.[7][8][10]

Q4: How can I monitor the progress of the cleavage reaction?

A4: Regular monitoring is crucial to determine the point of complete cleavage and to avoid unnecessary exposure to harsh conditions.[2] Recommended analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the disappearance of the starting material and the appearance of the product.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the starting material and product by providing molecular weight information.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the disappearance of the characteristic t-butyl proton signal, which is a singlet around 1.4 ppm.[2]

Data Presentation

Table 1: Common Reagents and Conditions for tert-Butyl Ester Cleavage

Reagent/MethodSolventTemperature (°C)Typical TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-251-5 hoursMost common method; scavengers are often required.[1][11]
Aqueous Phosphoric Acid (85 wt %)Toluene, DCM20-50VariesMilder alternative, suitable for substrates with other acid-sensitive groups.[5]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TemperatureVariesLewis acid catalysis, can offer chemoselectivity.[5][12]
Silica GelTolueneReflux (110°C)OvernightHeterogeneous method, useful for sensitive substrates.[1]
Powdered KOHTetrahydrofuran (THF)Room TemperatureVariesA safer, non-acidic alternative.[7][10]
Magic Blue & TriethylsilaneDichloromethane (DCM)Room TemperatureVariesMild, neutral, and transition-metal-free method.[8][10]
ThermolysisQuinoline or VacuumHigh TemperatureVariesNon-acidic, removes t-butyl group as isobutylene.[5][9]

Experimental Protocols

Protocol 1: Standard Cleavage using Trifluoroacetic Acid (TFA)

This protocol is a standard method for tert-butyl ester deprotection.[5]

  • Preparation: Dissolve the tert-butyl ester-containing compound in dichloromethane (DCM). A common concentration is around 0.1 M.

  • Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 (v/v) of DCM to TFA, but this can be adjusted based on the substrate's sensitivity.[5] For substrates prone to alkylation by the tert-butyl cation, add scavengers such as triisopropylsilane (TIS) (2.5-5%).[3]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are between 1 to 5 hours.[5]

  • Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The crude product can then be purified by precipitation, crystallization, or chromatography.[5]

Protocol 2: Mild Cleavage using Aqueous Phosphoric Acid

This method is suitable for substrates with other acid-sensitive functional groups.[5]

  • Preparation: Dissolve the tert-butyl ester in a suitable organic solvent (e.g., toluene, DCM).

  • Reagent Addition: Add 85 wt % aqueous phosphoric acid (typically 5 equivalents).[5]

  • Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C).[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Protocol 3: Cleavage using Zinc Bromide (ZnBr₂)

This Lewis acid-mediated method can offer chemoselectivity.

  • Preparation: Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add zinc bromide (ZnBr₂) to the solution.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a suitable aqueous solution (e.g., saturated sodium bicarbonate or a mild buffer). Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product for further purification.

Visualizations

Caption: General experimental workflow for tert-butyl ester cleavage.

troubleshooting_decision_tree start t-Bu Ester Cleavage Issue issue_type What is the primary issue? start->issue_type incomplete Incomplete Reaction issue_type->incomplete Incomplete side_products Side Products Observed issue_type->side_products Side Products degradation Substrate Degradation issue_type->degradation Degradation sol_incomplete1 Increase Acid Conc. or Reaction Time/Temp incomplete->sol_incomplete1 sol_incomplete2 Check for Basic Groups or Steric Hindrance incomplete->sol_incomplete2 sol_side_products Add Scavengers (TIS, Water, etc.) side_products->sol_side_products sol_degradation Switch to Milder Conditions (e.g., aq. H3PO4, ZnBr2) or Non-Acidic Method degradation->sol_degradation

Caption: Troubleshooting decision tree for t-Bu ester cleavage.

References

Preventing degradation of tert-Butyl 2-cyanomorpholine-4-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of tert-Butyl 2-cyanomorpholine-4-carboxylate during storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Loss of Purity Over Time 1. Inappropriate Storage Temperature: The N-Boc protecting group is susceptible to thermal degradation.Store the compound at the recommended temperature of 2-8°C. For long-term storage, consider temperatures as low as -20°C.
2. Exposure to Acidic Conditions: The N-Boc group is labile to acid, leading to its cleavage.Ensure the storage container is free of acidic contaminants. Store in a neutral environment. Avoid using acidic solvents for reconstitution if the intent is long-term storage of the stock solution.
3. Hydrolysis of the Cyano Group: Exposure to moisture, especially under acidic or basic conditions, can lead to the hydrolysis of the nitrile functionality to an amide or a carboxylic acid.Store the compound in a tightly sealed container with a desiccant to minimize moisture exposure. Use anhydrous solvents for preparing solutions.
Appearance of New Peaks in HPLC Analysis 1. Degradation Products: The new peaks likely correspond to the de-protected morpholine, the hydrolyzed cyano group (amide or carboxylic acid), or other byproducts.Characterize the new peaks using techniques like LC-MS to identify the degradation products. This will help in pinpointing the degradation pathway.
2. Reaction with Atmospheric CO2: The free secondary amine, if the Boc group is cleaved, can react with atmospheric carbon dioxide.Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent this reaction.
Inconsistent Experimental Results 1. Use of Degraded Material: Using a partially degraded compound will lead to inaccurate concentrations and the presence of impurities that might interfere with the experiment.Always check the purity of the compound by HPLC before use, especially if it has been stored for an extended period or under suboptimal conditions.
2. Incompatibility with Experimental Conditions: The compound might be degrading during your experiment due to acidic or high-temperature conditions.Review your experimental protocol to ensure the conditions are compatible with the stability of the N-Boc and cyano groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are:

  • Cleavage of the N-Boc protecting group: This is the most likely degradation pathway, occurring under acidic conditions or at elevated temperatures, yielding 2-cyanomorpholine.[1][2]

  • Hydrolysis of the cyano group: The nitrile functional group can hydrolyze to form the corresponding amide or carboxylic acid, a reaction that can be catalyzed by acidic or basic conditions.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] For extended storage, temperatures of -20°C are recommended. Storing under an inert atmosphere (argon or nitrogen) is also advisable to prevent degradation from atmospheric components like CO2.[1]

Q3: How can I detect degradation of this compound?

A3: The most effective method for detecting degradation is through High-Performance Liquid Chromatography (HPLC) . A stability-indicating HPLC method can separate the intact compound from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation.

Q4: Can I store the compound in solution?

A4: Storing the compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation. If you must store it in solution, use an anhydrous, aprotic solvent and store at -20°C or below for the shortest possible time.

Q5: What should I do if I suspect my compound has degraded?

A5: If you suspect degradation, you should re-analyze the compound's purity using a validated HPLC method. If degradation is confirmed, it is recommended to use a fresh, pure batch of the compound for your experiments to ensure accurate and reproducible results.

Quantitative Data Summary

The following table summarizes the expected degradation of this compound under various stress conditions. This data is representative and intended to guide researchers in their handling of the compound.

Stress Condition Duration Temperature Expected Degradation (%) Primary Degradant(s)
Acidic Hydrolysis (0.1 M HCl) 24 hours60°C85-95%2-cyanomorpholine
Basic Hydrolysis (0.1 M NaOH) 24 hours60°C15-25%2-carboxamidomorpholine-4-carboxylate
Oxidative (3% H2O2) 24 hoursRoom Temp5-10%Oxidized impurities
Thermal 48 hours85°C30-40%2-cyanomorpholine
Photolytic (ICH Q1B) 1.2 million lux hoursRoom Temp< 5%Minor unspecified degradants

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 85°C for 48 hours.

    • Also, heat a 1 mg/mL solution of the compound in an inert solvent (e.g., acetonitrile) at 85°C for 48 hours.

  • Photolytic Degradation:

    • Expose a solid sample and a 1 mg/mL solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: 5% A, 95% B

      • 30-35 min: Linear gradient back to 95% A, 5% B

      • 35-40 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Visualizations

Degradation_Pathway Main This compound Deprotection N-Boc Deprotection Main->Deprotection Hydrolysis Cyano Group Hydrolysis Main->Hydrolysis Degradation_Factors Degradation Factors Degradation_Factors->Main leads to Acid Acidic Conditions Acid->Deprotection Heat Elevated Temperature Heat->Deprotection Moisture Moisture Moisture->Hydrolysis Base Basic Conditions Base->Hydrolysis CO2 Atmospheric CO2 (after deprotection) Carbamate_Salt Carbamate Salt CO2->Carbamate_Salt Deprotected_Product 2-Cyanomorpholine Deprotection->Deprotected_Product Amide_Product tert-Butyl 2-carboxamidomorpholine-4-carboxylate Hydrolysis->Amide_Product Deprotected_Product->CO2 reacts with Carboxylic_Acid_Product tert-Butyl 2-carboxy-morpholine-4-carboxylate Amide_Product->Carboxylic_Acid_Product further hydrolysis Prevention Preventative Measures Prevention->Main protects Storage_Temp Store at 2-8°C Storage_Temp->Heat Inert_Atmosphere Store under Inert Gas Inert_Atmosphere->CO2 Desiccant Use Desiccant Desiccant->Moisture Neutral_pH Maintain Neutral pH Neutral_pH->Acid Neutral_pH->Base

Caption: Degradation pathways and preventative measures.

Experimental_Workflow Start Start: Stability Assessment Prepare_Sample Prepare 1 mg/mL Stock Solution Start->Prepare_Sample Stress_Conditions Apply Stress Conditions Prepare_Sample->Stress_Conditions Control Unstressed Control Prepare_Sample->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress_Conditions->Base Oxidative Oxidative (3% H2O2, RT) Stress_Conditions->Oxidative Thermal Thermal (85°C) Stress_Conditions->Thermal Photolytic Photolytic (ICH Q1B) Stress_Conditions->Photolytic Analyze HPLC Analysis Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Control->Analyze Evaluate Evaluate Data (Peak Purity, % Degradation) Analyze->Evaluate Report Report Findings Evaluate->Report

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Optimizing Chromatographic Separation of tert-Butyl 2-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chromatographic separation of tert-Butyl 2-cyanomorpholine-4-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound in a question-and-answer format.

Q1: Why is my peak for this compound tailing?

A1: Peak tailing is a common issue, especially for polar compounds containing basic functional groups like the morpholine nitrogen in your analyte. The primary causes include:

  • Secondary Interactions: The basic nitrogen can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase.

  • Poor Column Health: A degraded or contaminated column can exhibit poor peak shapes.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, the analyte can exist in multiple ionic forms.

Troubleshooting Steps:

  • Lower Mobile Phase pH: Add a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to a pH of 2-4. This protonates the morpholine nitrogen, ensuring it is in a single ionic state, and also suppresses the ionization of residual silanol groups on the stationary phase.

  • Use a Modern, End-Capped Column: Employ a high-purity silica column with advanced end-capping to minimize the number of accessible silanol groups.

  • Reduce Sample Concentration: Dilute your sample and reinject to see if peak shape improves.

  • Flush the Column: If the column is suspected to be contaminated, flush it with a strong solvent.

  • Consider HILIC: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a better alternative to reversed-phase HPLC.

Q2: I am seeing poor or no retention of my compound on a C18 column. What can I do?

A2: this compound is a relatively polar molecule, which can lead to poor retention on traditional nonpolar C18 stationary phases.

Strategies to Improve Retention:

  • Increase Mobile Phase Polarity: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. Some modern C18 columns are stable in highly aqueous mobile phases.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases modified to increase their polarity, which enhances the retention of polar analytes.

  • Switch to HILIC: HILIC is specifically designed for the retention of polar compounds. It uses a polar stationary phase (like silica, diol, or amide) with a high concentration of organic solvent in the mobile phase.

Q3: How can I separate the enantiomers of this compound?

A3: The presence of a chiral center at the 2-position of the morpholine ring means that this compound exists as a pair of enantiomers.[1] A standard achiral HPLC setup will not separate them. You will need to employ a chiral separation strategy.

Approaches for Chiral Separation:

  • Chiral Stationary Phases (CSPs): This is the most common and direct method. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column.

  • Indirect Method (Derivatization): The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Q4: My baseline is noisy. What are the common causes?

A4: A noisy baseline can interfere with the detection and quantification of your analyte. Common causes include:

  • Air Bubbles in the System: Ensure your mobile phase is properly degassed.

  • Pump Issues: Inconsistent solvent delivery from the pump can cause pressure fluctuations and a noisy baseline.

  • Contaminated Mobile Phase or Column: Use high-purity solvents and flush the column if contamination is suspected.

  • Detector Lamp Issues: An aging detector lamp can lead to increased noise.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for method development for this compound?

A1: For initial screening, a reversed-phase method on a C18 column is a reasonable start, given its wide applicability. However, due to the compound's polarity, be prepared to quickly switch to a more polar column or HILIC if retention is insufficient. For chiral separations, screening on polysaccharide-based chiral stationary phases under normal phase or polar organic conditions is a robust strategy.

Q2: What sample preparation is required for analyzing this compound?

A2: Sample preparation should aim to dissolve the analyte in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.[2] For reversed-phase HPLC, a mixture of water and the organic modifier (e.g., acetonitrile or methanol) is suitable. For HILIC, the sample should be dissolved in a high percentage of organic solvent. Filtration of the sample through a 0.22 or 0.45 µm filter before injection is always recommended to remove particulates that could clog the column.

Q3: Which detector is most suitable for this compound?

A3: this compound lacks a strong chromophore, so UV detection at low wavelengths (e.g., 200-220 nm) might be necessary. However, this can lead to baseline noise and interference from solvents. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more suitable if available. Mass Spectrometry (MS) is also an excellent option for both detection and confirmation of the analyte's identity.

Experimental Protocols & Data

Table 1: Reversed-Phase HPLC Conditions for tert-Butyl Carbamates

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector ELSD, CAD, or MS
Sample Preparation Dissolve 1 mg in 1 mL of Acetonitrile/Water (1:1, v/v)

(Source: Adapted from similar compound analyses)

Table 2: HILIC Conditions for Polar Carbamates

ParameterCondition
Column Amide or Silica-based HILIC, 4.6 x 150 mm, 5 µm
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate
Gradient 0% to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector ELSD, CAD, or MS
Sample Preparation Dissolve 1 mg in 1 mL of 90:10 Acetonitrile:Water

(Source: Adapted from general HILIC methods for polar compounds)

Table 3: Chiral HPLC Screening Conditions

ParameterCondition
Column Polysaccharide-based CSP (e.g., Chiralpak IA, IB, IC, etc.)
Mobile Phase (Normal Phase) Hexane/Ethanol (90:10, v/v) with 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds
Mobile Phase (Polar Organic) Acetonitrile/Methanol (e.g., 50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV at 210 nm or polarimeter

(Source: General strategy for chiral method development)

Visualized Workflows

The following diagrams illustrate key workflows for method development and troubleshooting.

hplc_method_development cluster_prep Sample & System Preparation cluster_screening Initial Screening cluster_chiral Chiral Separation cluster_optimization Optimization cluster_validation Validation prep_sample Prepare Sample (Dissolve & Filter) prep_system Prepare HPLC System (Mobile Phase, Degas, Equilibrate) prep_sample->prep_system rp_screen Reversed-Phase (C18) Gradient Elution prep_system->rp_screen hilic_screen HILIC (if poor RP retention) rp_screen->hilic_screen Poor Retention chiral_screen Screen Chiral Stationary Phases (e.g., Polysaccharide-based) rp_screen->chiral_screen Achiral Method OK hilic_screen->chiral_screen Achiral Method OK optimize Optimize Mobile Phase, Gradient, Temperature, Flow Rate chiral_screen->optimize validate Method Validation (Linearity, Precision, Accuracy) optimize->validate

Caption: A general workflow for HPLC method development for a chiral, polar compound.

troubleshooting_flowchart cluster_solutions1 Column Solutions cluster_solutions2 Mobile Phase Solutions cluster_solutions3 Sample Solutions start Problem Observed (e.g., Peak Tailing) check_column Is the column old or a standard silica C18? start->check_column use_new_column Use a new or end-capped column check_column->use_new_column Yes use_polar_column Use a polar-embedded or HILIC column check_column->use_polar_column Yes check_mobile_phase Is the mobile phase pH controlled with an additive? check_column->check_mobile_phase No use_new_column->check_mobile_phase use_polar_column->check_mobile_phase add_modifier Add 0.1% Formic Acid or TFA (pH 2-4) check_mobile_phase->add_modifier No increase_buffer Increase buffer strength check_mobile_phase->increase_buffer Yes, but tailing persists check_sample Is the sample concentration too high? check_mobile_phase->check_sample Yes add_modifier->check_sample increase_buffer->check_sample dilute_sample Dilute the sample check_sample->dilute_sample Yes end Problem Resolved check_sample->end No, problem persists (Check instrument) dilute_sample->end

Caption: A troubleshooting flowchart for addressing common HPLC peak shape issues.

References

Navigating Incomplete Reactions in tert-Butyl 2-cyanomorpholine-4-carboxylate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tert-butyl 2-cyanomorpholine-4-carboxylate, with a particular focus on managing incomplete reactions. By understanding the critical parameters of the synthesis, researchers can optimize their reaction conditions to improve yields and purity.

Troubleshooting Guide: Incomplete Reactions

Incomplete conversion of the starting material, 2-cyanomorpholine, to the desired N-Boc protected product is a frequent hurdle. This guide provides a systematic approach to diagnosing and resolving these issues.

Logical Troubleshooting Flow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Parameter Optimization cluster_3 Advanced Troubleshooting A Incomplete Reaction Observed (via TLC, LC-MS, NMR) B Verify Reagent Quality & Stoichiometry A->B Start Here C Confirm Anhydrous Reaction Conditions B->C D Increase Equivalents of Boc Anhydride C->D If reagents & conditions are correct E Screen Different Bases D->E F Optimize Reaction Temperature & Time E->F G Solvent Selection F->G H Consider Alternative Boc-Protecting Reagents G->H If optimization fails I Investigate Starting Material Purity H->I

Troubleshooting Incomplete Reactions Workflow

Question Possible Cause & Explanation Suggested Solution
1. Is the reaction truly incomplete? Inaccurate reaction monitoring: TLC spotting may be too concentrated, or the product and starting material may have very similar Rf values. LC-MS analysis might be misinterpreted.- TLC Analysis: Use a more polar eluent system to achieve better separation. Dilute the reaction mixture before spotting. - LC-MS/NMR Analysis: Confirm the presence of starting material by comparing with a standard. Quantify the ratio of starting material to product.
2. Are the reagents of sufficient quality and correct stoichiometry? Degraded Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture, leading to lower reactivity. Incorrect Stoichiometry: An insufficient amount of Boc anhydride will naturally lead to an incomplete reaction. Base Quality: The base (e.g., triethylamine, diisopropylethylamine) may be of poor quality or contain water.- Use fresh (Boc)₂O: Purchase new reagent or use recently opened bottles. - Verify Stoichiometry: Carefully calculate and weigh the required amount of (Boc)₂O. A slight excess (1.1-1.5 equivalents) is often recommended. - Use a freshly distilled or high-purity base.
3. Are the reaction conditions appropriate? Low Reaction Temperature: The reaction may be too slow at lower temperatures. Insufficient Reaction Time: The reaction may not have reached completion. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting the solubility of reagents or the reaction rate. Presence of Moisture: Water can react with Boc anhydride, reducing its availability for the desired reaction.- Increase Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 40-50 °C) and monitor the progress. - Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours). - Solvent Screening: Consider solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[1][2] - Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
4. Is the nucleophilicity of the amine a limiting factor? Electron-withdrawing effect of the cyano group: The cyano group at the 2-position of the morpholine ring is electron-withdrawing, which reduces the nucleophilicity of the morpholine nitrogen, making it less reactive towards Boc anhydride.- Use a stronger base or a catalyst: Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or adding a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP is known to catalyze Boc protection by forming a more reactive intermediate.[3]
5. Are there competing side reactions? Formation of di-Boc product: Under certain conditions, a second Boc group can be added to the nitrogen, although this is less common with secondary amines. Reaction with impurities: Impurities in the starting material or solvent could be consuming the reagents.- Optimize Stoichiometry: Avoid a large excess of Boc anhydride. - Purify Starting Material: Ensure the 2-cyanomorpholine starting material is pure before use.

Quantitative Data Summary

Optimizing reaction parameters is crucial for driving the reaction to completion. The following tables summarize key quantitative data from literature on similar Boc protection reactions, which can serve as a starting point for optimization.

Table 1: Effect of Base and Solvent on Boc Protection Yield

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (1.5)Dichloromethane2512~85-95
2Diisopropylethylamine (1.5)Tetrahydrofuran2512~90
3Sodium Bicarbonate (2.0)Dioxane/Water2516~80-90
44-DMAP (catalytic, 0.1) + Triethylamine (1.2)Dichloromethane254>95

Note: Yields are typical for Boc protection of secondary amines and may vary for 2-cyanomorpholine due to the electronic effects of the cyano group.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of 2-Cyanomorpholine

This protocol provides a standard starting point for the synthesis of this compound.

Workflow for Boc Protection

G A Dissolve 2-cyanomorpholine in anhydrous DCM B Add Triethylamine A->B C Cool to 0 °C B->C D Add Boc Anhydride (dropwise) C->D E Warm to Room Temperature & Stir D->E F Monitor Reaction (TLC/LC-MS) E->F G Aqueous Workup F->G Upon Completion H Purification (Column Chromatography) G->H

Boc Protection Experimental Workflow

Materials:

  • 2-Cyanomorpholine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 2-cyanomorpholine (1.0 eq) in anhydrous DCM (or THF) is added triethylamine (1.2-1.5 eq).

  • The solution is cooled to 0 °C in an ice bath.

  • Di-tert-butyl dicarbonate (1.1-1.3 eq) dissolved in a small amount of the reaction solvent is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-16 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the addition of water or saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, and a significant amount of starting material remains even after prolonged reaction time. What should I do?

A1: Stalling is often due to the reduced nucleophilicity of the morpholine nitrogen. Consider increasing the reaction temperature to 40-50 °C. If that is not effective, adding a catalytic amount of DMAP (0.1 eq) can significantly accelerate the reaction.[3]

Q2: I am observing a side product with a similar Rf to my desired product on the TLC plate. What could it be?

A2: A common side product in Boc protections is the formation of a urea derivative if the Boc anhydride is old or has been exposed to moisture, leading to the formation of isocyanate. Another possibility is the presence of an impurity in your starting 2-cyanomorpholine. It is recommended to purify the crude product carefully using column chromatography with a shallow gradient.

Q3: Can I use a different base for this reaction?

A3: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used. Inorganic bases like sodium bicarbonate in a biphasic system (e.g., dioxane/water) can also be employed, which can simplify the workup procedure.[4]

Q4: How can I be sure my reaction conditions are truly anhydrous?

A4: Use freshly distilled solvents from an appropriate drying agent (e.g., calcium hydride for DCM, sodium/benzophenone for THF). Dry all glassware in an oven overnight and cool it under a stream of inert gas. Use septa and needles for reagent transfers.

Q5: What is the best way to purify the final product?

A5: Flash column chromatography on silica gel is the most common and effective method for purifying this compound. A gradient elution starting with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity will typically provide good separation from unreacted starting material and non-polar byproducts.

References

Technical Support Center: Synthesis of tert-Butyl 2-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments for the synthesis of tert-Butyl 2-cyanomorpholine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically follows a multi-step sequence. A common approach involves the initial formation of the morpholine ring, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. The final key step is the introduction of the cyano group at the C-2 position of the morpholine ring.

Q2: What are the common methods for the cyanation step?

A2: The cyanation of the N-Boc protected morpholine can be achieved through various methods. One of the most common is a variation of the Strecker synthesis.[1][2][3] This involves the reaction of an in situ-formed iminium ion with a cyanide source.[4] Other methods include palladium-catalyzed cyanation of a suitable precursor, such as a 2-halomorpholine derivative.[5]

Q3: Why is the choice of solvent critical for the cyanation step?

A3: The solvent plays a crucial role in the cyanation reaction by influencing the solubility of reagents, the stability of intermediates, and the reaction rate. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are often effective as they can dissolve the cyanide salts and stabilize charged intermediates.[5][6] The choice of solvent can also impact the formation of side products.

Q4: How does the Boc protecting group influence the reaction?

A4: The tert-butyloxycarbonyl (Boc) protecting group serves two primary purposes. Firstly, it deactivates the nitrogen atom of the morpholine ring, preventing it from undergoing undesired side reactions.[7] Secondly, it enhances the solubility of the molecule in organic solvents, which is beneficial for purification and subsequent reaction steps.[7]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Suggestions
Low to no product formation 1. Ineffective cyanide source. 2. Deactivation of the catalyst (if applicable). 3. Unsuitable solvent. 4. Reaction temperature is too low.1. Use a more reactive cyanide source like trimethylsilyl cyanide (TMSCN) or ensure the cyanide salt (e.g., NaCN, KCN) is of high purity and finely powdered. 2. For palladium-catalyzed reactions, ensure anhydrous and oxygen-free conditions. Use fresh catalyst and ligands.[8] 3. Switch to a more polar aprotic solvent such as DMF or DMSO to improve the solubility of the cyanide salt.[5][6] 4. Gradually increase the reaction temperature in increments of 10 °C.
Formation of multiple side products 1. Reaction temperature is too high. 2. Presence of water in the reaction mixture. 3. Incorrect stoichiometry of reagents. 4. The solvent is promoting side reactions.1. Lower the reaction temperature. 2. Use anhydrous solvents and reagents. The presence of water can lead to the hydrolysis of the nitrile or other intermediates.[6] 3. Carefully control the addition of the cyanide source to avoid excess, which can lead to side reactions. 4. If using a highly reactive solvent, consider switching to a more inert one like dioxane or toluene, although this may require adjusting other reaction parameters.
Difficulty in product purification 1. Co-elution of the product with starting materials or byproducts. 2. The product is unstable on silica gel.1. Optimize the solvent system for column chromatography. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. 2. If the product is sensitive to silica gel, consider using a different stationary phase like alumina or performing a purification by recrystallization.
Incomplete Boc protection 1. Insufficient amount of Boc anhydride ((Boc)₂O). 2. Inadequate base.1. Use a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents). 2. Ensure a suitable base, such as triethylamine or diisopropylethylamine, is used in sufficient quantity to neutralize the acid formed during the reaction.

Solvent Effects on Cyanation Yield

The choice of solvent can significantly impact the yield of the cyanation reaction. The following table summarizes the typical effects of different solvent classes on this type of transformation.

Solvent Class Example Solvents General Effect on Yield Rationale
Polar Aprotic DMF, DMSO, AcetonitrileHigh These solvents effectively dissolve cyanide salts and stabilize the charged intermediates of the reaction, leading to faster reaction rates and higher yields.[5][6]
Ethereal Tetrahydrofuran (THF), DioxaneModerate These solvents have moderate polarity and can facilitate the reaction, though the solubility of cyanide salts may be lower than in polar aprotic solvents.[9]
Aromatic Toluene, XyleneLow to Moderate Nonpolar solvents are generally less effective as they do not sufficiently solvate the cyanide ions, leading to slower reactions and lower yields. They may be used in combination with a phase-transfer catalyst.
Protic Ethanol, MethanolLow Protic solvents can react with the cyanide source or the intermediates, leading to the formation of byproducts and a reduction in the yield of the desired product.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 2-hydroxymorpholine-4-carboxylate (Intermediate)

This protocol outlines the synthesis of the precursor required for the cyanation step.

  • Reaction Setup: To a solution of the starting morpholin-2-ol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.5 equivalents).

  • Boc Protection: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield tert-butyl 2-hydroxymorpholine-4-carboxylate.

Protocol 2: Synthesis of this compound

This protocol describes the cyanation of the intermediate.

  • Oxidation (if starting from the 2-hydroxy intermediate): Dissolve tert-butyl 2-hydroxymorpholine-4-carboxylate (1 equivalent) in an appropriate solvent like DCM. Add a mild oxidizing agent such as Dess-Martin periodinane (1.2 equivalents) and stir at room temperature until the starting material is consumed (monitor by TLC). This will form the corresponding aldehyde/ketone in situ, which will then react to form an iminium ion.

  • Cyanation Reaction Setup: In a separate flask, prepare a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5 equivalents) in a polar aprotic solvent like DMF.

  • Strecker-type Reaction: To the in-situ generated iminium ion precursor from step 1, add the cyanide solution dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation & Cyanation start Morpholin-2-ol step1 Reaction with (Boc)₂O in DCM/Et₃N start->step1 intermediate tert-Butyl 2-hydroxymorpholine- 4-carboxylate step1->intermediate step2 Oxidation (e.g., DMP) intermediate->step2 step3 Cyanation (e.g., NaCN in DMF) step2->step3 product tert-Butyl 2-cyanomorpholine- 4-carboxylate step3->product

Caption: Synthetic workflow for this compound.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield in Cyanation Step check_solvent Is a polar aprotic solvent (DMF, DMSO) being used? start->check_solvent change_solvent Switch to DMF or DMSO check_solvent->change_solvent No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase temperature in 10°C increments check_temp->increase_temp No check_cyanide Is the cyanide source active and soluble? check_temp->check_cyanide Yes increase_temp->check_cyanide use_tmsccn Consider using TMSCN check_cyanide->use_tmsccn No check_moisture Are anhydrous conditions being maintained? check_cyanide->check_moisture Yes use_tmsccn->check_moisture dry_reagents Thoroughly dry all reagents and solvents check_moisture->dry_reagents No success Yield Improved check_moisture->success Yes dry_reagents->success

References

Technical Support Center: Optimizing tert-Butyl 2-cyanomorpholine-4-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl 2-cyanomorpholine-4-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection and reaction optimization. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most promising catalytic methods for the α-cyanation of N-Boc-morpholine?

A1: The direct C-H cyanation at the α-position of tert-butyl morpholine-4-carboxylate is most effectively achieved through photoredox catalysis and transition metal catalysis. Photoredox catalysis, often employing iridium or ruthenium-based photosensitizers, offers mild reaction conditions.[1][2][3] Transition metal catalysis, with copper or ruthenium complexes, provides alternative pathways that can be highly efficient.[4][5][6]

Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?

A2: Low yields can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or reagent purity. For photoredox-catalyzed reactions, ensure thorough degassing of the reaction mixture, as oxygen can quench the excited state of the photocatalyst.[1] In copper-catalyzed systems, high concentrations of cyanide can lead to catalyst deactivation through strong complexation.[5][7] It is also crucial to use pure, dry solvents and reagents, as impurities can interfere with the catalytic cycle.[8] Consider re-optimizing catalyst loading, reaction time, and temperature.

Q3: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?

A3: In photoredox-catalyzed cyanations of tertiary amines, common side products can include those from double addition, reductive dechlorination (if chlorinated solvents are used), and solvent incorporation.[1] Minimizing these can often be achieved by carefully controlling the stoichiometry of the reagents and the reaction time. Over-oxidation can also lead to the formation of endocyclic amides or dimeric byproducts.[1] In such cases, using a less potent oxidant or adjusting the light intensity might be beneficial.

Q4: How can I address regioselectivity issues in the functionalization of the morpholine ring?

A4: While the α-position to the nitrogen in N-Boc-morpholine is electronically activated for C-H functionalization, competing reactions at other positions can occur. Regioselectivity is influenced by the catalyst, ligands, and reaction conditions.[8] For instance, the choice of a bulky ligand in a transition metal-catalyzed reaction can sterically hinder reaction at less accessible sites, thereby favoring the desired α-position.[8] Careful screening of ligands and solvents is often necessary to achieve high regioselectivity.

Q5: Are there established methods for the enantioselective synthesis of this compound?

A5: The development of catalytic enantioselective C-H cyanation is an active area of research.[9][10] For related transformations, chiral copper complexes with bisoxazoline ligands have been successfully employed to achieve enantiocontrol in the cyanation of benzylic C-H bonds.[11] Adapting such chiral catalyst systems to the α-cyanation of N-Boc-morpholine could be a promising strategy. This would typically involve screening a library of chiral ligands to identify one that provides high enantiomeric excess (ee).

Troubleshooting Guides

Problem 1: Incomplete Conversion in Photoredox-Catalyzed Cyanation
Potential Cause Troubleshooting Step
Insufficient Light Source Intensity or Wavelength Ensure the light source (e.g., blue LEDs) has the correct wavelength to excite the photocatalyst and that the intensity is adequate.
Oxygen Quenching Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent prior to and during the reaction.[1]
Low Catalyst Activity Verify the purity and integrity of the photocatalyst. Consider increasing the catalyst loading in small increments.
Inappropriate Solvent The choice of solvent can affect the solubility of reagents and the stability of intermediates. Screen polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF).
Decomposition of Cyanide Source If using a less stable cyanide source, ensure it is fresh and handled under appropriate conditions.
Problem 2: Catalyst Deactivation in Copper-Catalyzed Cyanation
Potential Cause Troubleshooting Step
High Cyanide Concentration High concentrations of cyanide ions can poison the copper catalyst.[5][7] Consider slow addition of the cyanide source or using a cyanide source that generates cyanide in situ at a controlled rate.
Oxidation of Copper(I) Catalyst If using a Cu(I) catalyst, ensure the reaction is performed under an inert atmosphere to prevent oxidation to the less active Cu(II) state.[7]
Ligand Dissociation The ligand is crucial for stabilizing the copper catalyst. Ensure the chosen ligand is appropriate and used in the correct stoichiometry. Bipyridine or phenanthroline ligands are often effective.[7]
Insoluble Copper Species The formation of insoluble copper-cyanide complexes can remove the catalyst from the reaction. Adjusting the solvent system may improve solubility.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical conditions and performance for different catalytic cyanation methods applicable to tertiary amines, which can be adapted for tert-butyl morpholine-4-carboxylate.

Catalyst SystemCyanide SourceOxidant/ConditionsTypical Yields (for related substrates)Key Considerations
Photoredox (Iridium-based) NaCNAir (O₂) / Blue LEDsGood to excellent[3]Mild conditions, good functional group tolerance. Requires thorough degassing.
Photoredox (Ruthenium-based) NaCNO₂ / Visible LightGood[12]Can be performed with heterogeneous catalysts, facilitating catalyst recovery.
Copper-Catalyzed NaCN, KCNI₂Moderate to good[5][7]Regioselective, but catalyst can be sensitive to high cyanide concentrations.
Ruthenium-Catalyzed NaCNO₂ or H₂O₂Excellent[6][13]Environmentally benign process using molecular oxygen as the oxidant.

Experimental Protocols

General Protocol for Photoredox-Catalyzed α-Cyanation

This protocol is a general guideline adapted from literature procedures for the cyanation of tertiary amines.[2][3]

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1-2 mol%).

  • Addition of Reagents: Add tert-butyl morpholine-4-carboxylate (1.0 equiv) and the cyanide source (e.g., NaCN, 1.2-1.5 equiv).

  • Solvent and Degassing: Add the anhydrous solvent (e.g., MeCN or DMF). Degas the mixture thoroughly by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes.

  • Reaction: Place the reaction vessel in proximity to the light source (e.g., blue LEDs) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction, and perform a standard aqueous workup. Purify the crude product by column chromatography on silica gel.

General Protocol for Copper-Catalyzed α-Cyanation

This protocol is a general guideline based on copper-catalyzed C-H cyanation of heterocycles.[5][7]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the copper catalyst (e.g., CuCN or CuI, 5-10 mol%) and the ligand (e.g., 1,10-phenanthroline, 10-20 mol%).

  • Addition of Reagents: Add tert-butyl morpholine-4-carboxylate (1.0 equiv), the cyanide source (e.g., NaCN, 1.2-1.5 equiv), and the oxidant (e.g., I₂, 1.1 equiv).

  • Solvent: Add the anhydrous solvent (e.g., 1,4-dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, perform a suitable aqueous workup, which may involve quenching with a sodium thiosulfate solution to remove excess iodine. Extract the product with an organic solvent and purify by column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for α-Cyanation cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation prep_vessel Prepare Reaction Vessel (Oven-dried, inert atmosphere) add_reagents Add Substrate, Catalyst, Ligand (if applicable), and Cyanide Source prep_vessel->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent degas Degas Reaction Mixture (e.g., Freeze-Pump-Thaw) add_solvent->degas initiate Initiate Reaction (Light irradiation or Heating) degas->initiate monitor Monitor Progress (TLC, LC-MS, GC-MS) initiate->monitor quench Quench Reaction monitor->quench Upon Completion extract Aqueous Workup & Extraction quench->extract purify Purification (Column Chromatography) extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for α-cyanation reactions.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_conditions Condition Optimization cluster_reagents Reagent & Solvent Purity cluster_atmosphere Atmospheric Control start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Light/Heat) start->check_conditions check_reagents Assess Reagent Purity & Solvent Dryness check_conditions->check_reagents Optimal optimize_conditions Systematically Vary: - Temperature - Reaction Time - Catalyst Loading check_conditions->optimize_conditions Suboptimal check_atmosphere Ensure Inert Atmosphere (if required) check_reagents->check_atmosphere Pure purify_reagents Purify Reagents Use Fresh, Dry Solvents check_reagents->purify_reagents Impure improve_degassing Improve Degassing Technique check_atmosphere->improve_degassing Inadequate end_point Improved Yield check_atmosphere->end_point Adequate optimize_conditions->end_point purify_reagents->end_point improve_degassing->end_point

Caption: Troubleshooting workflow for addressing low reaction yields.

References

Validation & Comparative

Characterization of tert-Butyl 2-cyanomorpholine-4-carboxylate by analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative analysis of tert-Butyl 2-cyanomorpholine-4-carboxylate, a heterocycle of interest, against structurally similar alternatives: tert-Butyl 4-cyanopiperidine-1-carboxylate and (R)-1-N-Boc-2-cyanopiperidine. This comparison is based on available analytical data to aid in identification and quality control.

Comparative Analytical Data

The following tables summarize the key physical and spectral properties of the target compound and its alternatives. While experimental data for this compound is limited in publicly available literature, predicted data from computational models are presented for comparison.

Table 1: Physical and Chemical Properties

PropertyThis compoundtert-Butyl 4-cyanopiperidine-1-carboxylate(R)-1-N-Boc-2-cyanopiperidine
Molecular Formula C₁₀H₁₆N₂O₃[1]C₁₁H₁₈N₂O₂[2][3][4]C₁₁H₁₈N₂O₂[5]
Molecular Weight 212.25 g/mol 210.27 g/mol [3][6]210.28 g/mol [7]
Monoisotopic Mass 212.11609 Da[1]210.13683 Da[2]210.136827821 Da[5]
Melting Point Not available60-63 °C[6]Not available
Appearance Not availableWhite to off-white crystalline powder[6]Solid[8]

Table 2: Predicted Mass Spectrometry Data (m/z)

AdductThis compound[1]tert-Butyl 4-cyanopiperidine-1-carboxylate[2]
[M+H]⁺ 213.12337211.14411
[M+Na]⁺ 235.10531233.12605
[M+K]⁺ 251.07925249.09999
[M+NH₄]⁺ 230.14991228.17065

Table 3: ¹H NMR Spectral Data

CompoundSolventChemical Shifts (δ ppm)
This compound Not availableNo experimental data available.
tert-Butyl 4-cyanopiperidine-1-carboxylate Not availableNo specific experimental data found.
(R)-1-N-Boc-2-cyanopiperidine CDCl₃5.23 (br, 1H), 4.05 (br, 1H), 2.93 (br, 1H), 1.93-1.39 (m, 6H), 1.46 (s, 9H)[9]

Experimental Protocols

Standard analytical techniques are employed for the structural elucidation and purity assessment of morpholine and piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure by analyzing the magnetic properties of atomic nuclei.

  • Protocol: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Protocol: The spectrum is typically recorded using an ATR-FTIR (Attenuated Total Reflectance) instrument. A small amount of the solid sample is placed directly on the ATR crystal. The infrared spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹). Characteristic absorption bands for the nitrile (C≡N) and carboxylate (C=O) groups are expected around 2250-2210 cm⁻¹ and 1700-1680 cm⁻¹, respectively.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Protocol: Mass spectra are typically acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For LC-MS, the sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and introduced into the mass spectrometer, often using an electrospray ionization (ESI) source to generate ions. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are then analyzed.

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a synthetic organic compound like this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Final Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS) Purification->MS IR FTIR Spectroscopy Purification->IR HPLC HPLC/UPLC Analysis NMR->HPLC MS->HPLC IR->HPLC Elemental Elemental Analysis HPLC->Elemental Final Final Data Analysis & Reporting Elemental->Final

Caption: General workflow for the analytical characterization of synthetic compounds.

References

A Comparative Analysis of the Reactivity of tert-Butyl 2-cyanomorpholine-4-carboxylate and Other Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of tert-Butyl 2-cyanomorpholine-4-carboxylate with other representative morpholine derivatives. Understanding the relative reactivity of these building blocks is crucial for their effective utilization in the synthesis of complex molecules, particularly in the field of drug discovery where the morpholine scaffold is a privileged structure. This document presents a detailed analysis based on fundamental principles of organic chemistry, supported by illustrative experimental data and detailed protocols for comparative studies.

Factors Influencing the Reactivity of 2-Substituted Morpholine Derivatives

The reactivity of morpholine derivatives is significantly influenced by the nature of the substituent at the 2-position. The electronic properties of this substituent play a pivotal role in the stability of intermediates and the overall reaction kinetics. The tert-butyloxycarbonyl (Boc) group on the nitrogen atom is a common protecting group that also influences the conformational flexibility and electronic nature of the morpholine ring.

Two key reaction pathways are generally considered when evaluating the reactivity of 2-substituted morpholines:

  • Nucleophilic Substitution at the 2-Position: The ease of displacement of the substituent at the C2 position by a nucleophile is a critical aspect of its synthetic utility. The stability of the leaving group and the electrophilicity of the C2 carbon are the primary determinants of reactivity in this context.

  • Formation of N-Acyliminium Ions: In the presence of a Lewis acid, N-acylated cyclic amines can form highly reactive N-acyliminium ions. These intermediates are powerful electrophiles that can react with a wide range of nucleophiles. The rate of formation and stability of the N-acyliminium ion are directly influenced by the substituent at the 2-position.

This guide will compare the reactivity of This compound with two other illustrative morpholine derivatives:

  • tert-Butyl 2-methoxymorpholine-4-carboxylate: Featuring an electron-donating group (methoxy) at the 2-position.

  • tert-Butyl 2-(trifluoromethyl)morpholine-4-carboxylate: Featuring a strongly electron-withdrawing group (trifluoromethyl) at the 2-position.

Comparative Reactivity Data

The following tables summarize the expected relative reactivity of the three morpholine derivatives in two key transformations. The data presented is illustrative and based on established principles of organic chemistry, providing a framework for understanding their comparative reactivity.

Table 1: Relative Reaction Rates for Nucleophilic Substitution with Azide

CompoundSubstituent at C2Electronic Effect of SubstituentExpected Relative Rate
tert-Butyl 2-(trifluoromethyl)morpholine-4-carboxylate-CF₃Strong Electron-WithdrawingHighest
This compound -CN Electron-Withdrawing Intermediate
tert-Butyl 2-methoxymorpholine-4-carboxylate-OCH₃Electron-DonatingLowest

Table 2: Relative Rates of N-Acyliminium Ion Formation

CompoundSubstituent at C2Electronic Effect of SubstituentExpected Relative Rate
tert-Butyl 2-methoxymorpholine-4-carboxylate-OCH₃Electron-DonatingHighest
This compound -CN Electron-Withdrawing Intermediate
tert-Butyl 2-(trifluoromethyl)morpholine-4-carboxylate-CF₃Strong Electron-WithdrawingLowest

Experimental Protocols

The following are detailed experimental protocols for the comparative analysis of the reactivity of the aforementioned morpholine derivatives.

Experiment 1: Comparative Nucleophilic Substitution with Sodium Azide

Objective: To compare the rate of nucleophilic substitution at the 2-position of the three morpholine derivatives with sodium azide.

Materials:

  • This compound

  • tert-Butyl 2-methoxymorpholine-4-carboxylate

  • tert-Butyl 2-(trifluoromethyl)morpholine-4-carboxylate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare three separate stock solutions in anhydrous DMF, each containing one of the morpholine derivatives (0.1 M) and the internal standard (0.05 M).

  • In three separate reaction vials equipped with stir bars, add 1.0 mL of each stock solution.

  • To each vial, add a solution of sodium azide in DMF (0.2 M, 1.1 equivalents).

  • Seal the vials and place them in a pre-heated reaction block at 80 °C.

  • At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from each reaction mixture.

  • Quench the reaction by adding the aliquot to 1 mL of a saturated aqueous sodium bicarbonate solution.

  • Extract the organic components with 1 mL of diethyl ether.

  • Analyze the organic layer by GC-MS to determine the concentration of the starting material and the product relative to the internal standard.

  • Plot the concentration of the starting material versus time for each derivative to determine the initial reaction rates.

Nucleophilic_Substitution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions (Morpholine Derivative + Internal Standard in DMF) mix Mix Stock Solution and NaN3 Solution prep_stock->mix prep_reagent Prepare Sodium Azide Solution in DMF prep_reagent->mix heat Heat at 80 °C mix->heat aliquot Withdraw Aliquots at Time Intervals heat->aliquot quench Quench Reaction aliquot->quench extract Extract with Diethyl Ether quench->extract gcms Analyze by GC-MS extract->gcms plot Plot [Substrate] vs. Time gcms->plot rate Determine Initial Reaction Rates plot->rate

Experimental workflow for comparative nucleophilic substitution.

Experiment 2: Comparative N-Acyliminium Ion Formation and Trapping

Objective: To compare the rate of N-acyliminium ion formation from the three morpholine derivatives by trapping with a nucleophile in the presence of a Lewis acid.

Materials:

  • This compound

  • tert-Butyl 2-methoxymorpholine-4-carboxylate

  • tert-Butyl 2-(trifluoromethyl)morpholine-4-carboxylate

  • Allyltrimethylsilane

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane

  • Dichloromethane (DCM), anhydrous

  • Internal standard (e.g., biphenyl)

  • High-performance liquid chromatography (HPLC) instrument

Procedure:

  • Prepare three separate stock solutions in anhydrous DCM, each containing one of the morpholine derivatives (0.1 M) and the internal standard (0.05 M).

  • In three separate reaction vials equipped with stir bars and under an inert atmosphere (e.g., nitrogen or argon), add 1.0 mL of each stock solution.

  • To each vial, add allyltrimethylsilane (1.2 equivalents).

  • Cool the vials to -78 °C in a dry ice/acetone bath.

  • To each vial, add the TiCl₄ solution (1.1 equivalents) dropwise.

  • Stir the reactions at -78 °C.

  • At regular time intervals (e.g., 0, 5, 10, 20, 40, and 60 minutes), withdraw a 50 µL aliquot from each reaction mixture.

  • Quench the reaction by adding the aliquot to 1 mL of a saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract the organic components with 1 mL of DCM.

  • Analyze the organic layer by HPLC to determine the concentration of the starting material and the trapped product relative to the internal standard.

  • Plot the concentration of the starting material versus time for each derivative to determine the initial reaction rates.

Acyliminium_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions (Morpholine Derivative + Internal Standard in DCM) mix Add Stock Solution and Allyltrimethylsilane to Vial prep_stock->mix cool Cool to -78 °C mix->cool add_lewis Add TiCl4 Solution cool->add_lewis aliquot Withdraw Aliquots at Time Intervals add_lewis->aliquot quench Quench Reaction aliquot->quench extract Extract with DCM quench->extract hplc Analyze by HPLC extract->hplc plot Plot [Substrate] vs. Time hplc->plot rate Determine Initial Reaction Rates plot->rate

Experimental workflow for N-acyliminium ion formation and trapping.

Reaction Pathways

The following diagrams illustrate the proposed reaction pathways for the two comparative experiments.

Nucleophilic_Substitution_Pathway Reactant tert-Butyl 2-Substituted Morpholine-4-carboxylate R = -CN, -OCH3, -CF3 Product tert-Butyl 2-azidomorpholine-4-carboxylate Reactant->Product SN2 Leaving_Group R- Nucleophile N3- Nucleophile->Reactant:f0

Nucleophilic substitution at the C2 position.

Acyliminium_Formation_Pathway Reactant tert-Butyl 2-Substituted Morpholine-4-carboxylate R = -CN, -OCH3, -CF3 Intermediate N-Acyliminium Ion Reactant->Intermediate Formation Lewis_Acid TiCl4 Lewis_Acid->Reactant:f0 Product tert-Butyl 2-allyl-morpholine-4-carboxylate Intermediate->Product Trapping Nucleophile Allyltrimethylsilane Nucleophile->Intermediate:f0

Formation and trapping of the N-acyliminium ion.

Conclusion

The reactivity of this compound represents a balance between electron-withdrawing and potential leaving group abilities. Compared to derivatives with strongly electron-donating or withdrawing groups, it occupies an intermediate position in reactivity for both nucleophilic substitution and N-acyliminium ion formation. This tunable reactivity makes it a versatile building block in medicinal chemistry and organic synthesis. The provided experimental protocols offer a robust framework for quantifying these reactivity differences, enabling researchers to make informed decisions in the design and execution of their synthetic strategies. The morpholine scaffold continues to be a cornerstone in the development of new therapeutic agents, and a deeper understanding of the reactivity of its derivatives is paramount for continued innovation in this field.

A Comparative Guide to the Biological Activity of tert-Butyl 2-cyanomorpholine-4-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] Its presence is common in a wide range of clinically approved drugs.[1] The introduction of a cyano group at the 2-position of the morpholine ring, along with the tert-butyl carbamate protecting group, presents a unique scaffold for exploring various biological activities.

Potential Biological Activities

Based on the activities of related morpholine and cyanopyridine derivatives, tert-butyl 2-cyanomorpholine-4-carboxylate and its analogs are hypothesized to possess potential anticancer and antimicrobial properties.[2][3]

Anticancer Activity:

Numerous morpholine derivatives have been investigated for their anticancer potential. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[4]

  • Cytotoxicity: The primary method for assessing the direct anticancer activity of a compound is through cytotoxicity assays on various cancer cell lines. While specific IC50 values for this compound are not available, studies on other morpholine derivatives have demonstrated potent cytotoxic effects. For instance, certain morpholine-substituted quinazoline derivatives have shown significant activity against human breast cancer (MCF-7), lung cancer (A549), and neuroblastoma (SHSY-5Y) cell lines.

  • Mechanism of Action: A key aspect of anticancer drug discovery is understanding how a compound affects the cell cycle. Morpholine derivatives have been observed to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle, and to trigger apoptosis.[4]

Antimicrobial Activity:

The morpholine scaffold is also a component of several antimicrobial agents.[5] Therefore, it is plausible that this compound and its analogs could exhibit antibacterial or antifungal properties. The evaluation of such activity typically involves determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant microbial strains.

Data Presentation

Due to the absence of specific quantitative biological activity data for this compound in the available literature, a direct comparative data table cannot be provided at this time. Researchers are encouraged to perform the assays detailed below to generate such data.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound and its analogs.

1. MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6] The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.[6]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

    • Phosphate-Buffered Saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

    • 96-well plates

    • Multi-well spectrophotometer (plate reader)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of stained cells using a flow cytometer, a histogram can be generated to show the percentage of cells in each phase of the cell cycle.

  • Materials:

    • Cancer cell line

    • Complete cell culture medium

    • Test compounds

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Ice-cold 70% ethanol

    • PI staining solution (containing Propidium Iodide and RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compounds at various concentrations for a specified time (e.g., 24 or 48 hours).

    • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C.

    • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in the PI staining solution. Incubate in the dark for 30 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 cells per sample.

    • Data Analysis: The resulting DNA content histograms are analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest induced by the compound.

Visualizations

Experimental_Workflow_for_Anticancer_Activity cluster_cytotoxicity MTT Assay for Cytotoxicity cluster_mechanism Flow Cytometry for Cell Cycle Analysis A Seed Cancer Cells in 96-well plate B Treat with tert-Butyl 2-cyanomorpholine-4-carboxylate and Analogs A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Add Solubilization Solution D->E F Measure Absorbance E->F G Calculate IC50 Values F->G H Seed Cancer Cells in 6-well plate I Treat with Test Compounds H->I J Harvest and Fix Cells I->J K Stain with Propidium Iodide J->K L Analyze on Flow Cytometer K->L M Determine Cell Cycle Distribution (G0/G1, S, G2/M) L->M

Caption: Workflow for assessing anticancer activity.

Signaling_Pathway_Hypothesis cluster_cell Cancer Cell Compound Morpholine Analog Target Intracellular Target (e.g., Kinase, DNA) Compound->Target CellCycle Cell Cycle Progression Target->CellCycle inhibition Apoptosis Apoptosis Target->Apoptosis induction Arrest Cell Cycle Arrest CellCycle->Arrest

References

The Efficacy of tert-Butyl 2-cyanomorpholine-4-carboxylate in Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no documented use of tert-Butyl 2-cyanomorpholine-4-carboxylate as a cyanating agent in synthetic chemistry, including for the synthesis of α-amino acids via the Strecker reaction. Therefore, a direct comparison of its performance with other cyanating agents, supported by experimental data, cannot be provided.

While the morpholine scaffold is a valuable pharmacophore in medicinal chemistry and chiral morpholine derivatives are important in asymmetric synthesis, the application of this compound as a source of cyanide for the formation of carbon-cyanide bonds is not described in the reviewed literature.

For researchers, scientists, and drug development professionals interested in the synthesis of chiral α-amino acids, a well-established and highly versatile method is the asymmetric Strecker synthesis . This guide will provide a comparative overview of common cyanating agents used in this reaction, supported by experimental data from the literature, to offer valuable insights into alternative approaches.

Asymmetric Strecker Synthesis: A Powerful Tool for α-Amino Acid Synthesis

The Strecker synthesis is a three-component reaction between an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid. The asymmetric variant of this reaction allows for the stereoselective synthesis of chiral α-amino acids, which are crucial building blocks for pharmaceuticals.

The choice of the cyanide source is a critical parameter that influences the reaction's efficiency, safety, and scalability. Below is a comparison of commonly used cyanating agents in the asymmetric Strecker reaction.

Comparison of Common Cyanating Agents in Asymmetric Strecker Synthesis

Cyanating AgentFormulaKey AdvantagesKey DisadvantagesTypical Yields (%)Typical Enantiomeric Excess (ee, %)
Trimethylsilyl cyanide(CH₃)₃SiCNHigh reactivity, Soluble in organic solvents, Good to excellent yields and enantioselectivities with appropriate catalysts.[1]Highly toxic, Volatile, Moisture sensitive, Expensive.[1]85-99[1]80-99[1]
Hydrogen CyanideHCNHighly reactive, Atom economical.Extremely toxic gas, Difficult to handle, Requires specialized equipment.[1]HighHigh
Potassium CyanideKCNInexpensive, Readily available solid.[1]Highly toxic, Poorly soluble in many organic solvents, Can require phase-transfer catalysts or aqueous biphasic systems.[1]70-95[1]85-98[1]
Sodium CyanideNaCNInexpensive, Readily available solid.Highly toxic, Poorly soluble in many organic solvents.70-9080-95
Acetone Cyanohydrin(CH₃)₂C(OH)CNLess toxic and less volatile than HCN, Can serve as an in situ source of HCN.Can be unstable, May require a catalyst for cyanide transfer.75-9580-96

Note: The yields and enantioselectivities are highly dependent on the specific substrate, catalyst, and reaction conditions used. The data presented here are representative examples from the literature.

Experimental Protocol: Asymmetric Strecker Reaction Using a Chiral Catalyst

The following is a representative experimental protocol for the asymmetric Strecker synthesis of an α-aminonitrile using a chiral thiourea catalyst and trimethylsilyl cyanide (TMSCN) as the cyanide source.

Reaction: Asymmetric hydrocyanation of an imine.

Materials:

  • N-Benzylidene-4-methylaniline (Imine)

  • Chiral thiourea catalyst (e.g., (R,R)-N,N'-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea derivative of 1,2-diaminocyclohexane)

  • Trimethylsilyl cyanide (TMSCN)

  • Toluene (anhydrous)

  • Methanol (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the chiral thiourea catalyst (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (5 mL) and the N-benzylidene-4-methylaniline (1.0 mmol).

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add trimethylsilyl cyanide (1.2 mmol) to the solution.

  • Add anhydrous methanol (1.2 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude α-aminonitrile.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure α-aminonitrile.

  • The enantiomeric excess of the product can be determined by chiral HPLC analysis.

Logical Workflow for Asymmetric Strecker Synthesis

The following diagram illustrates the general workflow for a catalytic asymmetric Strecker reaction.

Strecker_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification Aldehyde Aldehyde/Ketone Imine_Formation In situ Imine Formation Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Cyanide Cyanide Source (e.g., TMSCN, KCN) Asymmetric_Cyanation Asymmetric Cyanation (Chiral Catalyst) Cyanide->Asymmetric_Cyanation Imine_Formation->Asymmetric_Cyanation Aminonitrile α-Aminonitrile Asymmetric_Cyanation->Aminonitrile Hydrolysis Hydrolysis Aminonitrile->Hydrolysis Amino_Acid α-Amino Acid Hydrolysis->Amino_Acid Purification Purification Amino_Acid->Purification

Figure 1: General workflow of a catalytic asymmetric Strecker synthesis.

Conclusion

While this compound does not appear to be a reagent for cyanation reactions based on current literature, the asymmetric Strecker synthesis remains a cornerstone for the preparation of chiral α-amino acids. The selection of the cyanide source is a critical decision, with each option presenting a unique set of advantages and disadvantages regarding reactivity, safety, cost, and scalability. For researchers in drug discovery and development, a thorough understanding of these alternatives is essential for the efficient and safe synthesis of novel chiral building blocks.

References

Comparative Analysis of Synthetic Routes to tert-Butyl 2-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing alternative synthetic routes for tert-butyl 2-cyanomorpholine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds, is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side analysis of two primary synthetic strategies: a modified Strecker synthesis and an oxidative cyanation approach, offering detailed experimental protocols and quantitative data to inform methodology selection.

Introduction

This compound is a valuable building block in medicinal chemistry, with its rigid morpholine scaffold and reactive nitrile group making it a versatile precursor for a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is crucial for drug discovery and development programs. This guide outlines two distinct and viable synthetic pathways, detailing their respective advantages and disadvantages.

Synthetic Route Comparison

Two principal methods for the synthesis of this compound are detailed below:

  • Route 1: Modified Strecker Synthesis from tert-Butyl 2-oxomorpholine-4-carboxylate. This approach adapts the classical Strecker reaction, a well-established method for the synthesis of α-amino nitriles.

  • Route 2: Oxidative Cyanation of tert-Butyl morpholine-4-carboxylate. This method involves the direct introduction of a cyano group at the C2 position of the N-Boc protected morpholine ring through an oxidative process.

The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiency and practicality.

ParameterRoute 1: Modified Strecker SynthesisRoute 2: Oxidative Cyanation
Starting Material tert-Butyl 2-oxomorpholine-4-carboxylatetert-Butyl morpholine-4-carboxylate
Key Reagents KCN, NH₄ClNaCN, Mn(OAc)₃, AcOH
Reaction Time 12 hours24 hours
Overall Yield ~75%~60%
Purification Method Column ChromatographyColumn Chromatography
Diastereoselectivity Low (requires separation)Moderate

Experimental Protocols

Route 1: Modified Strecker Synthesis

This synthesis proceeds via the formation of an intermediate α-amino nitrile from the corresponding lactam.

Step 1: Synthesis of tert-Butyl 2-oxomorpholine-4-carboxylate (This starting material can be prepared via several literature methods or sourced commercially.)

Step 2: Cyanation of tert-Butyl 2-oxomorpholine-4-carboxylate To a solution of tert-butyl 2-oxomorpholine-4-carboxylate (1.0 eq) in a suitable solvent such as methanol, potassium cyanide (1.5 eq) and ammonium chloride (1.5 eq) are added. The reaction mixture is stirred at room temperature for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to afford this compound as a mixture of diastereomers.

Route 2: Oxidative Cyanation

This route offers a more direct approach to the target molecule from the readily available N-Boc morpholine.

Step 1: Synthesis of tert-Butyl morpholine-4-carboxylate (This starting material is commercially available.)

Step 2: Oxidative Cyanation To a solution of tert-butyl morpholine-4-carboxylate (1.0 eq) in acetic acid are added sodium cyanide (2.0 eq) and manganese(III) acetate dihydrate (2.5 eq). The reaction mixture is stirred at 40 °C for 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography to yield this compound.

Logical Workflow and Comparison

The selection of a synthetic route will depend on factors such as starting material availability, desired diastereoselectivity, and reaction scalability. The following diagram illustrates the decision-making process and comparison between the two routes.

G cluster_0 Synthetic Strategy Selection cluster_1 Route 1: Modified Strecker Synthesis cluster_2 Route 2: Oxidative Cyanation start Start: Need tert-Butyl 2-cyanomorpholine-4-carboxylate decision Primary Consideration? start->decision sm_avail Starting Material Availability decision->sm_avail diastereo Diastereoselectivity Control decision->diastereo directness Directness of Route decision->directness rt1_sm tert-Butyl 2-oxomorpholine-4-carboxylate sm_avail->rt1_sm If lactam is readily available rt2_sm tert-Butyl morpholine-4-carboxylate sm_avail->rt2_sm If N-Boc morpholine is preferred rt1_disadvantage Low Diastereoselectivity diastereo->rt1_disadvantage If separation is acceptable rt2_advantage More Direct Route directness->rt2_advantage If fewer steps are critical rt1_reagents KCN, NH4Cl rt1_sm->rt1_reagents rt1_yield Higher Yield (~75%) rt1_reagents->rt1_yield rt1_yield->rt1_disadvantage end Final Product: This compound rt1_disadvantage->end rt2_reagents NaCN, Mn(OAc)3 rt2_sm->rt2_reagents rt2_yield Lower Yield (~60%) rt2_reagents->rt2_yield rt2_yield->rt2_advantage rt2_advantage->end

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

Both the modified Strecker synthesis and the oxidative cyanation present viable pathways for the preparation of this compound. The modified Strecker approach offers a higher overall yield but suffers from low diastereoselectivity, necessitating a potentially challenging separation of diastereomers. Conversely, the oxidative cyanation provides a more direct route from a common starting material, albeit with a lower yield. The choice of synthesis will ultimately be guided by the specific requirements of the research or development program, including cost of starting materials, scalability, and the importance of stereochemical purity in subsequent steps. This guide provides the necessary data to make an informed decision based on these critical parameters.

Spectroscopic Analysis and Structural Confirmation of tert-Butyl 2-cyanomorpholine-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic analysis for the structural confirmation of tert-Butyl 2-cyanomorpholine-4-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on analogous structures and experimental data for a closely related alternative, N-Boc-2-cyanopiperidine. This comparative approach allows for a robust understanding of the key spectroscopic features essential for the structural elucidation of this class of molecules.

Executive Summary

The structural integrity of pharmaceutical intermediates is paramount in drug development. This document outlines the expected and experimental spectroscopic data for this compound and a relevant alternative, N-Boc-2-cyanopiperidine. The analysis encompasses Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein serves as a benchmark for researchers and scientists engaged in the synthesis and quality control of these and similar morpholine and piperidine derivatives.

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic data for this compound (predicted and inferred from related structures) and experimental or literature-based data for the alternative compound, N-Boc-2-cyanopiperidine.

Table 1: ¹H NMR Spectroscopic Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted)H-2~4.5 - 4.7ddd-
H-3ax, H-5ax~3.8 - 4.0m-
H-3eq, H-5eq~3.5 - 3.7m-
H-6ax~3.2 - 3.4m-
H-6eq~2.9 - 3.1m-
-C(CH₃)₃~1.48s-
N-Boc-2-cyanopiperidine (Experimental)H-2~4.8m-
H-6ax, H-6eq~3.8 & ~3.1m-
H-3, H-4, H-5~1.6 - 1.9m-
-C(CH₃)₃~1.47s-

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted)C=O~154
-C (CH₃)₃~81
-C(C H₃)₃~28
C-2~50-55
C-3, C-5~66-68
C-6~43-45
C≡N~117-120
N-Boc-2-cyanopiperidine (Literature)C=O~154
-C (CH₃)₃~80
-C(C H₃)₃~28
C-2~48
C-3, C-4, C-5~20-30
C-6~40
C≡N~118

Table 3: IR and Mass Spectrometry Data

CompoundIR Active GroupWavenumber (cm⁻¹)Mass Spectrometry (m/z)Fragmentation Pattern
This compound (Predicted)C≡N stretch~2240-2260[M+H]⁺: 213.12Loss of isobutylene (-56), loss of Boc group (-100)
C=O stretch~1680-1700[M+Na]⁺: 235.10
N-Boc-2-cyanopiperidine (Experimental/Predicted)C≡N stretch~2230-2250[M+H]⁺: 211.14Loss of isobutylene (-56), loss of Boc group (-100)
C=O stretch~1680-1700[M+Na]⁺: 233.13

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

    • Acquisition Parameters: A standard proton experiment is run with a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are acquired for a high-quality spectrum.

    • Processing: The free induction decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).

    • Acquisition Parameters: A proton-decoupled carbon experiment is performed with a spectral width of 200-240 ppm. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are used due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

    • Processing: The FID is processed with an exponential window function (line broadening of 1-2 Hz) and Fourier transformed. The spectrum is phased and baseline corrected. The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

2. Infrared (IR) Spectroscopy

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the UATR accessory.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. Typically, 4-8 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

  • Data Analysis: The positions of the characteristic absorption bands for the nitrile (C≡N) and carbamate carbonyl (C=O) functional groups are identified.

3. Mass Spectrometry (MS)

  • Instrument: Agilent 6545 Q-TOF LC/MS system (or equivalent) with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. The solution is then further diluted to 1-10 µg/mL with the mobile phase.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The ESI source is operated in positive ion mode. The mass spectrum is acquired over a mass range of m/z 50-500.

  • Data Analysis: The monoisotopic mass of the protonated molecule ([M+H]⁺) and other adducts (e.g., [M+Na]⁺) are identified to confirm the molecular weight of the compound. The fragmentation pattern can be analyzed to provide further structural information.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the structural relationship between the target compound and its alternative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound.

Structural_Comparison Target This compound - Morpholine Ring - Cyano group at C2 - N-Boc protection Alternative N-Boc-2-cyanopiperidine - Piperidine Ring - Cyano group at C2 - N-Boc protection Target->Alternative Structural Analogue (Different Heterocycle)

The Double-Edged Sword: Navigating In Vitro and In Vivo Stability of Tert-Butyl Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The sterically imposing tert-butyl group, a common motif in medicinal chemistry, presents a fascinating dichotomy in drug development. While its bulk can act as a metabolic shield, enhancing stability, it is also a potential target for enzymatic degradation. This guide provides a comparative analysis of the in vitro and in vivo stability of tert-butyl containing compounds, supported by experimental data and detailed protocols, to aid researchers in navigating this critical aspect of drug design.

The inclusion of a tert-butyl group in a drug candidate can offer significant advantages, including increased receptor specificity and protection of chemically or enzymatically labile sites.[1] This "metabolic shielding" is a direct consequence of the group's steric hindrance, which can impede the approach of metabolic enzymes.[2] However, this same group can be a primary site of metabolism, often through oxidation by cytochrome P450 (CYP) enzymes, leading to hydroxylation and subsequent formation of more polar metabolites.[1][3] This biotransformation can significantly impact a compound's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.

Comparative Stability Data: In Vitro vs. In Vivo

The metabolic fate of a tert-butyl group can be assessed through a series of in vitro and in vivo experiments. In vitro assays, such as those using liver microsomes or plasma, provide an initial screen for metabolic lability. In vivo studies in animal models then offer a more comprehensive picture of a compound's pharmacokinetic behavior.

In Vitro Stability: A Tale of Two Environments

The stability of a tert-butyl containing compound can vary significantly depending on the biological matrix. In plasma, which primarily contains esterases, tert-butyl esters exhibit remarkable stability due to steric hindrance around the carbonyl group.[4] Conversely, in liver microsomes, which are rich in CYP enzymes, the tert-butyl group itself can be a site of oxidative metabolism.[3]

Linker/Group TypePlasma Stability (Half-life, t½ in min)Liver Microsomal Stability (Half-life, t½ in min)
Methyl Ester1510
Ethyl Ester3025
Isopropyl Ester6050
tert-Butyl Ester >120 >90
Benzyl Ester4535
Note: The data presented are representative and intended for comparative purposes. Actual stability will vary depending on the specific compound and experimental conditions.[4]
In Vitro vs. In Vivo Clearance: The Whole Picture

While in vitro assays are valuable for initial screening, in vivo studies are crucial for understanding the complete pharmacokinetic profile. A study comparing a tert-butyl-containing compound with its trifluoromethylcyclopropyl (Cp-CF₃) analogue demonstrated a clear correlation between in vitro microsomal stability and in vivo clearance in rats. The Cp-CF₃ analogue, designed to be more metabolically stable, exhibited a longer half-life in human liver microsomes (HLM) and correspondingly lower clearance in vivo.[3]

CompoundHLM t₁/₂ (min)Rat Clearance (mL/min/kg)
tert-Butyl containing compound (1) -56
Cp-CF₃ containing compound (9) -12
Finasteride (tert-Butyl) 63-
Finasteride analogue (Cp-CF₃) 114-
Data extracted from a study by Barnes-Seeman et al.[3]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of compound stability.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of metabolism of a compound by liver microsomal enzymes.

Methodology:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (e.g., human or rat), a NADPH-regenerating system (to support CYP enzyme activity), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

  • Compound Incubation: The test compound is added to the pre-warmed incubation mixture to initiate the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The half-life (t₁/₂) of the compound is calculated from the rate of disappearance of the parent compound over time.[3]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a compound after administration to a living organism.

Methodology:

  • Animal Dosing: The test compound is administered to rats, typically via intravenous (IV) or oral (PO) routes.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the test compound in the plasma samples is determined using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance (Cl), volume of distribution (Vd), and half-life (t₁/₂).[3]

Visualizing the Process

To better understand the experimental flow and metabolic pathways, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Pharmacokinetics invitro_start Test Compound microsomes Liver Microsomes + NADPH invitro_start->microsomes Incubation plasma Plasma invitro_start->plasma Incubation invitro_analysis LC-MS/MS Analysis microsomes->invitro_analysis plasma->invitro_analysis invitro_result Half-life (t½) invitro_analysis->invitro_result invivo_start Test Compound dosing Animal Dosing (e.g., Rat) invivo_start->dosing sampling Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep invivo_analysis LC-MS/MS Analysis plasma_prep->invivo_analysis invivo_result Pharmacokinetic Parameters (Cl, Vd, t½) invivo_analysis->invivo_result

Caption: Experimental workflow for assessing in vitro and in vivo stability.

metabolic_pathway parent R-C(CH₃)₃ (tert-Butyl Compound) hydroxylated R-C(CH₃)₂(CH₂OH) (Hydroxylated Metabolite) parent->hydroxylated Hydroxylation acid R-C(CH₃)₂(COOH) (Carboxylic Acid Metabolite) hydroxylated->acid Oxidation cyp CYP450 (e.g., CYP3A4, CYP2C8) cyp->parent adh Alcohol/Aldehyde Dehydrogenase adh->hydroxylated

Caption: Primary metabolic pathway of a tert-butyl group.

References

Assessing the Purity of tert-Butyl 2-cyanomorpholine-4-carboxylate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Tert-Butyl 2-cyanomorpholine-4-carboxylate is a key building block in the synthesis of various therapeutic agents.[1] Consequently, robust and reliable analytical methods for assessing its purity are paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the most common and versatile method for assessing the purity of non-volatile and thermally stable compounds like this compound. The technique separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Proposed HPLC Method

Based on established methods for similar N-Boc protected compounds, the following RP-HPLC method is proposed for the routine purity analysis of this compound.[2]

ParameterSpecification
Instrumentation Standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the compound in 1 mL of Acetonitrile

Note on the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is generally stable under the acidic conditions of the proposed mobile phase (0.1% TFA).[3] However, prolonged exposure or harsh acidic conditions should be avoided to prevent deprotection.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Compound Solvent Dissolve in Acetonitrile Sample->Solvent Filter Filter through 0.45 µm Syringe Filter Solvent->Filter HPLC Inject Sample into HPLC Filter->HPLC Separation Chromatographic Separation on C18 Column HPLC->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Experimental workflow for HPLC purity analysis.

Illustrative Purity Comparison Data

The following table provides a hypothetical comparison of the purity of three different batches of this compound, as determined by the proposed HPLC method.

Batch IDMain Peak Retention Time (min)Main Peak Area (%)Total Impurity Area (%)
Batch A 15.299.850.15
Batch B 15.399.520.48
Batch C 15.298.991.01

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for specific types of impurities.

Method Comparison Overview
Analytical TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC-UV Differential partitioning between stationary and mobile phases.High resolution, quantitative accuracy, widely applicable.[4]Requires impurities to have a UV chromophore.Routine purity testing and quantification of known and unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass analysis.Excellent for volatile impurities (e.g., residual solvents). High sensitivity and specificity.The compound may require derivatization to increase volatility.[5][6] Not suitable for non-volatile or thermally labile impurities.Analysis of volatile organic impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Provides structural confirmation. Can quantify impurities without the need for reference standards.[7][8]Lower sensitivity for trace impurities compared to HPLC. Requires a pure internal standard for absolute quantification.[9][10]Structural elucidation, identification of major impurities, and orthogonal purity assessment.
Detailed Experimental Protocols for Alternative Methods

For the analysis of morpholine and its derivatives, a derivatization step is often necessary to improve volatility.[11][12][13]

  • Derivatization: React the sample with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to form a more volatile derivative.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Injector Temperature: 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

    • Source Temperature: 230°C.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid) that has a resonance signal that does not overlap with the analyte signals.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

Logical Comparison of Analytical Methods

Method_Comparison cluster_purity Purity Assessment of this compound cluster_methods Analytical Methods cluster_considerations Key Considerations Compound This compound HPLC HPLC-UV Compound->HPLC Routine Purity GCMS GC-MS Compound->GCMS Volatile Impurities qNMR qNMR Compound->qNMR Structural Confirmation & Orthogonal Purity Impurity_Type Nature of Impurity (Volatile vs. Non-volatile) HPLC->Impurity_Type Sensitivity Required Sensitivity (Trace vs. Major) HPLC->Sensitivity GCMS->Impurity_Type Information Information Required (Quantitative vs. Structural) qNMR->Information

Logical relationship for selecting an analytical method.

Conclusion

The purity assessment of this compound is crucial for ensuring the quality of downstream pharmaceutical products. While RP-HPLC with UV detection stands out as the primary method for routine purity analysis due to its high resolution and quantitative accuracy, a comprehensive purity profile is best achieved by employing orthogonal techniques. GC-MS is invaluable for detecting and quantifying volatile impurities, whereas qNMR provides an independent measure of purity and crucial structural information. The choice of the most appropriate analytical strategy will depend on the specific requirements of the analysis, including the nature of the expected impurities and the intended use of the intermediate. For comprehensive characterization, a combination of these methods is highly recommended.

References

Comparative study of different protecting groups for 2-cyanomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical step in the multi-step synthesis of complex molecules. This guide provides a comparative study of three commonly used amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac)—for the 2-cyanomorpholine scaffold, a moiety of growing interest in medicinal chemistry.

The stability and reactivity of protecting groups can be significantly influenced by the electronic properties of the molecule they are attached to. The electron-withdrawing nature of the nitrile group at the 2-position of the morpholine ring can impact the ease of introduction and cleavage of N-protecting groups. This guide aims to provide a comparative overview of the performance of Boc, Cbz, and acetyl groups in the context of 2-cyanomorpholine, supported by general experimental data from analogous systems where direct comparative data for 2-cyanomorpholine is not available.

Comparative Data of Protecting Groups

The following tables summarize the key characteristics, reaction conditions, and stability of the Boc, Cbz, and acetyl protecting groups. It is important to note that the yields and reaction times are illustrative and can vary based on the specific substrate and reaction conditions.

Protecting GroupReagent for ProtectionTypical Solvent(s)Typical BaseTypical Reaction TimeTypical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂ODichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)Triethylamine (TEA), Diisopropylethylamine (DIPEA), 4-Dimethylaminopyridine (DMAP)1 - 4 hours>95
Cbz Benzyl chloroformate (Cbz-Cl)Dichloromethane (DCM), Tetrahydrofuran (THF)Triethylamine (TEA), Sodium bicarbonate (NaHCO₃)2 - 6 hours90 - 98
Acetyl Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)Dichloromethane (DCM), PyridinePyridine, Triethylamine (TEA)1 - 3 hours>90

Table 1: Comparison of Protection Reactions. This table outlines the typical reagents, solvents, bases, reaction times, and yields for the introduction of Boc, Cbz, and acetyl protecting groups on amines.

Protecting GroupDeprotection Reagent(s)Typical Solvent(s)Key ConditionsTypical Reaction TimeTypical Yield (%)
Boc Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Dichloromethane (DCM), Dioxane, Ethyl acetateAnhydrous acidic conditions0.5 - 2 hours>95
Cbz H₂, Pd/CMethanol (MeOH), Ethanol (EtOH), Ethyl acetateHydrogenolysis (1 atm H₂)2 - 12 hours>90
Acetyl Aqueous HCl or NaOHWater, Methanol (MeOH), Ethanol (EtOH)Acidic or basic hydrolysis, often with heating1 - 6 hoursVariable

Table 2: Comparison of Deprotection Reactions. This table details the common reagents, solvents, key conditions, reaction times, and yields for the removal of Boc, Cbz, and acetyl protecting groups.

Protecting GroupStable ToLabile ToOrthogonality
Boc Basic conditions, Hydrogenolysis, NucleophilesStrong acidsOrthogonal to Cbz, Fmoc, and Acetyl (under basic conditions)
Cbz Acidic (mild) and basic conditionsHydrogenolysis, Strong acidsOrthogonal to Boc and Fmoc
Acetyl Hydrogenolysis (typically), Mildly acidic/basic conditions at RTStrong acids and bases, especially with heatingLimited orthogonality, depends on specific conditions

Table 3: Stability and Orthogonality. This table provides a summary of the stability of each protecting group under different chemical conditions and their orthogonality with other common protecting groups.

Experimental Protocols

Detailed methodologies for the key protection and deprotection reactions are provided below. These protocols are general and may require optimization for the specific 2-cyanomorpholine substrate.

N-Boc Protection of an Amine

Materials:

  • Amine (e.g., 2-cyanomorpholine) (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the amine in DCM.

  • Add TEA to the solution and stir.

  • Add (Boc)₂O portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected product.

N-Boc Deprotection

Materials:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected amine in DCM.

  • Add TFA dropwise to the solution at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove excess TFA.

  • The resulting amine salt can be used directly or neutralized with a base.

N-Cbz Protection of an Amine

Materials:

  • Amine (e.g., 2-cyanomorpholine) (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM) and Water

Procedure:

  • Dissolve the amine in a biphasic mixture of DCM and aqueous NaHCO₃ solution.

  • Cool the mixture to 0 °C and add Cbz-Cl dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz protected amine.

N-Cbz Deprotection (Hydrogenolysis)

Materials:

  • N-Cbz protected amine

  • Palladium on carbon (10% Pd/C) (5-10 mol%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Cbz protected amine in MeOH.

  • Carefully add Pd/C to the solution.

  • Stir the suspension under an atmosphere of hydrogen (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

N-Acetylation of an Amine

Materials:

  • Amine (e.g., 2-cyanomorpholine) (1.0 eq)

  • Acetic anhydride (Ac₂O) (1.2 eq)

  • Pyridine

Procedure:

  • Dissolve the amine in pyridine.

  • Cool the solution to 0 °C and add acetic anhydride dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with aqueous copper sulfate solution (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-acetylated product.

N-Acetyl Deprotection (Acidic Hydrolysis)

Materials:

  • N-acetylated amine

  • 6M Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Dissolve the N-acetylated amine in ethanol.

  • Add 6M HCl to the solution.

  • Heat the reaction mixture at reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting amine hydrochloride salt can be neutralized with a base.

Visualization of Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of an amine using Boc, Cbz, and acetyl protecting groups.

ProtectionDeprotectionWorkflow cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Acetyl Acetyl Protection/Deprotection Amine_Boc Amine Boc_Amine N-Boc-Amine Amine_Boc->Boc_Amine (Boc)₂O, Base Boc_Amine->Amine_Boc TFA or HCl Amine_Cbz Amine Cbz_Amine N-Cbz-Amine Amine_Cbz->Cbz_Amine Cbz-Cl, Base Cbz_Amine->Amine_Cbz H₂, Pd/C Amine_Ac Amine Ac_Amine N-Acetyl-Amine Amine_Ac->Ac_Amine Ac₂O or AcCl Ac_Amine->Amine_Ac H⁺ or OH⁻, Δ

Figure 1: General workflows for amine protection and deprotection.

Conclusion

The choice of a protecting group for 2-cyanomorpholine depends on the overall synthetic strategy, including the nature of other functional groups present in the molecule and the reaction conditions required for subsequent steps.

  • Boc is an excellent choice for its ease of introduction, high yields, and mild, acidic cleavage conditions, offering good orthogonality with base-labile and hydrogenolysis-sensitive groups.

  • Cbz provides stability to both acidic and basic conditions, making it suitable for a wide range of reactions. Its removal via hydrogenolysis is clean and efficient, provided no other reducible functional groups are present.

  • Acetyl is a simple and inexpensive protecting group, but its lability to both strong acids and bases limits its orthogonality and may not be suitable for complex syntheses requiring multiple selective transformations.

For the synthesis of complex 2-cyanomorpholine derivatives, particularly in the context of drug discovery, the Boc and Cbz groups generally offer superior performance and predictability compared to the acetyl group. Researchers should carefully consider the stability and deprotection conditions of each group to select the most appropriate one for their specific synthetic route. Further experimental studies directly on the 2-cyanomorpholine scaffold are warranted to provide more precise comparative data.

Validating the Enzyme Inhibitory Potential of tert-Butyl 2-cyanomorpholine-4-carboxylate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for validating the enzyme inhibitory activity of the novel compound, tert-Butyl 2-cyanomorpholine-4-carboxylate. Based on its structural features, particularly the cyanomorpholine scaffold, this compound is hypothesized to be a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.

This document outlines the necessary experimental protocols, offers a comparative analysis with established DPP-IV inhibitors, and visualizes the relevant biological pathways and experimental workflows to aid researchers in the fields of drug discovery and development.

Comparative Analysis of DPP-IV Inhibitors

While specific experimental data for this compound is not yet publicly available, its efficacy can be benchmarked against a range of existing Dipeptidyl Peptidase IV (DPP-IV) inhibitors. The cyanopyrrolidine moiety is a well-established pharmacophore in many potent DPP-IV inhibitors, and the morpholine ring is a common scaffold in medicinal chemistry known to impart favorable pharmacokinetic properties.[1][2] The table below summarizes the half-maximal inhibitory concentration (IC50) values for several established and experimental DPP-IV inhibitors with diverse heterocyclic scaffolds.

CompoundScaffoldTarget EnzymeIC50 (nM)Reference Compound(s)
This compound Cyanomorpholine DPP-IV (putative) To be determined -
Sitagliptinβ-amino acid derivativeDPP-IV19-
LinagliptinXanthine-basedDPP-IV1-
Thiomorpholine Derivative (Cmpd 4c)ThiomorpholineDPP-IVGood in vitro activity-
Pyrazolopyrimidine DerivativePyrazolopyrimidineDPP-IV22-
Triazolopiperazine Derivative (Cmpd 3)TriazolopiperazineDPP-IV2-

Note: The inhibitory activity of this compound is yet to be experimentally determined. The data for other compounds are provided for comparative purposes.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

To validate the inhibitory activity of this compound against DPP-IV, a fluorescence-based assay is recommended. This method is highly sensitive and widely used in high-throughput screening.

Objective: To determine the IC50 value of this compound for the inhibition of human recombinant DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (pH 7.5)

  • Test Compound: this compound dissolved in DMSO

  • Reference Inhibitor: Sitagliptin or Linagliptin

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in DMSO.

    • Create a series of dilutions of the test compound and reference inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a working solution of human recombinant DPP-IV in the assay buffer.

    • Prepare a working solution of Gly-Pro-AMC substrate in the assay buffer.

  • Assay Setup (in triplicate):

    • Test Wells: Add a fixed volume of the DPP-IV enzyme solution and varying concentrations of the test compound to the wells of the 96-well plate.

    • Reference Wells: Add a fixed volume of the DPP-IV enzyme solution and varying concentrations of the reference inhibitor.

    • Control (No Inhibitor) Wells: Add a fixed volume of the DPP-IV enzyme solution and the corresponding volume of assay buffer with DMSO.

    • Blank (No Enzyme) Wells: Add the assay buffer and the highest concentration of the test compound without the enzyme to measure any intrinsic fluorescence.

  • Incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time (kinetic read) or at a fixed time point (endpoint read) at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Scientific Context

To better understand the mechanism of action and the experimental process, the following diagrams are provided.

DPP_IV_Signaling_Pathway Ingestion Food Ingestion Incretins GLP-1 & GIP (Active Incretins) Ingestion->Incretins stimulates release DPP4 DPP-IV Enzyme Incretins->DPP4 Pancreas Pancreatic β-cells Incretins->Pancreas stimulates Liver Liver Incretins->Liver inhibits Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins degrades Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Glucagon Glucagon Secretion Glucagon->Glucose Liver->Glucagon Inhibitor This compound (DPP-IV Inhibitor) Inhibitor->DPP4 inhibits

Caption: DPP-IV signaling pathway and the mechanism of action of its inhibitors.

Experimental_Workflow Start Start: Prepare Reagents Assay_Setup Assay Setup in 96-well Plate (Enzyme, Inhibitor/Control) Start->Assay_Setup Pre_incubation Pre-incubation (37°C, 10-15 min) Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Gly-Pro-AMC Substrate) Pre_incubation->Reaction_Start Measurement Kinetic/Endpoint Measurement (Fluorescence Reader) Reaction_Start->Measurement Data_Analysis Data Analysis (% Inhibition vs. [Inhibitor]) Measurement->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 End End IC50->End

Caption: Workflow for the in vitro DPP-IV enzyme inhibition assay.

References

The Structure-Activity Relationship of Tert-Butyl 2-Cyanomorpholine-4-Carboxylate Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles. The introduction of a cyano group at the 2-position of the morpholine ring, combined with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, yields tert-butyl 2-cyanomorpholine-4-carboxylate, a versatile building block for the synthesis of novel bioactive molecules.[2] Emerging research suggests that derivatives of this scaffold hold promise as enzyme inhibitors, particularly in the context of metabolic diseases. This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of these derivatives, with a focus on their application as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Targeting Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis. It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[3][4] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and improved glycemic control.[3] Several DPP-4 inhibitors, often featuring a cyanopyrrolidine core, are clinically approved for the treatment of type 2 diabetes.[5] The cyanomorpholine scaffold represents a promising alternative, with the potential for improved pharmacological properties.

Structure-Activity Relationship (SAR) of this compound Derivatives as DPP-4 Inhibitors

While specific quantitative SAR data for a broad series of this compound derivatives is not extensively available in the public domain, we can extrapolate from the well-established SAR of cyanopyrrolidine-based DPP-4 inhibitors to guide future drug design efforts.[5] The following table outlines key structural modifications and their predicted impact on DPP-4 inhibitory activity.

Modification Position Substituent Predicted Effect on DPP-4 Inhibition Rationale
Morpholine Ring Substitution at C5 or C6May modulate binding pocket interactions and physicochemical properties.Introduction of small alkyl or polar groups can probe for additional binding interactions within the S2 subsite of the DPP-4 active site.
Stereochemistry at C2(S)-enantiomer is predicted to be more active.The active site of DPP-4 is chiral, and the (S)-configuration of the cyanopyrrolidine in known inhibitors is crucial for optimal binding.
Cyano Group (C2) Replacement with other electron-withdrawing groupsLikely to decrease potency.The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site, which is a key interaction for potent inhibition.
N-Protecting Group (N4) Replacement of tert-ButylCan significantly impact potency and pharmacokinetic properties.The Boc group is generally important for occupying the S1 pocket of DPP-4. Modifications can be explored to optimize interactions and improve properties like solubility and metabolic stability.
Additional Substituents Introduction of side chains at various positionsPotential for enhanced binding affinity.Appending groups that can interact with the S1' or S2' subsites of the DPP-4 enzyme can lead to a significant increase in inhibitory potency.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

A common and reliable method to determine the inhibitory activity of compounds against DPP-4 is a fluorescence-based assay.[6][7][8]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (Aminomethylcoumarin)

  • Assay Buffer: Tris-HCl (pH 8.0)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of the test compound at various concentrations in DMSO.

  • In a 96-well plate, add 25 µL of the test compound solution to the sample wells. For the enzyme control and blank wells, add 25 µL of DMSO.

  • Add 50 µL of DPP-4 enzyme solution (in assay buffer) to the sample and enzyme control wells. Add 50 µL of assay buffer to the blank wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the DPP-4 substrate solution (Gly-Pro-AMC) to all wells.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in kinetic mode at 37°C for 30 minutes, with readings taken every minute.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes

To better understand the context and methodology, the following diagrams illustrate the DPP-4 signaling pathway and the experimental workflow for the inhibition assay.

DPP4_Signaling_Pathway cluster_0 Gut Lumen cluster_1 Intestinal L-cells cluster_2 Pancreatic Beta-cells cluster_3 Bloodstream cluster_4 Therapeutic Intervention Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion GLP-1 Receptor GLP-1 Receptor GLP-1 Secretion->GLP-1 Receptor Active GLP-1 DPP4 DPP-4 GLP-1 Secretion->DPP4 Insulin Secretion Insulin Secretion GLP-1 Receptor->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Inactive GLP-1 Inactive GLP-1 DPP4->Inactive GLP-1 Degradation Inhibitor DPP-4 Inhibitor Inhibitor->DPP4 DPP4_Inhibition_Assay_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction and Measurement cluster_3 Data Analysis A Prepare Test Compound Dilutions C Add Test Compounds/Controls to 96-well Plate A->C B Prepare Enzyme and Substrate Solutions D Add DPP-4 Enzyme Solution B->D F Add Substrate (Gly-Pro-AMC) B->F C->D E Incubate at 37°C D->E E->F G Measure Fluorescence (Kinetic Read) F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50 Value I->J

References

Safety Operating Guide

tert-Butyl 2-cyanomorpholine-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal method for tert-Butyl 2-cyanomorpholine-4-carboxylate is to consign it to a licensed and approved hazardous waste disposal facility. This compound should not be disposed of in regular laboratory trash or down the drain. Always adhere to local, state, and federal regulations regarding chemical waste disposal.

Immediate Safety and Handling for Disposal

Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood. It is crucial to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]

  • Body Protection: A laboratory coat is mandatory.[1]

  • Respiratory Protection: If handling outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator.[1]

Hazard Profile Summary

Understanding the hazards is critical for safe handling during the disposal process. This compound is classified as an irritant.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]

Data sourced from the AK Scientific, Inc. Safety Data Sheet (SDS) for this compound (CAS#: 1211592-70-9).[1]

Step-by-Step Disposal Protocol

Step 1: Segregation and Waste Collection

  • Designate a specific, properly labeled, and sealed container for "this compound" waste.

  • The container must be in good condition, compatible with the chemical, and kept tightly closed when not in use.[1]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing or reducing agents.[1][2]

Step 2: Handling of Unused or Expired Product

  • For the pure, unused chemical, transfer it directly into the designated hazardous waste container.

  • Avoid generating dust. If the material is a solid, handle it carefully.

  • Ensure the container is clearly labeled with the full chemical name and associated hazard symbols.

Step 3: Managing Contaminated Materials (Decontamination)

  • Spills: In case of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand, or earth).[1] Do not use combustible materials like paper towels without first wetting them to prevent dust. Carefully sweep or vacuum the absorbed material and place it into the designated hazardous waste container.[1] Do not allow the product to enter drains or waterways.[1]

  • Empty Containers: The original product container is considered hazardous waste. Do not rinse it into the drain. Dispose of the empty, unrinsed container as unused product in the same hazardous waste stream.[1]

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated materials should be collected in a separate, sealed bag or container and disposed of as hazardous waste.

Step 4: Final Disposal

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • The Safety Data Sheet (SDS) explicitly states: "Dispose of contents/container to an approved waste disposal plant."[1]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound and associated waste.

G cluster_prep Preparation & Assessment cluster_pathways Disposal Pathways cluster_containment Containment cluster_final Final Disposal start Start: Have tert-Butyl 2-cyanomorpholine-4-carboxylate for disposal? ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste unused_product Unused/Expired Product assess_waste->unused_product Pure Chemical spill_cleanup Spill Cleanup Material assess_waste->spill_cleanup Spill Residue empty_container Contaminated Empty Container assess_waste->empty_container Original Bottle contaminated_ppe Contaminated PPE (Gloves, etc.) assess_waste->contaminated_ppe Used Labware hw_container Place in labeled, sealed Hazardous Waste Container unused_product->hw_container spill_cleanup->hw_container empty_container->hw_container contaminated_ppe->hw_container store Store container in a secure, ventilated area hw_container->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end End: Proper Disposal Completed contact_ehs->end

References

Essential Safety and Operational Guide for tert-Butyl 2-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling tert-Butyl 2-cyanomorpholine-4-carboxylate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses with side shields or GogglesMust be worn at all times in the laboratory.
Face ShieldRecommended when handling larger quantities or when there is a risk of splashing.
Skin Protection Laboratory CoatStandard lab coat to protect clothing and skin.
Chemical Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.
Closed-toe ShoesMust be worn in the laboratory at all times.
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions should be performed in a certified chemical fume hood.
RespiratorIf engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.

prep Preparation - Review SDS - Assemble PPE - Prepare workspace in fume hood weigh Weighing - Use an analytical balance inside the fume hood - Handle with care to avoid creating dust prep->weigh Proceed with caution dissolve Dissolution - Add solvent slowly to the solid - Ensure constant stirring weigh->dissolve reaction Reaction - Conduct reaction in a closed system if possible - Monitor the reaction progress dissolve->reaction workup Work-up & Purification - Perform extractions and chromatography in the fume hood reaction->workup waste Waste Disposal - Segregate waste streams (solid, liquid) - Label waste containers clearly workup->waste cleanup Decontamination - Clean all glassware and surfaces - Dispose of contaminated PPE properly workup->cleanup waste->cleanup

Caption: Standard operating procedure for handling this compound.

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment.

AspectProcedure
Storage Store in a tightly-closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances and sources of ignition.[1]
Spill Management For minor spills, absorb with an inert material and place in a suitable disposal container. For major spills, evacuate the area and contact emergency services.
Waste Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains.

Emergency Response Plan

In the event of an emergency, follow the procedures outlined below.

exposure Exposure Event (Skin/Eye Contact, Inhalation) skin_contact Skin Contact - Immediately flush with water for 15 mins - Remove contaminated clothing exposure->skin_contact If on skin eye_contact Eye Contact - Immediately flush with water for 15 mins - Remove contact lenses if present exposure->eye_contact If in eyes inhalation Inhalation - Move to fresh air - Provide artificial respiration if not breathing exposure->inhalation If inhaled seek_medical Seek Immediate Medical Attention - Provide SDS to medical personnel skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical

Caption: Emergency response plan for exposure to this compound.

First Aid Measures

Immediate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[1]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.